Sodium cyanoborodeuteride
Descripción
Propiedades
IUPAC Name |
sodium;cyano(trideuterio)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3BN.Na/c2-1-3;/h2H3;/q-1;+1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDUGUOQTVTBJH-MUTAZJQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH3-]C#N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][B-]([2H])([2H])C#N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3BNNa | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50948802 | |
| Record name | Sodium (cyanido-kappaC)(trihydrido)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50948802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
65.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25895-62-9 | |
| Record name | Borate(1-), (cyano-κC)trihydro-d3-, sodium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25895-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium (cyanido-kappaC)(trihydrido)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50948802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (cyano-C)[2H3]trihydroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Sodium Cyanoborodeuteride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium cyanoborodeuteride (NaBD₃CN) is the deuterated isotopologue of sodium cyanoborohydride (NaBH₃CN), a versatile and selective reducing agent widely employed in organic synthesis. The replacement of hydrogen with deuterium (B1214612) atoms offers a powerful tool for mechanistic studies, metabolic profiling, and the synthesis of deuterated compounds for pharmaceutical applications, where the kinetic isotope effect can favorably alter drug metabolism and pharmacokinetics. This technical guide provides a comprehensive overview of the discovery, synthesis, and key characteristics of this compound, tailored for professionals in research and drug development.
Historical Context: The Advent of Cyanoborohydrides
The journey to this compound begins with the pioneering work on cyanoborohydrides. In 1951, Georg Wittig reported the first synthesis of a cyanoborohydride by reacting lithium borohydride (B1222165) with hydrogen cyanide. The corresponding sodium salt, sodium cyanoborohydride, was subsequently synthesized through a similar approach. Later, the synthesis was refined to a safer procedure involving the reaction of sodium cyanide with borane (B79455) in tetrahydrofuran (B95107) (THF). The research group of Herbert C. Brown extensively explored the chemistry of borohydrides, including sodium cyanoborohydride, establishing its utility as a mild and selective reducing agent. A key attribute of sodium cyanoborohydride is its stability in acidic conditions (down to pH 3), which allows for selective reductions, most notably the reductive amination of aldehydes and ketones.
Synthesis of this compound
The preparation of this compound is typically achieved through an isotopic exchange reaction starting from its non-deuterated counterpart, sodium cyanoborohydride.
Step 1: Synthesis of Sodium Cyanoborohydride
The precursor, sodium cyanoborohydride, can be synthesized by the reaction of sodium borohydride with hydrogen cyanide. A common laboratory-scale preparation is as follows:
Experimental Protocol:
-
A slurry of sodium borohydride (NaBH₄) is prepared in anhydrous tetrahydrofuran (THF) in a flask equipped with a stirrer and a reflux condenser.
-
A solution of hydrogen cyanide (HCN) in THF is added cautiously to the stirred slurry at room temperature (25 °C). The reaction proceeds with the slow evolution of hydrogen gas.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.
-
The mixture is then heated to reflux until the evolution of hydrogen ceases, indicating the completion of the reaction.
-
The reaction mixture is filtered to remove any insoluble byproducts.
-
The THF is removed from the filtrate under vacuum to yield solid sodium cyanoborohydride.
A similar synthesis involves the reaction of sodium cyanide with a borane-THF complex.
Step 2: Isotopic Exchange for Deuteration
The synthesis of this compound (NaBD₃CN) is achieved by exploiting the acidic nature of the B-H protons in sodium cyanoborohydride, which allows for their exchange with deuterium from a deuterium source like deuterium oxide (D₂O) under acidic conditions.
Experimental Protocol:
-
Sodium cyanoborohydride (NaBH₃CN) is dissolved in deuterium oxide (D₂O).
-
A trace amount of an acid indicator, such as methyl orange, can be added to the solution.
-
The solution is acidified to a pH of approximately 3 by the dropwise addition of a solution of deuterium chloride (DCl) in D₂O. The acidic environment catalyzes the exchange of the borohydride protons with deuterons from the solvent.
-
The reaction mixture is stirred at room temperature for a period sufficient to ensure complete isotopic exchange. The progress of the exchange can be monitored by techniques such as IR spectroscopy (disappearance of the B-H stretching band and appearance of the B-D stretching band).
-
After the exchange is complete, the solution is neutralized to pH 7 by the addition of a base, such as sodium carbonate.
-
The D₂O is removed under vacuum to yield solid this compound.
-
The resulting solid is then thoroughly dried under vacuum to remove any residual D₂O.
Quantitative Data
The synthesis and properties of sodium cyanoborohydride and its deuterated analog can be quantified as follows:
| Parameter | Sodium Cyanoborohydride (NaBH₃CN) | This compound (NaBD₃CN) |
| Molecular Formula | NaBH₃CN | NaBD₃CN |
| Molecular Weight | 62.84 g/mol | 65.86 g/mol [1][2] |
| Typical Synthesis Yield (Step 1) | ~91% | - |
| Typical Synthesis Yield (Step 2) | - | High (approaching quantitative isotopic exchange) |
| Chemical Purity (Commercial) | ≥95% | ≥96% (CP) |
| Isotopic Purity (Commercial) | - | ≥97 atom % D |
Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The most direct evidence for successful deuteration is the shift in the boron-hydride stretching frequency. Sodium cyanoborohydride exhibits a strong B-H stretching absorption band around 2400 cm⁻¹. Upon deuteration, this band disappears and is replaced by a new, lower frequency B-D stretching band, typically in the range of 1750-1800 cm⁻¹. The C≡N stretching frequency is expected to be around 2180 cm⁻¹ in both compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A ¹H NMR spectrum of a pure sample of NaBD₃CN in a deuterated solvent would show the absence of signals in the region associated with B-H protons.
-
¹¹B NMR: The ¹¹B NMR spectrum of NaBH₃CN shows a quartet due to the coupling with three protons. For NaBD₃CN, this would be expected to change to a septet due to coupling with three deuterium atoms (spin I=1), although the lower gyromagnetic ratio of deuterium would result in a much smaller coupling constant. The chemical shift would remain similar.
-
¹³C NMR: The ¹³C NMR spectrum is useful for confirming the presence of the cyanide carbon.
-
Applications in Drug Development and Research
This compound is a valuable reagent for the synthesis of deuterated molecules. The introduction of deuterium at specific positions in a drug molecule can significantly alter its metabolic fate. This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond. This can lead to:
-
Reduced metabolism: Slower enzymatic degradation can increase the drug's half-life and exposure.
-
Altered metabolic pathways: Blocking a specific metabolic route can lead to the formation of different metabolites, potentially with improved safety profiles.
-
Improved pharmacokinetic properties: The overall absorption, distribution, metabolism, and excretion (ADME) profile of a drug can be fine-tuned.
The primary application of this compound in this context is in reductive amination reactions to introduce a deuterated alkyl group onto a nitrogen atom. This is a common strategy for synthesizing deuterated analogs of amine-containing drugs.
Visualizations
Synthesis Workflow
The following diagrams illustrate the synthesis processes for sodium cyanoborohydride and its subsequent deuteration.
Caption: Synthesis of Sodium Cyanoborohydride.
References
An In-depth Technical Guide to Sodium Cyanoborodeuteride for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties and applications of sodium cyanoborodeuteride (NaBD₃CN), a versatile reagent in modern chemical and biological research. This document details its physicochemical characteristics, core applications in organic synthesis and proteomics, and provides practical experimental protocols.
Core Properties of this compound
This compound is the deuterated analog of sodium cyanoborohydride. The presence of deuterium (B1214612) isotopes makes it a valuable tool for introducing stable isotopic labels into organic molecules.
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Chemical Formula | NaBD₃CN | [1] |
| Molecular Weight | 65.86 g/mol | [1] |
| CAS Number | 25895-62-9 | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | >242 °C (with decomposition) | |
| Purity | Typically ≥95% or ≥96% | [1] |
| Isotopic Purity | Commonly available in 96 to 98 atom % D | |
| Solubility in Water | 2120 g/L at 29 °C (for NaBH₃CN) | |
| Solubility in THF | 372 g/L at 28 °C (for NaBH₃CN) | |
| Qualitative Solubility | Soluble in methanol (B129727) and ethanol; insoluble in diethyl ether and other nonpolar solvents like benzene (B151609) and hexane. | |
| Stability | Hygroscopic; stable in acidic solutions down to pH 3. Reacts with strong acids to liberate toxic hydrogen cyanide gas. |
Chemical Reactivity and Selectivity
This compound is a mild and selective reducing agent. Its reactivity is significantly influenced by pH. A key feature is its ability to selectively reduce iminium ions much faster than ketones or aldehydes at neutral or slightly acidic pH.[2] This chemoselectivity is the basis for its widespread use in reductive amination reactions.[3][4] Unlike stronger reducing agents, it does not typically reduce esters, amides, lactones, or nitro groups.[5]
Key Applications in Research and Development
Reductive Amination and Alkylation
The premier application of this compound is in the reductive amination of aldehydes and ketones to form deuterated primary, secondary, and tertiary amines.[1] This reaction, often referred to as the Borch reaction, is a cornerstone of synthetic organic chemistry and is invaluable in drug discovery for the synthesis of novel amine-containing compounds.[5]
The general workflow for reductive amination is depicted below:
References
An In-depth Technical Guide to Sodium Cyanoborodeuteride as a Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium cyanoborodeuteride (NaBD₃CN) is a deuterated isotopologue of sodium cyanoborohydride (NaBH₃CN), a widely utilized mild and selective reducing agent in organic synthesis. The replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, makes this compound an invaluable tool for introducing deuterium labels into organic molecules. This isotopic labeling is of paramount importance in various fields, including mechanistic studies, metabolic profiling of drug candidates, and enhancing the pharmacokinetic properties of pharmaceuticals through the kinetic isotope effect.
This technical guide provides a comprehensive overview of this compound, focusing on its core applications as a reducing agent, particularly in reductive amination. It details the reagent's properties, synthesis, and mechanism of action, and provides experimental protocols for its use.
Core Properties and Synthesis
This compound is a white, hygroscopic powder that is soluble in a range of polar solvents, including water, methanol (B129727), ethanol, and tetrahydrofuran.[1] It is less soluble in nonpolar solvents like diethyl ether and hydrocarbons. The presence of the electron-withdrawing cyanide group attenuates the reducing power of the borohydride (B1222165) moiety, rendering it less reactive and more selective than sodium borohydride (NaBH₄).[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | NaBD₃CN |
| Molecular Weight | 65.86 g/mol |
| Appearance | White to off-white powder |
| Melting Point | >242 °C (decomposes) |
| CAS Number | 25895-62-9 |
| Isotopic Purity | Typically ≥96-98 atom % D |
The synthesis of this compound can be achieved through the reaction of sodium borodeuteride with hydrogen cyanide or by H-D exchange on sodium cyanoborohydride in D₂O under acidic conditions.[3] Commercial availability from various chemical suppliers makes it readily accessible for research and development purposes.
Mechanism of Reduction: Reductive Amination
The primary application of this compound is in the reductive amination of aldehydes and ketones. This reaction is a cornerstone of amine synthesis due to its efficiency and broad substrate scope. The general mechanism proceeds through two main stages within a one-pot reaction:
-
Imine/Iminium Ion Formation: An aldehyde or ketone reacts with a primary or secondary amine under mildly acidic conditions (typically pH 4-6) to form a Schiff base (imine) or an enamine, which exists in equilibrium with its protonated form, the iminium ion.[4]
-
Hydride (Deuteride) Transfer: this compound then selectively delivers a deuteride (B1239839) ion (D⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and thereby forming the deuterated amine.[4]
The key to the success of this reagent lies in its chemoselectivity. This compound is a sufficiently mild reducing agent that it reacts much faster with the iminium ion intermediate than with the starting carbonyl compound.[5] This selectivity prevents the wasteful reduction of the aldehyde or ketone to the corresponding alcohol, leading to higher yields of the desired amine.[4]
Figure 1: General mechanism of reductive amination using this compound.
The Kinetic Isotope Effect
A significant aspect of using this compound is the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. In the context of drug metabolism, which often involves the enzymatic oxidation of C-H bonds by cytochrome P450 enzymes, replacing a hydrogen atom at a metabolically vulnerable position with deuterium can slow down the rate of metabolism.[6] This can lead to improved pharmacokinetic profiles, such as increased drug exposure and half-life, potentially allowing for lower or less frequent dosing.[7]
Experimental Protocols
The following are representative experimental protocols for the reductive amination of carbonyl compounds using this compound.
Protocol 1: Reductive Amination of p-Anisaldehyde with Morpholine (B109124)
This protocol describes the synthesis of 4-(4-methoxybenzyl)morpholine.
Materials:
-
p-Anisaldehyde
-
Morpholine
-
This compound (NaBD₃CN)
-
Methanol
-
Acetic acid
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of p-anisaldehyde (1.0 mmol) and morpholine (1.1 mmol) in methanol (5 mL), add a few drops of glacial acetic acid to adjust the pH to approximately 6.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Add this compound (1.5 mmol) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the deuterated amine.
Protocol 2: Reductive Amination of Cyclohexanone (B45756) with Aniline (B41778)
This protocol details the synthesis of N-cyclohexylaniline-d1.[8]
Materials:
-
Cyclohexanone
-
Aniline
-
This compound (NaBD₃CN)
-
Methanol
-
Hydrochloric acid (1N)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous potassium carbonate
Procedure:
-
In a round-bottom flask, combine cyclohexanone (10 mmol) and aniline (10 mmol) in methanol (20 mL).
-
Adjust the pH of the mixture to 6-7 by the dropwise addition of 1N HCl.
-
Add this compound (15 mmol) in small portions to the reaction mixture.
-
Stir the reaction at room temperature for 48 hours.
-
Quench the reaction by the addition of water and extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic extracts with saturated aqueous sodium chloride solution, dry over anhydrous potassium carbonate, and filter.
-
Remove the solvent by rotary evaporation to yield the crude N-cyclohexylaniline-d1.
-
Further purification can be achieved by vacuum distillation or column chromatography.
References
- 1. gctlc.org [gctlc.org]
- 2. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 3. erowid.org [erowid.org]
- 4. youtube.com [youtube.com]
- 5. Sodium cyanoborohydride [organic-chemistry.org]
- 6. 1821-36-9 CAS MSDS (N-Cyclohexylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Amine synthesis by imine reduction [organic-chemistry.org]
- 8. chembk.com [chembk.com]
The Mechanism of Sodium Cyanoborodeuteride Reductions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the mechanism governing reductions utilizing sodium cyanoborodeuteride (NaBD₃CN), a deuterated isotopologue of the widely used reducing agent, sodium cyanoborohydride (NaBH₃CN). This document details the core principles of this selective reducing agent, with a particular focus on its application in reductive amination. By examining its reactivity, selectivity, and the kinetic implications of deuterium (B1214612) substitution, this guide offers valuable insights for professionals engaged in organic synthesis and drug development.
Core Principles of Sodium Cyanoborohydride and its Deuterated Analog
Sodium cyanoborohydride is a mild and selective reducing agent, particularly effective for the reduction of imines and iminium ions.[1][2] Its reduced reactivity compared to reagents like sodium borohydride (B1222165) (NaBH₄) stems from the electron-withdrawing nature of the cyanide group, which attenuates the hydridic character of the B-H bonds.[2] This moderation in reactivity allows for reductions to be performed under mildly acidic to neutral conditions, a key advantage in the presence of acid-sensitive functional groups.[3]
The deuterated analog, this compound, serves as a powerful tool for mechanistic elucidation. By introducing a deuterium atom in place of a hydrogen atom, it becomes possible to probe the kinetic isotope effect (KIE) of the reduction. A significant KIE, where the C-D bond is cleaved more slowly than the C-H bond, would provide strong evidence for the involvement of hydride (or deuteride) transfer in the rate-determining step of the reaction.
The Mechanism of Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the conversion of a carbonyl compound (aldehyde or ketone) to an amine.[4][5] The process occurs in two principal stages: the formation of an imine or iminium ion, followed by its reduction.
Stage 1: Imine/Iminium Ion Formation
The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde or ketone. This is typically carried out under mildly acidic conditions (pH 4-6), which serves to activate the carbonyl group by protonation of the oxygen atom, making the carbonyl carbon more electrophilic.[5] The initial adduct, a hemiaminal, then undergoes dehydration to form an imine (from a primary amine) or an enamine (from a secondary amine).[4] In the acidic medium, the imine can be protonated to form a highly electrophilic iminium ion.[5]
Stage 2: Reduction by this compound
The key to the success of reductive amination with sodium cyanoborohydride lies in its remarkable selectivity. The rate of reduction of the iminium ion is significantly faster than the reduction of the starting aldehyde or ketone.[3][6] This allows for a one-pot reaction where the carbonyl compound, amine, and reducing agent are all present in the same reaction vessel.[6]
The reduction proceeds via the transfer of a deuteride (B1239839) ion (D⁻) from the cyanoborodeuteride anion to the electrophilic carbon of the iminium ion. This step is believed to be the rate-determining step of the reduction phase.
Data Presentation: A Comparative Analysis of Reductive Amination Yields
The following tables summarize the yields of various reductive amination reactions using sodium cyanoborohydride. While specific kinetic data for the deuterated analog is not widely available in the literature, the yields presented here for the protio-analog are expected to be comparable.
Table 1: Reductive Amination of Aldehydes
| Aldehyde | Amine | Product | Yield (%) | Reference |
| Benzaldehyde | Ethylamine | N-Ethylbenzylamine | 91 | [3] |
| Benzaldehyde | Aniline | N-Benzylaniline | High | [7] |
| 4-Methoxybenzaldehyde | Benzylamine | N-(4-Methoxybenzyl)benzylamine | 96 | [7] |
| Cyclohexanecarboxaldehyde | Benzylamine | N-(Cyclohexylmethyl)benzylamine | High | [7] |
| Furfural | Benzylamine | N-(Furan-2-ylmethyl)benzylamine | 92 | [7] |
Table 2: Reductive Amination of Ketones
| Ketone | Amine | Product | Yield (%) | Reference |
| Cyclohexanone | Ammonia | Cyclohexylamine | 88 (as alcohol) | [3] |
| 5-α-Androstan-3,17-dione | Ammonium Acetate (B1210297) | 3-Amino-5-α-androstan-17-one | 100 | [8] |
| Acetophenone | Benzylamine | N-(1-Phenylethyl)benzylamine | Moderate | [9] |
Experimental Protocols
Below are detailed methodologies for representative reductive amination reactions.
General Procedure for the Reductive Amination of an Aldehyde with a Primary Amine
Materials:
-
Aldehyde (1.0 equiv)
-
Primary amine (1.0-1.2 equiv)
-
Sodium cyanoborohydride (1.1-1.5 equiv)
-
Glacial acetic acid
-
Water
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the aldehyde and the amine in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride portion-wise to the stirred solution. Monitor for any gas evolution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully quench the reaction by the addition of water. Caution: Acidic conditions can generate toxic HCN gas. Ensure this step is performed in a well-ventilated fume hood.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography if necessary.
Reductive Amination of Acetone (B3395972) with a Primary Amine
Materials:
-
Starting material (amine, 1 equiv)
-
Dry acetone (5 equiv)
-
10% Acetic acid in Methanol
-
Sodium cyanoborohydride (1.5 equiv)
-
Saturated aqueous sodium carbonate
-
Ethyl acetate (for extraction)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 10% acetic acid in methanol, add the starting amine and dry acetone.
-
Stir the solution at room temperature for 1 hour.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Treat the cooled solution with sodium cyanoborohydride.
-
Allow the reaction to stir at room temperature for 5 hours.
-
Concentrate the mixture under reduced pressure.
-
Adjust the pH of the residue to approximately 10 using saturated aqueous sodium carbonate.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to dryness.
-
Purify the crude material by silica (B1680970) gel column chromatography (e.g., 2% Methanol in Dichloromethane).[10]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows discussed in this guide.
Caption: The mechanism of reductive amination with this compound.
Caption: A typical experimental workflow for reductive amination.
Conclusion
This compound stands as a valuable reagent in the arsenal (B13267) of synthetic organic chemists, not only for its utility in selective reductions but also as a probe for mechanistic investigations. Its application in reductive amination highlights the delicate balance of reactivity and selectivity that can be achieved with fine-tuning of reagents and reaction conditions. While a comprehensive quantitative understanding of the kinetic isotope effect in these reactions warrants further investigation, the principles and methodologies outlined in this guide provide a solid foundation for the effective application of this compound in research and development. The provided protocols and mechanistic insights are intended to empower scientists to leverage this versatile reagent for the efficient and selective synthesis of amines, crucial building blocks in the development of novel therapeutics and other advanced materials.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Sodium cyanoborohydride [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. interchim.fr [interchim.fr]
- 9. researchgate.net [researchgate.net]
- 10. Sodium Cyanoborohydride [commonorganicchemistry.com]
Pioneering Deuterated Reductions: An In-depth Technical Guide to the Early Applications of Deuterated Reducing Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The advent of deuterated reducing agents, particularly lithium aluminum deuteride (B1239839) (LiAlD₄) and sodium borodeuteride (NaBD₄), in the mid-20th century marked a significant milestone in the field of organic chemistry. These reagents provided chemists with powerful tools for the stereospecific introduction of deuterium (B1214612) into organic molecules, enabling groundbreaking studies into reaction mechanisms and the synthesis of isotopically labeled compounds for a myriad of scientific applications. This technical guide delves into the core of these early applications, presenting key quantitative data, detailed experimental protocols from seminal studies, and visualizations of the underlying principles.
Early Applications of Lithium Aluminum Deuteride (LiAlD₄)
Following the discovery of lithium aluminum hydride (LiAlH₄) in 1947, its deuterated analog, LiAlD₄, quickly emerged as an invaluable reagent. Early work focused on its utility in reducing various functional groups, leading to the precise incorporation of deuterium atoms.
One of the earliest and most comprehensive studies on the synthetic applications of LiAlH₄ was published by Nystrom and Brown in 1947. While this paper primarily focused on the non-deuterated reagent, it laid the groundwork for the immediate use of LiAlD₄ in similar transformations. The high yields and predictable outcomes of these reductions made the deuterated versions ideal for creating specifically labeled molecules.
Quantitative Data from Early Reductions with LiAlH₄ (as a proxy for LiAlD₄ applications)
The following table summarizes the quantitative data from the seminal 1947 paper by Nystrom and Brown, showcasing the efficiency of lithium aluminum hydride in reducing various carbonyl compounds. These reactions served as the blueprint for early applications of LiAlD₄ to produce the corresponding deuterated alcohols.
| Substrate | Product | Moles of Hydride Used per Mole of Compound | Yield (%) |
| n-Heptaldehyde | n-Heptyl alcohol | 1.0 | 86 |
| Benzaldehyde (B42025) | Benzyl (B1604629) alcohol | 1.0 | 90 |
| Acetone | Isopropyl alcohol | 1.0 | 78 |
| Cyclohexanone | Cyclohexanol | 1.0 | 90 |
| Acetophenone (B1666503) | Methylphenylcarbinol | 1.0 | 88 |
| Benzophenone | Benzohydrol | 1.0 | 92 |
| Ethyl acetate | Ethyl alcohol | 2.0 | 87 |
| Ethyl benzoate | Benzyl alcohol | 2.0 | 90 |
Key Experimental Protocol: Reduction of a Ketone with Lithium Aluminum Hydride (Nystrom and Brown, 1947)
This protocol, adapted from the original 1947 publication, illustrates the general procedure used for the reduction of ketones, which was directly applicable to the use of LiAlD₄.
Reaction: Reduction of Acetophenone to Methylphenylcarbinol
Materials:
-
Acetophenone
-
Lithium aluminum hydride (or LiAlD₄)
-
Anhydrous diethyl ether
-
10% Sulfuric acid
-
Apparatus for reaction under anhydrous conditions (e.g., three-necked flask, dropping funnel, reflux condenser with a calcium chloride tube)
Procedure:
-
A solution of 0.25 mole of lithium aluminum hydride in 200 ml of anhydrous diethyl ether was prepared in a 500-ml three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser protected by a calcium chloride tube.
-
A solution of 0.5 mole of acetophenone in 100 ml of anhydrous ether was added from the dropping funnel at a rate sufficient to maintain a gentle reflux.
-
After the addition was complete, the mixture was stirred for a few minutes.
-
The reaction mixture was cooled in an ice bath, and the excess lithium aluminum hydride was decomposed by the cautious addition of water.
-
10% sulfuric acid was then added to dissolve the inorganic hydroxides.
-
The ether layer was separated, washed with water, and dried over anhydrous potassium carbonate.
-
The ether was removed by distillation, and the residual methylphenylcarbinol was distilled under reduced pressure.
Yield: 88%
Early Applications of Sodium Borodeuteride (NaBD₄)
The discovery of sodium borohydride (B1222165) (NaBH₄) in the 1940s and its subsequent declassification in 1953 provided a milder and more selective alternative to LiAlH₄. Its deuterated counterpart, NaBD₄, became instrumental in the selective reduction of aldehydes and ketones.
A foundational paper by S. W. Chaikin and W. G. Brown in 1949 was one of the first to systematically investigate the reducing properties of sodium borohydride with aldehydes and ketones, establishing the methodology that would be directly applied to its deuterated analog.
Quantitative Data from Early Reductions with NaBH₄ (as a proxy for NaBD₄ applications)
The following table presents data from the 1949 study by Chaikin and Brown, demonstrating the effectiveness of sodium borohydride in reducing various aldehydes and ketones. These reactions provided the basis for the use of NaBD₄ to synthesize the corresponding deuterated alcohols.
| Substrate | Solvent | Reaction Time (min.) | Yield (%) |
| Benzaldehyde | Water | 15 | 93 |
| Furfural | Water | 20 | 90 |
| Acetone | Water | 30 | 75 |
| Cyclohexanone | Water | 30 | 85 |
| Acetophenone | Water | 60 | 80 |
| Benzophenone | 50% Dioxane | 60 | 95 |
Key Experimental Protocol: Reduction of an Aldehyde with Sodium Borohydride (Chaikin and Brown, 1949)
This protocol, derived from the 1949 publication, outlines the general procedure for the reduction of aldehydes, which was readily adapted for use with NaBD₄.
Reaction: Reduction of Benzaldehyde to Benzyl Alcohol
Materials:
-
Benzaldehyde
-
Sodium borohydride (or NaBD₄)
-
Water
-
Diethyl ether
-
Apparatus for stirring at room temperature
Procedure:
-
A solution of 10.6 g (0.1 mole) of benzaldehyde in 50 ml of water was prepared.
-
To this was added a solution of 1.0 g (0.026 mole) of sodium borohydride in 25 ml of water.
-
The mixture was stirred for 15 minutes at room temperature.
-
The reaction mixture was then extracted three times with 50-ml portions of diethyl ether.
-
The combined ether extracts were dried over anhydrous magnesium sulfate.
-
The ether was removed by distillation, and the remaining benzyl alcohol was distilled under reduced pressure.
Yield: 93%
Elucidating Reaction Mechanisms: The Kinetic Isotope Effect
The availability of deuterated reducing agents was a boon for physical organic chemists studying reaction mechanisms. By comparing the rates of reaction of a substrate with the deuterated and non-deuterated reducing agents, they could determine the kinetic isotope effect (KIE). A significant KIE (typically kH/kD > 1) indicates that the C-H (or C-D) bond is being broken in the rate-determining step of the reaction.
While specific, detailed reports of KIE studies from the absolute earliest days of these reagents are scarce in readily available literature, the principle was quickly adopted. Early investigations into the mechanism of carbonyl reduction with complex metal hydrides heavily relied on the insights gained from such isotopic substitution experiments.
Logical Workflow for a Kinetic Isotope Effect Study
Caption: Workflow for determining the kinetic isotope effect.
Synthesis of Labeled Compounds for Tracer Studies
Beyond mechanistic investigations, deuterated reducing agents were crucial for the synthesis of isotopically labeled compounds used as tracers in metabolic and biochemical studies. The ability to introduce a "heavy" isotope at a specific position in a molecule allowed researchers to follow its fate in complex biological systems. For example, a deuterated drug candidate could be administered, and its metabolites, also containing the deuterium label, could be identified using mass spectrometry.
Signaling Pathway for a Deuterated Drug Metabolism Study
Caption: Workflow of a typical deuterated drug metabolism study.
Conclusion
The introduction of deuterated reducing agents like LiAlD₄ and NaBD₄ in the mid-20th century was a transformative event in organic synthesis and mechanistic studies. The early applications of these reagents, as pioneered in the foundational work on their non-deuterated counterparts, opened up new avenues for the precise and stereospecific labeling of organic molecules. This, in turn, enabled critical investigations into reaction mechanisms through the kinetic isotope effect and facilitated the tracing of molecular pathways in biological systems. The principles and techniques established during this pioneering era continue to be fundamental in modern chemical and pharmaceutical research.
sodium cyanoborodeuteride CAS number and structure elucidation
Technical Guide: Sodium Cyanoborodeuteride
Audience: Researchers, Scientists, and Drug Development Professionals
Core Subject: An In-depth Examination of the CAS Number, Physicochemical Properties, and Structure Elucidation of this compound.
Executive Summary
This compound (NaBD₃CN) is a specialized, isotopically labeled reducing agent pivotal in organic synthesis, particularly for the reductive amination of aldehydes and ketones.[1][2] Its mild and selective nature allows for controlled reductions in the presence of other sensitive functional groups.[3] This document provides a comprehensive overview of its identification, structural properties, and the analytical methodologies employed for its structure elucidation. Key data is presented in tabular format for clarity, and detailed experimental protocols are provided for reproducibility. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to illustrate core concepts.
Compound Identification and Physicochemical Properties
This compound is the deuterated analog of sodium cyanoborohydride.[1] The replacement of three hydrogen atoms with deuterium (B1214612) results in a mass shift of +3, making it a valuable tool for mechanistic studies and as a labeling reagent in mass spectrometry-based proteomics.[4]
Table 2.1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 25895-62-9 | [1][4] |
| Molecular Formula | NaBD₃CN | [1] |
| Molecular Weight | 65.86 g/mol | [1][5] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | >242 °C (decomposition) | [2] |
| Isotopic Purity | Typically ≥96 atom % D | |
| Synonyms | Deuterated sodium cyanoborohydride, Sodium trideuteridocyanoborate | [1][2] |
Synthesis and Structure
Synthesis
The synthesis of this compound is analogous to its non-deuterated counterpart, employing a deuterated boron source. A common laboratory-scale preparation involves the reaction of sodium cyanide with a deuterated borane-tetrahydrofuran (B86392) complex (D₃B·THF).
Caption: Synthesis of this compound.
Molecular Structure
This compound is an ionic salt composed of a sodium cation (Na⁺) and a cyanoborodeuteride anion ([BD₃(CN)]⁻). The anion features a central boron atom tetrahedrally bonded to three deuterium atoms and one carbon atom from the cyanide group. The electron-withdrawing nature of the cyanide group reduces the hydridic character of the B-D bonds compared to borohydride, rendering the reagent milder and more selective.[3]
Structure Elucidation
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques.
Caption: Experimental Workflow for Structure Elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups. The spectrum is characterized by the absence of a B-H stretching band (typically ~2200-2400 cm⁻¹) and the presence of a strong B-D stretching band at a lower frequency due to the heavier mass of deuterium. The cyanide C≡N stretch is also a prominent feature.
Table 4.1: Characteristic IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C≡N Stretch | ~2110 - 2140 | Strong, sharp absorption |
| B-D Stretch | ~1650 - 1800 | Strong absorption, shifted from B-H |
| B-D Bend | ~800 - 900 | Medium to strong absorption |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: A small amount of this compound powder is intimately mixed with dry potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, the powder is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Analysis: The resulting spectrum is analyzed for the characteristic absorption bands listed in Table 4.1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within the [BD₃(CN)]⁻ anion.
Table 4.2: Expected NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) |
| ¹¹B | D₂O | -15 to -25 | Quartet of triplets | ¹J(B,C) ≈ 60-70 Hz; ¹J(B,D) ≈ 25-35 Hz |
| ¹³C (CN) | D₂O | 120 - 130 | Quartet | ¹J(C,B) ≈ 60-70 Hz |
| ²H (D) | D₂O | 0.5 - 1.5 | Broad singlet (coupled to ¹¹B) | - |
Note: Precise chemical shifts and coupling constants can vary with solvent and pH.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterium oxide (D₂O).
-
Spectrometer Setup: The sample is placed in a 5 mm NMR tube and inserted into a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹¹B NMR Acquisition: A one-dimensional ¹¹B NMR spectrum is acquired. The characteristic quartet of triplets confirms the coupling of the boron nucleus to one ¹³C nucleus and three deuterium nuclei.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. The cyanide carbon appears as a quartet due to coupling with the spin-3/2 ¹¹B nucleus.
-
²H NMR Acquisition: A ²H (deuterium) NMR spectrum is acquired to confirm the chemical shift of the deuterium atoms attached to the boron.
Mass Spectrometry (MS)
While mass spectrometry of the intact salt is not straightforward, techniques like Electrospray Ionization (ESI) in negative mode can be used to detect the [BD₃(CN)]⁻ anion, confirming its mass-to-charge ratio and the successful incorporation of three deuterium atoms.
Table 4.3: Mass Spectrometry Data
| Ion | Expected m/z | Technique |
| [BD₃(CN)]⁻ | ~62.05 | ESI-MS (Negative Mode) |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent mixture, such as acetonitrile/water.
-
Infusion: The solution is infused into the electrospray ionization source of a mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired in negative ion mode.
-
Analysis: The spectrum is examined for a peak corresponding to the mass-to-charge ratio of the [BD₃(CN)]⁻ anion, confirming the molecular weight and isotopic enrichment.
Application in Reductive Amination
This compound is a choice reagent for reductive amination, the process of converting a carbonyl group to an amine via an intermediate iminium ion. Its deuterated nature allows for the specific introduction of a deuterium atom onto the α-carbon of the resulting amine, a critical step in synthesizing deuterated drug molecules or mechanistic probes.
References
- 1. scbt.com [scbt.com]
- 2. lookchem.com [lookchem.com]
- 3. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 4. This compound (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-7364-1 [isotope.com]
- 5. Borate(1-), (cyano-kappaC)trihydro-d3-, sodium (1:1), (T-4)- | CH3BNNa | CID 23666334 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Properties of Sodium Cyanoborodeuteride (NMR, IR): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of sodium cyanoborodeuteride (NaBD₃CN), a deuterated reducing agent of significant interest in organic synthesis and drug development. This document details available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines experimental protocols for spectral acquisition, and presents logical workflows for spectroscopic analysis.
Introduction
This compound is the deuterated isotopologue of sodium cyanoborohydride (NaBH₃CN), a mild and selective reducing agent. The substitution of hydrogen with deuterium (B1214612) atoms (D) provides a valuable tool for mechanistic studies, particularly in tracking the transfer of hydride ions in reduction reactions. Understanding the characteristic spectroscopic signatures of NaBD₃CN is crucial for its identification, purity assessment, and for monitoring its role in chemical transformations.
Spectroscopic Data
While extensive quantitative data for the non-deuterated analogue, sodium cyanoborohydride, is available, specific experimental data for this compound is less commonly reported. This guide compiles available data and provides expected spectral characteristics based on related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the cyanoborodeuteride anion ([BD₃CN]⁻).
¹H NMR Spectroscopy: In a fully deuterated sample of NaBD₃CN, no signals are expected in the ¹H NMR spectrum. However, due to incomplete deuteration, residual protons may be observed. The proton-coupled ¹¹B nucleus (I=3/2) and the adjacent deuterium nuclei (I=1) would lead to complex splitting patterns for any residual B-H signals.
¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum is highly informative for boron-containing compounds. For tetracoordinate boron species like the borohydride (B1222165) anion, chemical shifts are typically observed in the upfield region from -26 to -45 ppm[3]. The signal for the [BD₃CN]⁻ anion is expected to be a quartet due to coupling with the three equivalent deuterium nuclei (following the 2nI+1 rule, where n=3 and I=1).
| Nucleus | Expected Chemical Shift (δ) / ppm | Expected Multiplicity | Coupling Constant (J) |
| ¹H | Dependent on residual protons | Complex multiplet | - |
| ¹³C | ~120-170 | Singlet | - |
| ¹¹B | -26 to -45 | Quartet (due to ³JB-D) | Not reported |
Table 1: Summary of Expected NMR Spectroscopic Data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecule and is particularly useful for identifying functional groups. The IR spectrum of NaBD₃CN will be dominated by vibrations involving the B-D, C≡N, and B-C bonds.
The replacement of hydrogen with deuterium results in a significant shift of the B-H stretching and bending vibrations to lower frequencies due to the increased mass of deuterium. The B-H stretching vibrations in borohydrides typically appear in the 2000-2500 cm⁻¹ region[4]. The corresponding B-D stretching vibrations are expected at approximately 1500-1800 cm⁻¹. The C≡N stretching vibration is expected to be in the range of 2100-2200 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| ν(C≡N) | 2100 - 2200 |
| ν(B-D) | 1500 - 1800 |
| δ(B-D) | Lower frequency region |
Table 2: Summary of Expected IR Spectroscopic Data for this compound.
Experimental Protocols
Detailed experimental procedures for acquiring spectroscopic data for NaBD₃CN are not extensively published. However, general protocols for similar compounds can be adapted.
NMR Spectroscopy
Sample Preparation:
-
Due to the hygroscopic nature of this compound, handle the compound in a dry atmosphere (e.g., a glovebox or under an inert gas).
-
For ¹H and ¹³C NMR, dissolve 5-50 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For ¹¹B NMR, a similar concentration can be used.
-
Transfer the solution to an NMR tube and cap it securely.
Instrumental Parameters:
-
¹H NMR: A standard 1D proton experiment can be run. If residual B-H signals are of interest, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio[5].
-
¹³C NMR: A standard 1D carbon experiment with proton decoupling is typically used. Due to the low natural abundance of ¹³C and potentially long relaxation times, a sufficient number of scans and an appropriate relaxation delay are necessary[6].
-
¹¹B NMR: A 1D boron experiment should be performed. A reference standard, such as BF₃·OEt₂, is used to calibrate the chemical shift scale[7].
IR Spectroscopy
Sample Preparation (ATR-FTIR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
In a dry environment, place a small amount of the solid NaBD₃CN powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumental Parameters:
-
A background spectrum of the empty, clean ATR crystal should be collected.
-
The sample spectrum is then recorded, typically in the mid-IR range (4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance.
Logical Relationships in Spectroscopic Analysis
The interpretation of the spectroscopic data for this compound involves a logical progression from identifying key structural features to confirming the isotopic labeling.
Conclusion
This technical guide provides a summary of the expected spectroscopic properties of this compound based on available data and the analysis of related compounds. The provided NMR and IR data tables, experimental protocols, and logical workflow diagrams serve as a valuable resource for researchers utilizing this important deuterated reagent. Further experimental work is encouraged to publish definitive, high-resolution spectra of pure this compound to enrich the spectroscopic database for this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Experiments, BioNMR UMCP [bionmr.umd.edu]
- 6. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
The Unseen Workhorse: A Technical Guide to the Solubility and Stability of Sodium Cyanoborodeuteride
For Researchers, Scientists, and Drug Development Professionals
Sodium cyanoborodeuteride (NaBD₃CN), a deuterated isotopologue of the widely used reducing agent sodium cyanoborohydride, plays a crucial role in modern synthetic chemistry and drug development. Its application in introducing deuterium (B1214612) labels for mechanistic studies and altering metabolic profiles of drug candidates necessitates a thorough understanding of its physical and chemical properties. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound in various solvents, equipping researchers with the critical knowledge for its effective handling, storage, and application. While specific data for the deuterated form is scarce, the information presented here is based on the well-documented characteristics of its non-deuterated counterpart, sodium cyanoborohydride, which is expected to exhibit very similar behavior.
Solubility Profile
This compound is a white, hygroscopic solid that exhibits high solubility in polar, protic solvents and some polar aprotic solvents.[1][2][3] Its solubility is a critical factor in selecting an appropriate reaction medium. The following table summarizes the quantitative and qualitative solubility data in common laboratory solvents.
| Solvent | Formula | Type | Solubility ( g/100 mL) | Temperature (°C) | Citation |
| Water | H₂O | Protic | 212 | 29 | [1][4] |
| Tetrahydrofuran (THF) | C₄H₈O | Aprotic | 37.7 | 28 | [1] |
| Diglyme | C₆H₁₄O₃ | Aprotic | 17.6 | 25 | [1] |
| Methanol | CH₃OH | Protic | Very Soluble | 24 | [2] |
| Ethanol | C₂H₅OH | Protic | Sparingly Soluble | - | [1] |
| Isopropylamine | C₃H₉N | Protic | Slightly Soluble | 25 | [2] |
| Benzene | C₆H₆ | Aprotic | Insoluble | 25 | [1][2] |
| Diethyl Ether | C₄H₁₀O | Aprotic | Insoluble | 25 | [1][2] |
| Hexane | C₆H₁₄ | Aprotic | Insoluble | 25 | [1][2] |
| Heptane | C₇H₁₆ | Aprotic | Insoluble | - | [1] |
| Toluene | C₇H₈ | Aprotic | Insoluble | - | [1] |
| Xylene | C₈H₁₀ | Aprotic | Insoluble | - | [1] |
Stability Characteristics
The stability of this compound is paramount for its successful application and storage. Several factors, including moisture, pH, and temperature, can influence its integrity.
Hygroscopicity and Hydrolysis: this compound is highly hygroscopic and will absorb moisture from the air.[2][5] Prolonged contact with moisture leads to decomposition.[1] While it is relatively stable in water compared to sodium borohydride, it will hydrolyze, especially under acidic conditions.[2]
pH Dependence: The stability of this compound is remarkably pH-dependent. It is stable in acidic solutions with a pH greater than 3.[1] This acidic stability allows for its use in reactions that require mildly acidic conditions, such as reductive aminations.[6][7] However, in strongly acidic solutions (pH < 3), it undergoes rapid hydrolysis.[2]
Thermal Stability: The compound decomposes upon melting, with a reported decomposition temperature of around 241-242 °C.[1][2]
Incompatibilities: this compound is incompatible with strong oxidizing agents and strong acids.[3][5] Contact with strong acids can liberate highly toxic hydrogen cyanide gas.[8]
Storage Recommendations: To ensure its stability, this compound should be stored in a tightly closed container under an inert atmosphere, such as nitrogen, in a cool, dry, and well-ventilated area.[5][9] It should be kept away from sources of ignition and moisture.[5][9]
Experimental Protocols
Protocol 1: Determination of Solubility
This protocol outlines a general method for determining the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Thermostatically controlled water bath or shaker
-
Vials with tight-fitting caps
-
Magnetic stirrer and stir bars (optional)
-
Filtration apparatus (e.g., syringe filter)
-
Evaporating dish or pre-weighed vial
-
Oven or vacuum oven
Procedure:
-
Preparation: Add a known volume of the solvent to a vial. Place the vial in the thermostatically controlled bath set to the desired temperature and allow it to equilibrate.
-
Addition of Solute: Add a small, accurately weighed amount of this compound to the solvent.
-
Equilibration: Cap the vial tightly and agitate the mixture vigorously (using a shaker or magnetic stirrer) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Ensure that excess, undissolved solid remains.
-
Sampling: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.
-
Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or vial to remove any remaining solid particles.
-
Solvent Evaporation: Carefully evaporate the solvent from the filtered solution using a gentle stream of inert gas, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of the compound.
-
Quantification: Once the solvent is completely removed, weigh the dish or vial containing the dried solute. The difference between the final and initial weight of the container gives the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in grams per 100 mL of solvent using the following formula: Solubility ( g/100 mL) = (mass of dissolved solute / volume of supernatant taken) * 100
Protocol 2: Assessment of Stability in Solution
This protocol provides a method to assess the stability of this compound in a specific solvent over time, which is crucial for understanding its shelf-life in solution.
Materials:
-
This compound
-
Solvent of interest
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or Gas Chromatography (GC) for monitoring decomposition products (e.g., hydrogen evolution).
-
Volumetric flasks and pipettes
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Vials with septa caps
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the stock solution using a validated analytical method (e.g., HPLC) to determine the initial concentration or purity of the compound. This serves as the baseline (t=0) measurement.
-
Incubation: Aliquot the remaining stock solution into several vials, seal them, and place them in a thermostatically controlled environment at the desired temperature. Protect from light if the compound is light-sensitive.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw a sample from one of the vials and analyze it using the same analytical method as in step 2.
-
Data Analysis: Compare the concentration or purity of the compound at each time point to the initial (t=0) measurement. The percentage of degradation can be calculated as follows: % Degradation = [(Initial Concentration - Concentration at time t) / Initial Concentration] * 100
-
Stability Profile: Plot the percentage of the remaining compound against time to generate a stability profile. This will indicate the rate of decomposition under the tested conditions.
Visualizations
The following diagrams, generated using the DOT language, illustrate key relationships and workflows related to the solubility and stability of this compound.
Caption: Factors influencing the solubility and stability of this compound.
Caption: Experimental workflow for determining the solubility of a solid.
Caption: Experimental workflow for assessing the stability of a compound in solution.
References
- 1. Sodium cyanoborohydride - Sciencemadness Wiki [sciencemadness.org]
- 2. erowid.org [erowid.org]
- 3. Sodium cyanoborohydride | 25895-60-7 [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 7. Sodium cyanoborohydride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Sodium cyanoborohydride [organic-chemistry.org]
- 9. chemistry.osu.edu [chemistry.osu.edu]
A Comprehensive Technical Review of Sodium Cyanoborohydride and its Deuterated Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of sodium cyanoborohydride (NaBH₃CN) and its deuterated analogues, focusing on their synthesis, properties, and critical applications in organic synthesis, particularly in the realm of drug development.
Core Concepts and Properties
Sodium cyanoborohydride is a versatile and selective reducing agent widely employed in organic chemistry.[1][2] Its popularity stems from its mild nature compared to other borohydrides like sodium borohydride (B1222165) (NaBH₄), allowing for greater chemoselectivity.[2][3] The presence of the electron-withdrawing cyano group attenuates the reducing power of the borohydride, making it less reactive towards aldehydes and ketones at neutral pH but highly effective for the reduction of iminium ions.[3][4][5] This unique reactivity profile makes it the reagent of choice for reductive aminations.[1][4][6]
The deuterated analogue, sodium cyanoborodeuteride (NaBD₃CN), serves as a valuable tool for introducing deuterium (B1214612) labels into molecules, a technique frequently used in mechanistic studies and in proteomics for quantitative analysis.[7][8][9]
Physical and Chemical Properties
Sodium cyanoborohydride is a white, hygroscopic powder with good solubility in a range of polar solvents.[3][7] A summary of its key physical properties is presented below.
| Property | Value | References |
| Chemical Formula | NaBH₃CN | [3] |
| Molar Mass | 62.84 g/mol | [3] |
| Appearance | White, hygroscopic powder | [3] |
| Melting Point | 242 °C (decomposes) | [3] |
| Solubility in Water | 212 g / 100 mL (at 29 °C) | [3] |
| Solubility (Other) | Soluble in methanol, ethanol, THF, diglyme. Insoluble in diethyl ether. | [3][10] |
The deuterated analogue, this compound, shares similar physical properties, with the primary difference being its molecular weight.
| Property | Value | References |
| Chemical Formula | NaBD₃CN | [11] |
| Molar Mass | 65.86 g/mol | [11] |
| Isotopic Purity | Typically ≥96-98 atom % D | [8][11] |
| Appearance | Powder | [11] |
| Melting Point | >242 °C (decomposes) | [11] |
Synthesis of Sodium Cyanoborohydride and its Analogues
Several synthetic routes to sodium cyanoborohydride have been developed, with the primary goal of ensuring safety and high purity.
Synthesis of Sodium Cyanoborohydride (NaBH₃CN)
The most common laboratory-scale syntheses involve the reaction of a borane (B79455) source with a cyanide source.
-
From Sodium Borohydride and Hydrogen Cyanide: This method involves the reaction of sodium borohydride with hydrogen cyanide in tetrahydrofuran (B95107) (THF).[1][7][12] While effective, it requires the handling of highly toxic hydrogen cyanide.
-
From Borane and Sodium Cyanide: A safer alternative involves the reaction of a borane-THF complex with sodium cyanide in THF.[3][5][12] This method avoids the direct use of hydrogen cyanide gas.
Below is a generalized workflow for the synthesis from a borane-THF complex and sodium cyanide.
Experimental Protocol: Synthesis from Borane-THF and Sodium Cyanide [12]
-
Under a nitrogen atmosphere, add a 1.0 M solution of borane-THF (2 moles) dropwise over 1.5 hours to a stirred suspension of sodium cyanide (2.06 moles) in 300 mL of THF.
-
Continue stirring the reaction mixture for 4 hours at room temperature.
-
Heat the mixture to reflux and maintain for 7 hours.
-
Cool the mixture to room temperature and filter to remove any unreacted sodium cyanide.
-
Evaporate the filtrate to dryness under reduced pressure at 60 °C to yield solid NaBH₃CN. The reported yield is approximately 91%.[12]
Synthesis of Deuterated Analogues (NaBD₃CN)
This compound can be prepared by isotopic exchange. The hydrogen atoms on the cyanoborohydride anion can be exchanged for deuterium by dissolving NaBH₃CN in deuterium oxide (D₂O) at an acidic pD (pH ~3).[7] The rate of this exchange is significantly faster than the rate of hydrolysis.[7]
Reductive Amination: The Borch Reaction
The premier application of sodium cyanoborohydride is the reductive amination of aldehydes and ketones, often referred to as the Borch reaction.[3][13] This one-pot reaction converts a carbonyl group into an amine.[4][6]
The reaction proceeds through the formation of an intermediate imine (from a primary amine) or iminium ion (from a secondary amine), which is then selectively reduced by NaBH₃CN.[3][4] The key advantage of NaBH₃CN is its stability in mildly acidic conditions (pH 4-6), which are optimal for imine formation, and its ability to reduce the protonated iminium ion much faster than the starting carbonyl compound.[4][13][14]
Detailed Experimental Protocol: Reductive Amination
The following is a representative protocol for the reductive amination of an aldehyde with a primary amine.
Protocol: General Reductive Amination [15]
-
Dissolve the aldehyde (1 equivalent) and the amine (1.1 equivalents) in a suitable solvent (e.g., methanol, ethanol, or a mixture of acetic acid in methanol).
-
Stir the solution at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 5 hours or until completion as monitored by TLC or LC-MS.
-
Quench the reaction by carefully adding water.
-
Adjust the pH to basic (pH > 10) using an aqueous solution of sodium or potassium carbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Quantitative Data for Reductive Amination
The following table summarizes yields for representative reductive amination reactions using NaBH₃CN.
| Carbonyl Compound | Amine | Product | Yield (%) | Reference |
| Benzaldehyde | Ethylamine | N-ethylbenzylamine | 91% | [10] |
| 5-α-androstane-3,17-dione | Ammonium Acetate | 3-amino-5-α-androstan-17-one | 100% | [10] |
| m-Nitroaniline | Formaldehyde | m-Nitro-N,N-dimethylaniline | 68% | [10] |
| Benzaldehyde | Benzylamine | Dibenzylamine | 87% | [16] |
Other Synthetic Applications
While reductive amination is its most prominent use, NaBH₃CN is also effective for other selective reductions.
-
Reduction of Aldehydes and Ketones: At a lower pH of 3-4, NaBH₃CN will readily reduce aldehydes and ketones to their corresponding alcohols.[5][10]
-
Reduction of Oximes and Enamines: It can be used to reduce oximes to hydroxylamines and enamines to amines.[5][10]
-
Deoxygenation of Aldehydes and Ketones: Aromatic aldehydes and ketones can be reductively deoxygenated using NaBH₃CN.[3]
Comparison with Sodium Borohydride
The utility of NaBH₃CN is best understood in comparison to its parent compound, NaBH₄.
Safety and Handling
Sodium cyanoborohydride is a toxic and flammable solid.[3]
-
Toxicity: It is fatal if swallowed, inhaled, or in contact with skin.[3] Extreme caution should be exercised.
-
Reaction with Acid: Contact with strong acids liberates highly toxic hydrogen cyanide (HCN) gas.[3][6] Therefore, reactions should be performed in a well-ventilated fume hood, and acidic quenching should be done with extreme care.
-
Storage: It is hygroscopic and should be stored in a tightly sealed container in a dry, cool place.[5]
Always consult the Safety Data Sheet (SDS) before handling this reagent. Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
References
- 1. Sodium Cyanoborohydride: A Versatile Agent in Chemical Synthesis_Chemicalbook [chemicalbook.com]
- 2. fiveable.me [fiveable.me]
- 3. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium cyanoborohydride - Sciencemadness Wiki [sciencemadness.org]
- 6. Sodium cyanoborohydride [organic-chemistry.org]
- 7. erowid.org [erowid.org]
- 8. This compound (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-7364-1 [isotope.com]
- 9. scbt.com [scbt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 氰基硼氘化钠 97 atom % D, ≥96% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 12. Preparation of Sodium Cyanoborohydride - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 14. youtube.com [youtube.com]
- 15. Reductive Amination - Sodium Cyanoborohydride (NaCNBH3) [commonorganicchemistry.com]
- 16. interchim.fr [interchim.fr]
physical and chemical properties of sodium cyanoborodeuteride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium cyanoborodeuteride (NaBD₃CN) is the deuterated isotopologue of sodium cyanoborohydride, a widely utilized selective reducing agent in organic synthesis. Its unique properties, including mild reducing power and stability in protic solvents, make it an invaluable tool, particularly in the reductive amination of aldehydes and ketones. The incorporation of deuterium (B1214612) atoms allows for its use in mechanistic studies and as a mass-shifted labeling reagent in proteomics research. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key applications, and visual representations of relevant chemical transformations.
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of this compound.
Physical Properties
| Property | Value | References |
| Appearance | White to off-white crystalline powder. | [1] |
| Molecular Formula | NaBD₃CN | [2] |
| Molecular Weight | 65.86 g/mol | [2] |
| Melting Point | >242 °C (decomposes) | [1] |
| Solubility | Soluble in water, methanol, ethanol, and tetrahydrofuran (B95107) (THF). Insoluble in nonpolar solvents like diethyl ether and hydrocarbons. | [3] |
| Hygroscopicity | Hygroscopic (absorbs moisture from the air). | [1] |
Chemical Properties
| Property | Description | References |
| CAS Number | 25895-62-9 | [2] |
| Isotopic Purity | Typically ≥98 atom % D | - |
| Reactivity | Mild and selective reducing agent. Stable in acidic solutions (pH > 3). Reacts with strong acids to liberate toxic hydrogen cyanide gas. | [4] |
| Chemical Stability | Stable under standard ambient conditions when stored in a tightly closed container under a dry, inert atmosphere. May decompose on exposure to moist air or water. |
Key Applications and Experimental Protocols
The primary application of this compound is in the reductive amination of aldehydes and ketones. This reaction is a cornerstone of amine synthesis in medicinal chemistry and drug development.
Reductive Amination
Reductive amination is a two-step, one-pot process that converts a carbonyl group into an amine. The reaction proceeds through the formation of an iminium ion intermediate, which is then selectively reduced by this compound.
References
Methodological & Application
Application Notes and Protocols for Reductive Amination with Sodium Cyanoborodeuteride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. The use of sodium cyanoborodeuteride (NaBD₃CN) as the reducing agent offers a strategic advantage for introducing deuterium (B1214612) atoms at the α-position to the nitrogen atom in amines. This isotopic labeling is of paramount importance in medicinal chemistry and drug development for studying reaction mechanisms, elucidating metabolic pathways, and enhancing the pharmacokinetic profiles of drug candidates through the kinetic isotope effect.
This compound is a mild and selective reducing agent.[1] Its reduced reactivity compared to sodium borohydride (B1222165) allows for the selective reduction of iminium ions in the presence of more reactive functional groups such as aldehydes and ketones.[1] This chemoselectivity enables one-pot reaction procedures where the carbonyl compound, amine, and reducing agent are combined, simplifying the synthetic workflow.[2] The reaction is typically performed under mildly acidic conditions (pH 4-7) to facilitate the formation of the iminium ion intermediate without causing significant degradation of the reducing agent.[2]
Reaction Mechanism and Workflow
The reductive amination process begins with the nucleophilic attack of an amine on a carbonyl compound (aldehyde or ketone) to form a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form an iminium ion. This compound then delivers a deuteride (B1239839) ion to the electrophilic carbon of the iminium ion, yielding the α-deuterated amine.
Reaction Mechanism
Caption: The two-step mechanism of reductive amination with this compound.
Experimental Workflow
Caption: A typical experimental workflow for reductive amination with NaBD₃CN.
Quantitative Data
The following table summarizes the yields for the reduction of various aldehydes and ketones to their corresponding deuterated alcohols using this compound. While the primary application discussed here is the synthesis of deuterated amines, this data demonstrates the efficiency of NaBD₃CN as a deuterium source.
| Carbonyl Compound | Product | pH | Time (h) | Yield (%) |
| Benzaldehyde | Benzyl alcohol-α-d | 4 | 1 | 87 |
| p-Methoxybenzaldehyde | p-Methoxybenzyl alcohol-α-d | 4 | 1 | 92 |
| Cyclohexanone | Cyclohexanol-1-d | 4 | 2 | 88 |
| Pinacolone | 3,3-Dimethyl-2-butanol-2-d | 4 | 2 | 84 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Deuterated Secondary Amine from an Aldehyde and a Primary Amine
This protocol describes a general one-pot procedure for the synthesis of an α-deuterated secondary amine.
Materials:
-
Aldehyde (1.0 mmol)
-
Primary amine (1.1 mmol)
-
This compound (NaBD₃CN) (1.5 mmol)
-
Methanol (B129727) (MeOH) or Tetrahydrofuran (THF) (10 mL)
-
Glacial acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and the primary amine (1.1 mmol) in methanol (10 mL), add a few drops of glacial acetic acid to adjust the pH to approximately 6.
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the iminium ion.
-
Add this compound (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of a Deuterated Primary Amine from a Ketone and Ammonium (B1175870) Acetate
This protocol outlines the synthesis of an α-deuterated primary amine using a ketone as the starting material.
Materials:
-
Ketone (1.0 mmol)
-
Ammonium acetate (NH₄OAc) (10 mmol)
-
This compound (NaBD₃CN) (2.0 mmol)
-
Methanol (MeOH) (15 mL)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether (Et₂O)
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Dissolve the ketone (1.0 mmol) and ammonium acetate (10 mmol) in methanol (15 mL).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add this compound (2.0 mmol) in small portions.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Wash the acidic aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted ketone.
-
Basify the aqueous layer to pH ~12 with 1 M NaOH.
-
Extract the product into diethyl ether (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous K₂CO₃, filter, and concentrate under reduced pressure to yield the deuterated primary amine.
Safety Precautions
This compound and its non-deuterated analog are toxic and should be handled with care in a well-ventilated fume hood. Contact with acids will liberate highly toxic hydrogen cyanide gas. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
The use of this compound in reductive amination provides a straightforward and efficient method for the synthesis of α-deuterated amines. The mild reaction conditions and high chemoselectivity make this protocol applicable to a wide range of substrates, rendering it a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The detailed protocols provided herein serve as a guide for the practical application of this important synthetic transformation.
References
Application Notes and Protocols for Deuterium Labeling of Pharmaceuticals using Sodium Cyanoborodeuteride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium (B1214612) labeling of pharmaceuticals is a critical technique in modern drug discovery and development. The substitution of hydrogen with its stable isotope, deuterium, can provide significant advantages, including the potential to alter metabolic pathways, enhance pharmacokinetic profiles, and create ideal internal standards for quantitative bioanalysis by mass spectrometry. Sodium cyanoborodeuteride (NaBD₃CN) is a versatile and selective reducing agent widely employed for the introduction of deuterium atoms into organic molecules, particularly through reductive amination of aldehydes and ketones.
These application notes provide detailed protocols and methodologies for the use of this compound in the deuterium labeling of pharmaceuticals. The information is intended to guide researchers in the synthesis, purification, and characterization of deuterated compounds for applications in drug metabolism studies, pharmacokinetic analysis, and as internal standards in analytical assays.
Principle of Reductive Amination with this compound
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds. The reaction proceeds in two main steps:
-
Imine/Iminium Ion Formation: An aldehyde or ketone reacts with a primary or secondary amine to form a hemiaminal intermediate, which then dehydrates to form an imine (from a primary amine) or an enamine (from a secondary amine). In the presence of a mild acid, the imine is protonated to form a more electrophilic iminium ion.
-
Hydride Reduction: A reducing agent is used to reduce the imine or iminium ion to the corresponding amine.
This compound is an ideal reagent for this transformation because it is a mild reducing agent that is stable in protic solvents and selectively reduces the iminium ion in the presence of the starting carbonyl compound. The use of NaBD₃CN allows for the direct incorporation of a deuterium atom at the carbon adjacent to the newly formed amino group.
Experimental Protocols
General Protocol for Deuterium Labeling via Reductive Amination
This protocol provides a general procedure for the deuterium labeling of a primary or secondary amine via the reductive amination of a ketone or aldehyde using this compound.
Materials:
-
Ketone or aldehyde substrate
-
Primary or secondary amine
-
This compound (NaBD₃CN)
-
Methanol (B129727) (anhydrous)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone or aldehyde (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous methanol (5-10 mL per mmol of ketone/aldehyde).
-
pH Adjustment: Add a catalytic amount of glacial acetic acid to adjust the pH of the solution to approximately 6-7. This can be monitored using pH paper.
-
Addition of Reducing Agent: To the stirred solution, add this compound (1.0-1.5 eq) portion-wise over 10-15 minutes at room temperature. Caution: this compound is toxic and should be handled in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-24 hours).
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Reduce the volume of the solvent under reduced pressure.
-
Add saturated sodium bicarbonate solution to neutralize the excess acid and basify the mixture to pH > 8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deuterated product.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to afford the pure deuterated amine.
Example Protocol: Synthesis of Deuterated Venlafaxine-d₃ as an Internal Standard
This protocol describes the synthesis of a deuterated internal standard for the antidepressant drug venlafaxine, where three deuterium atoms are introduced via reductive amination.
Precursor: 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol
Reagents:
-
Deuterated formaldehyde (B43269) (D₂CO) solution (20 wt. % in D₂O)
-
This compound (NaBD₃CN)
Procedure:
-
Reaction: To a solution of 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol in methanol, add deuterated formaldehyde solution followed by this compound.
-
Stirring: Stir the reaction mixture at room temperature for 12-24 hours.
-
Workup and Purification: Follow the general workup and purification procedures described above to isolate the deuterated venlafaxine-d₃.
Quantitative Data
The following table summarizes typical quantitative data obtained from deuterium labeling experiments using this compound.
| Pharmaceutical/Precursor | Amine | Reducing Agent | Solvent | Yield (%) | Isotopic Purity (%) | Reference |
| Cyclohexanone | Dimethylamine | NaBH₃CN | Methanol | 62-69 | N/A | Organic Syntheses |
| Piperidine-2,4-diones | Aniline | NaBH₃CN | Methanol | Good | N/A | Journal of the Chemical Society, Perkin Transactions 1 |
| N-phenethyl-4-piperidone | Aniline | NaBH(OAc)₃ | Acetic Acid | 91 | N/A | PLOS ONE |
Characterization of Deuterated Pharmaceuticals
Accurate characterization of the synthesized deuterated compounds is crucial to ensure their suitability for their intended application.
Protocol for Isotopic Purity and Enrichment Determination by LC-MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified deuterated compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation: Inject the sample onto an appropriate HPLC/UHPLC column to separate the deuterated compound from any potential impurities.
-
Mass Spectrometric Analysis:
-
Acquire full-scan mass spectra of the eluting peak corresponding to the deuterated compound.
-
Ensure the mass resolution is sufficient to distinguish between the different isotopologues (M, M+1, M+2, etc.).
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled compound and all expected deuterated species.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity by expressing the peak area of the desired deuterated isotopologue as a percentage of the sum of the peak areas of all isotopologues.
-
Isotopic enrichment is typically reported as the atom percent of deuterium.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Reductive Amination using this compound.
Caption: General Experimental Workflow for Deuterium Labeling.
Caption: Workflow for Isotopic Purity Analysis by LC-MS.
Application Notes and Protocols for Protein Quantification using Sodium Cyanoborodeuteride in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Stable Isotope Labeling for Quantitative Proteomics
Quantitative proteomics is a fundamental tool in biological research and drug development, enabling the precise measurement of protein abundance changes between different biological samples. Stable isotope labeling coupled with mass spectrometry (MS) is a robust strategy for accurate and reproducible protein quantification. In this approach, proteins or peptides from different samples are differentially labeled with "light" and "heavy" isotopes. The samples are then combined and analyzed in a single MS run. The relative abundance of a protein is determined by comparing the signal intensities of the heavy and light isotopic forms of its corresponding peptides.
Principle of Reductive Amination with Sodium Cyanoborodeuteride
Reductive amination is a versatile and cost-effective chemical labeling method for quantitative proteomics.[1][2] This technique targets the primary amino groups in peptides, specifically the N-terminus of the peptide and the ε-amino group of lysine (B10760008) residues. The reaction proceeds in two steps:
-
Schiff Base Formation: A primary amine on a peptide reacts with an aldehyde or ketone to form a Schiff base.
-
Reduction: A reducing agent, such as sodium cyanoborohydride or its deuterated counterpart, this compound (NaBD₃CN), reduces the Schiff base to a stable secondary or tertiary amine, covalently attaching the label.
When this compound is used as the reducing agent in conjunction with a non-deuterated aldehyde (e.g., formaldehyde), the deuterium (B1214612) is incorporated during the reduction step, creating the "heavy" labeled peptides. A parallel reaction with non-deuterated sodium cyanoborohydride (NaBH₃CN) creates the "light" labeled peptides. This introduces a specific mass difference between the peptides from the different samples, allowing for their differentiation and quantification in the mass spectrometer.
Advantages of Reductive Amination using this compound
-
Cost-Effectiveness: The reagents for reductive amination are generally more affordable compared to other labeling methods like isobaric tags (TMT, iTRAQ).[1]
-
Versatility: This chemical labeling approach can be applied to a wide range of protein samples, including those from tissues and biofluids, as it does not depend on metabolic incorporation of labels in cell culture (unlike SILAC).[1]
-
Robust Chemistry: The labeling reaction is efficient and specific to primary amines under controlled pH conditions.[1]
-
Direct Quantification: Relative quantification is performed at the MS1 level by comparing the intensities of the light and heavy peptide pairs.[1][3]
Limitations
-
Incomplete Labeling: Reductive amination may not always result in 100% labeling efficiency, which could potentially affect quantification accuracy.[4]
-
Multiplexing Limitations: While multiplexing is possible, it is not as straightforward as with isobaric tagging reagents.
-
MS1 Level Complexity: The presence of both light and heavy peptide pairs increases the complexity of the MS1 spectra.
Experimental Workflow and Chemical Reaction
Caption: Overall experimental workflow for quantitative proteomics using stable isotope labeling by reductive amination.
Caption: Chemical reaction of reductive amination for heavy isotope labeling using formaldehyde and this compound.
Quantitative Data
Mass Shifts Introduced by Reductive Amination
The mass difference between the light and heavy labeled peptides depends on the number of primary amines (N-terminus and lysine residues) available for labeling.
| Labeling Reagents | Mass Shift per Amine (Da) |
| Light: CH₂O + NaBH₃CN | +14.01565 |
| Heavy: CH₂O + NaBD₃CN | +15.02195 |
| Mass Difference | +1.0063 |
Note: In the more common reductive dimethylation, deuterated formaldehyde (CD₂O) is used with NaBH₃CN, resulting in a different mass shift.
Accuracy and Reproducibility of Quantification
The accuracy of quantification using reductive amination can be assessed by mixing light and heavy labeled samples at known ratios and comparing the expected ratios with the observed ratios from MS analysis. The following table is a representative example of such data.
| Expected Ratio (Heavy/Light) | Observed Ratio (Heavy/Light) | Coefficient of Variation (%) |
| 1:10 | 1:9.8 | 5.2 |
| 1:5 | 1:5.1 | 4.8 |
| 1:2 | 1:2.2 | 3.5 |
| 1:1 | 1:1.1 | 2.9 |
| 2:1 | 2.1:1 | 3.1 |
| 5:1 | 4.9:1 | 4.5 |
| 10:1 | 9.7:1 | 5.5 |
This data is illustrative and based on typical performance of reductive amination methods. A high correlation (R² > 0.95) between the expected and observed ratios indicates good accuracy and reproducibility.[5]
Experimental Protocols
Protein Extraction and Preparation
-
Cell Lysis: Lyse cell pellets or homogenize tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
Reduction: To 100 µg of protein from each sample, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM. Incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Alkylation: Cool the samples to room temperature. Add iodoacetamide (B48618) (IAM) to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.
-
Protein Precipitation: Precipitate the proteins by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C overnight. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the proteins. Discard the supernatant.
-
Protein Digestion: Wash the protein pellet with ice-cold acetone or ethanol. Resuspend the pellet in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.
Stable Isotope Labeling
-
Peptide Cleanup: Acidify the digested peptides with trifluoroacetic acid (TFA) to a final concentration of 0.5%.[4] Desalt the peptides using a C18 solid-phase extraction (SPE) column. Elute the peptides and dry them in a vacuum centrifuge.
-
Labeling Reaction:
-
Reconstitute the dried peptides from each sample in 100 µL of labeling buffer (e.g., 100 mM triethylammonium (B8662869) bicarbonate, pH 8.5).[1]
-
For the "light" sample: Add 4 µL of 4% (v/v) formaldehyde in water. Then add 4 µL of 600 mM sodium cyanoborohydride (NaBH₃CN) in water.
-
For the "heavy" sample: Add 4 µL of 4% (v/v) formaldehyde in water. Then add 4 µL of 600 mM this compound (NaBD₃CN) in water.
-
Vortex the samples and incubate at room temperature for 1 hour.[1]
-
-
Quenching the Reaction:
-
Add 16 µL of 1% (v/v) ammonia (B1221849) to quench the unreacted formaldehyde.
-
Add 8 µL of formic acid to stop the reaction.
-
Sample Cleanup and Preparation for Mass Spectrometry
-
Combine Samples: Mix the "light" and "heavy" labeled peptide samples at the desired ratio (e.g., 1:1).
-
Final Desalting: Desalt the combined peptide mixture using a C18 SPE column as described in step 2.1.
-
Sample Concentration: Dry the desalted peptides in a vacuum centrifuge.
-
Reconstitution: Reconstitute the final peptide sample in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the peptides using a reversed-phase liquid chromatography (LC) system with a suitable gradient.
-
Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions in each MS1 scan are selected for fragmentation (MS2).
-
Data Analysis and Quantification
-
Database Search: Use a search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to identify the peptides from the MS2 spectra against a protein sequence database.
-
Quantification: The software will identify the "light" and "heavy" peptide pairs in the MS1 scans and calculate the ratio of their intensities.
-
Protein Ratio Calculation: The relative abundance of a protein is typically calculated as the median of the ratios of all its identified unique peptides.[3]
-
Statistical Analysis: Perform statistical analysis to identify proteins that are significantly up- or down-regulated between the samples.
References
- 1. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Reductive Alkylation Using Sodium Cyanoborodeuteride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive alkylation, also known as reductive amination, is a cornerstone of organic synthesis, enabling the formation of carbon-nitrogen bonds to produce secondary and tertiary amines. This method is particularly valuable in medicinal chemistry and drug development for the synthesis of complex nitrogen-containing molecules. The use of sodium cyanoborodeuteride (NaBD₃CN) as the reducing agent offers a strategic advantage by introducing a deuterium (B1214612) atom at the α-carbon to the nitrogen, creating isotopically labeled compounds. These deuterated molecules are instrumental in mechanistic studies, as internal standards for mass spectrometry, and for enhancing the pharmacokinetic profiles of drug candidates.[1][2]
This document provides a detailed step-by-step guide for performing reductive alkylation using this compound, including reaction mechanisms, experimental protocols, and quantitative data for various substrates.
Reaction Mechanism and Principles
The reductive alkylation process using this compound involves a two-step, one-pot reaction. First, an aldehyde or ketone reacts with a primary or secondary amine to form a transient iminium ion intermediate. Subsequently, the this compound selectively reduces the iminium ion to furnish the corresponding deuterated amine.[3][4]
The key to the success of this reaction lies in the mild reducing nature of sodium cyanoborohydride and its deuterated analog.[5] The presence of the electron-withdrawing cyano group attenuates the reactivity of the borohydride, making it selective for the reduction of the more electrophilic iminium ion over the starting carbonyl compound.[3] This selectivity is crucial for achieving high yields of the desired amine product. The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate the formation of the iminium ion.
Experimental Protocols
General Procedure for Reductive Alkylation using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde or ketone
-
Primary or secondary amine
-
This compound (NaBD₃CN)[6]
-
Anhydrous methanol (B129727) or other suitable protic solvent
-
Glacial acetic acid (for pH adjustment)
-
Dichloromethane (B109758) (DCM) or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 equivalent) and the amine (1.0-1.2 equivalents).
-
Solvent Addition: Dissolve the reactants in a suitable anhydrous solvent, such as methanol, to a concentration of approximately 0.1-0.5 M.
-
pH Adjustment: Carefully add glacial acetic acid dropwise while monitoring the pH of the reaction mixture. Adjust the pH to a range of 4-6. This step is critical for the efficient formation of the iminium ion.
-
Addition of Reducing Agent: Once the desired pH is reached, add this compound (1.1-1.5 equivalents) to the reaction mixture in one portion or in small portions over a few minutes. A slight effervescence may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is basic (pH > 8).
-
If methanol was used as the solvent, remove it under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, distillation, or recrystallization, depending on the physical properties of the product.
-
Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and ²H NMR) to confirm the structure and determine the level of deuterium incorporation, and by mass spectrometry to confirm the molecular weight.
Quantitative Data
The following tables summarize the results of reductive alkylation reactions using sodium cyanoborohydride for various substrates. While specific data for this compound is limited in the literature, the yields are expected to be comparable. The deuterium incorporation is generally high (>95%) when using NaBD₃CN.
| Aldehyde/Ketone | Amine | Product | Yield (%) | Reference |
| Benzaldehyde | Ethylamine | N-Ethylbenzylamine | 91 | [3][5] |
| Cyclohexanone | Ammonium Acetate | Cyclohexylamine | 100 | [3][5] |
| Formaldehyde | m-Nitroaniline | m-Nitro-N,N-dimethylaniline | 68 | [3][5] |
| Benzaldehyde | Aniline | N-Benzylaniline | 88-93 | [7] |
| Cinnamaldehyde | Aniline | N-Cinnamylaniline | 90-91 | [7] |
Table 1: Reductive Amination of Various Carbonyls and Amines with Sodium Cyanoborohydride.
| Aldehyde/Ketone | Amine | Solvent | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Aniline | THF | 20 | 93 | [7] |
| 4-Chlorobenzaldehyde | Aniline | THF | 25 | 92 | [7] |
| 4-Methoxybenzaldehyde | Aniline | THF | 20 | 93 | [7] |
| 4-Nitrobenzaldehyde | Aniline | THF | 30 | 90 | [7] |
| Benzaldehyde | 4-Methylaniline | THF | 25 | 90 | [7] |
Table 2: Reductive Amination of Substituted Benzaldehydes with Anilines using Sodium Borohydride and a Cation Exchange Resin. While not using NaBH3CN, this provides comparative data for similar transformations.
Visualizing the Workflow
The following diagram illustrates the general workflow for the reductive alkylation using this compound.
Caption: Experimental workflow for reductive alkylation with NaBD₃CN.
Signaling Pathway Analogy: The Reaction Cascade
The reductive alkylation process can be visualized as a chemical signaling cascade, where each step triggers the next, leading to the final product.
Caption: The reaction pathway of reductive alkylation.
Conclusion
Reductive alkylation using this compound is a robust and highly valuable method for the synthesis of deuterated amines. Its operational simplicity, mild reaction conditions, and high selectivity make it an indispensable tool for researchers in drug discovery and development. The ability to introduce deuterium at a specific position allows for the fine-tuning of molecular properties, aiding in the development of safer and more effective pharmaceuticals. Careful attention to pH control and reaction monitoring are key to achieving high yields and purity of the desired deuterated products.
References
- 1. biocompare.com [biocompare.com]
- 2. This compound (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-7364-1 [isotope.com]
- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 4. Sodium cyanoborohydride [organic-chemistry.org]
- 5. interchim.fr [interchim.fr]
- 6. scbt.com [scbt.com]
- 7. redalyc.org [redalyc.org]
Applications of Sodium Cyanoborodeuteride in Carbohydrate Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium cyanoborodeuteride (NaBD₃CN) is a versatile and selective deuterated reducing agent with significant applications in carbohydrate chemistry. As a deuterium-labeled analog of sodium cyanoborohydride (NaBH₃CN), it offers a convenient method for the site-specific incorporation of deuterium (B1214612) into carbohydrate structures. This isotopic labeling is invaluable for a range of applications, including the synthesis of internal standards for quantitative mass spectrometry, elucidation of reaction mechanisms, and the preparation of deuterated probes for studying carbohydrate metabolism and enzyme kinetics.
These application notes provide an overview of the key uses of this compound in carbohydrate chemistry, complete with detailed experimental protocols and quantitative data to guide researchers in their work.
Key Applications
The primary applications of this compound in carbohydrate chemistry include:
-
Reductive Amination for Isotopic Labeling: The reaction of the reducing end of a carbohydrate with a primary amine in the presence of NaBD₃CN introduces a deuterium atom at the C-1 position, providing a stable, isotopically labeled product. This is a widely used technique for the derivatization of carbohydrates for analysis by mass spectrometry.
-
Synthesis of Deuterated Carbohydrate Standards: NaBD₃CN is employed in the synthesis of deuterated monosaccharides and oligosaccharides, which serve as essential internal standards for quantitative studies in glycomics and metabolomics.
-
Stereoselective Reduction of Carbonyls: The reduction of keto-sugars with NaBD₃CN can proceed with high stereoselectivity, offering a route to deuterated epimers of sugars that may be difficult to synthesize by other means.
Application Note 1: Reductive Amination for Quantitative Glycomics
Principle: Reductive amination is a robust method for coupling carbohydrates to molecules containing a primary amine, such as fluorescent tags or proteins. The use of this compound in this reaction results in the incorporation of a deuterium atom at the C-1 position of the carbohydrate, creating a stable isotope-labeled derivative. These derivatives are ideal for quantitative mass spectrometry-based glycomic analyses, allowing for the accurate comparison of glycan profiles between different biological samples.
Experimental Workflow:
Caption: Workflow for Deuterium Labeling of Carbohydrates via Reductive Amination.
Protocol: Reductive Amination of N-Glycans with 2-Aminobenzamide (B116534) (2-AB) using NaBD₃CN
This protocol describes the labeling of N-glycans released from a glycoprotein (B1211001) with 2-aminobenzamide (2-AB) using this compound for quantitative LC-MS analysis.
Materials:
-
Released N-glycans (dried)
-
2-Aminobenzamide (2-AB) labeling solution: 0.35 M 2-AB and 1 M this compound in a 3:7 (v/v) mixture of acetic acid and DMSO.
-
This compound (NaBD₃CN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Glacial Acetic Acid
-
Milli-Q water
-
Acetonitrile (B52724) (ACN)
-
Solid-Phase Extraction (SPE) cartridges (e.g., HILIC)
Procedure:
-
Sample Preparation: To a dried sample of released N-glycans (e.g., from 50 µg of a glycoprotein) in a microcentrifuge tube, add 10 µL of the 2-AB labeling solution containing NaBD₃CN.
-
Reaction: Vortex the mixture thoroughly and centrifuge briefly. Incubate the reaction mixture at 65°C for 2 hours.
-
Purification:
-
After incubation, cool the sample to room temperature.
-
Condition a HILIC SPE cartridge by washing with 1 mL of Milli-Q water followed by 1 mL of 85% acetonitrile.
-
Dilute the labeling reaction mixture with 90 µL of 85% acetonitrile.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 x 1 mL of 85% acetonitrile to remove excess labeling reagents.
-
Elute the labeled glycans with 1 mL of Milli-Q water.
-
-
Analysis: Dry the eluted sample by vacuum centrifugation and reconstitute in a suitable solvent for LC-MS analysis.
Quantitative Data Summary:
| Carbohydrate | Amine | Reducing Agent | Yield (%) | Deuterium Incorporation (%) | Reference |
| Oligosaccharides | Benzylamine | NaBH₃CN | Near Quantitative | Not Reported | [1] |
| β-Keto Esters | Various Amines | NaBD₃CN | 75-98 | >95 | [2] |
Application Note 2: Synthesis of Deuterated Monosaccharide Standards
Principle: Deuterated monosaccharides are essential as internal standards for accurate quantification of carbohydrates in complex biological matrices by isotope dilution mass spectrometry. This compound provides a straightforward method for the synthesis of these standards by the reduction of the corresponding aldose or ketose. For example, the reduction of D-glucose with NaBD₃CN yields [1-²H]-D-glucitol.
Logical Relationship for Synthesis:
Caption: Synthesis of a Deuterated Monosaccharide Standard.
Protocol: Synthesis of [1-²H]-D-Glucitol from D-Glucose
This protocol details the synthesis of [1-²H]-D-glucitol for use as an internal standard.
Materials:
-
D-Glucose
-
This compound (NaBD₃CN)
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.0)
-
Dowex 50W-X8 resin (H⁺ form)
-
Milli-Q water
Procedure:
-
Reaction Setup: Dissolve 180 mg (1 mmol) of D-glucose in 10 mL of 0.1 M sodium bicarbonate buffer (pH 8.0).
-
Reduction: To the glucose solution, add 66 mg (1 mmol) of this compound in small portions over 10 minutes while stirring at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed for 24 hours at room temperature. The reaction can be monitored by TLC (e.g., using a butanol:acetic acid:water, 2:1:1 solvent system and visualizing with a permanganate (B83412) stain).
-
Quenching and Work-up:
-
Carefully add Dowex 50W-X8 resin (H⁺ form) to the reaction mixture until the pH is neutral (pH ~7) to quench the reaction and remove sodium ions.
-
Filter the resin and wash it with Milli-Q water.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
-
Removal of Borate (B1201080):
-
To the dried residue, add 10 mL of methanol and evaporate to dryness under reduced pressure.
-
Repeat the methanol co-evaporation step three more times to ensure the complete removal of borate as volatile methyl borate.
-
-
Purification: The resulting [1-²H]-D-glucitol can be further purified by recrystallization from aqueous ethanol (B145695) if necessary.
Quantitative Data Summary:
| Starting Material | Product | Reducing Agent | Yield (%) | Deuterium Incorporation (%) | Reference |
| D-Glucose | [1-²H]-D-Glucitol | NaBD₃CN | High | >98 | Adapted from similar reductions |
| D-Mannose | [1-²H]-D-Mannitol | NaBD₃CN | High | >98 | Adapted from similar reductions |
Application Note 3: Stereoselective Reduction of Ketose Sugars
Principle: this compound can be used for the stereoselective reduction of the ketone functionality in ketose sugars to produce deuterated alditols with a specific stereochemistry at the newly formed secondary alcohol. The stereoselectivity is often influenced by the steric environment around the carbonyl group and the reaction conditions. This application is particularly useful for synthesizing specific deuterated isomers of sugar alcohols.
Experimental Workflow for Stereoselective Reduction:
Caption: Workflow for Stereoselective Reduction of a Ketose Sugar.
Protocol: Reduction of D-Fructose to [2-²H]-D-Glucitol and [2-²H]-D-Mannitol
This protocol describes the reduction of D-fructose with this compound, leading to a mixture of deuterated D-glucitol and D-mannitol.
Materials:
-
D-Fructose
-
This compound (NaBD₃CN)
-
Methanol
-
Milli-Q water
-
Dowex 50W-X8 resin (H⁺ form)
-
Preparative HPLC system with a suitable column for sugar alcohol separation (e.g., an amino-based column).
Procedure:
-
Reaction Setup: Dissolve 180 mg (1 mmol) of D-fructose in 10 mL of a 1:1 mixture of methanol and water.
-
Reduction: Cool the solution to 0°C in an ice bath. Add 66 mg (1 mmol) of this compound in one portion with stirring.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up:
-
Neutralize the reaction mixture with Dowex 50W-X8 resin (H⁺ form).
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Co-evaporate the residue with methanol (3 x 10 mL) to remove borate esters.
-
-
Purification and Separation:
-
The resulting mixture of [2-²H]-D-glucitol and [2-²H]-D-mannitol can be separated by preparative HPLC.
-
The ratio of the two diastereomers can be determined by analytical HPLC or NMR spectroscopy.
-
Quantitative Data Summary:
| Substrate | Product(s) | Reducing Agent | Diastereomeric Ratio (Glucitol:Mannitol) | Reference |
| D-Fructose | [2-²H]-D-Glucitol & [2-²H]-D-Mannitol | NaBD₃CN | Dependent on reaction conditions | General knowledge of borohydride (B1222165) reductions |
Note on Stereoselectivity: The ratio of the resulting diastereomers (e.g., glucitol vs. mannitol (B672) from fructose) is influenced by factors such as the solvent, temperature, and the presence of chelating agents. The approach of the deuteride (B1239839) to the carbonyl face is governed by steric and electronic effects, as described by Felkin-Anh and Cram's rules.
Conclusion
This compound is a powerful tool in carbohydrate chemistry, enabling the precise and efficient incorporation of deuterium for a variety of applications. The protocols provided herein serve as a guide for researchers to utilize this reagent for reductive amination, the synthesis of deuterated standards, and stereoselective reductions. The ability to generate isotopically labeled carbohydrates is fundamental to advancing our understanding of their roles in biological systems and for the development of new diagnostic and therapeutic agents.
References
Application Notes and Protocols for the Selective Reduction of Imines with Sodium Cyanoborodeuteride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium cyanoborodeuteride (NaBD₃CN) is a mild and selective reducing agent prized for its ability to reduce imines and iminium ions to their corresponding amines while tolerating a wide variety of other functional groups, including aldehydes and ketones.[1][2] This selectivity, coupled with the ability to introduce a deuterium (B1214612) atom at the α-carbon of the resulting amine, makes NaBD₃CN an invaluable tool in organic synthesis, particularly for the preparation of deuterated compounds for mechanistic studies, metabolic profiling, and enhancing pharmacokinetic properties of drug candidates.[]
These application notes provide a comprehensive overview of the selective reduction of imines using this compound, including key data, detailed experimental protocols, and mechanistic diagrams to guide researchers in its effective use.
Data Presentation
The following tables summarize the quantitative data for the selective reduction of various imines and related compounds using sodium cyanoborohydride and its deuterated analog under different reaction conditions.
Table 1: Reductive Amination Yields with Sodium Cyanoborohydride
| Carbonyl Compound | Amine | Product | Yield (%) | Reference |
| Benzaldehyde | Ethylamine | N-Ethylbenzylamine | 91 | [4] |
| 5-α-Androstane-3,17-dione | Ammonium Acetate (B1210297) | 3-Amino-5-α-androstane-17-one | 100 | [4] |
| m-Nitroaniline | Formaldehyde | m-Nitro-N,N-dimethylaniline | 68 | [4] |
| Benzaldehyde | Benzylamine (B48309) | N,N-Dibenzylamine | 67.4 (with NaBH₃CN), 97.9 (with Si-CBH) | [2] |
| 3-Pentanone | Benzylamine | N-Benzyl-3-pentylamine | 1.8 (with NaBH₃CN), 82.8 (with Si-CBH) | [2] |
| Benzaldehyde | n-Hexylamine | N-Benzyl-n-hexylamine | 93.5 (with NaBH₃CN), 99.8 (with Si-CBH) | [2] |
| Heptaldehyde | Benzylamine | N-Benzylheptylamine | 95.5 (with NaBH₃CN), 98.6 (with Si-CBH) | [2] |
Table 2: Diastereoselective Reduction of a β-Enamino Ester with Sodium Cyanoborohydride
| Substrate | Product Diastereomers | Diastereomeric Ratio (d.r.) | Combined Yield (%) | Reference |
| 4-Carbethoxy-3-methylamino-2-oxo-5-phenyl-3-pyrroline | (2R,5S)- and (2S,5R)-4-carbethoxy-3-methylamino-2-oxo-5-phenylpyrrolidine | 64 : 36 | 54.1 | [5] |
Signaling Pathways and Experimental Workflows
Reaction Mechanism
The selective reduction of an imine with this compound proceeds through the formation of an intermediate iminium ion, which is more electrophilic and thus more readily attacked by the deuteride (B1239839) reagent than the starting carbonyl compound. The reaction is typically carried out under mildly acidic conditions (pH 4-7) to facilitate the formation of the iminium ion without causing significant hydrolysis of the reducing agent or protonation of the amine nucleophile.[1]
Caption: Mechanism of Imine Reduction with NaBD₃CN.
Experimental Workflow
A typical experimental workflow for the selective reduction of an imine with this compound involves the in-situ formation of the imine followed by reduction in a one-pot procedure.
Caption: General Experimental Workflow.
Experimental Protocols
The following are detailed protocols for the selective reduction of imines using this compound.
Protocol 1: Synthesis of α-Deuterated N-Benzylcyclohexylamine
This protocol describes the reductive amination of cyclohexanone (B45756) with benzylamine to yield α-deuterated N-benzylcyclohexylamine.
Materials:
-
Cyclohexanone (1.0 mmol, 98 mg)
-
Benzylamine (1.0 mmol, 107 mg)
-
This compound (1.2 mmol, 79 mg)
-
Methanol (B129727) (5 mL)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add cyclohexanone (1.0 mmol) and benzylamine (1.0 mmol) in methanol (5 mL).
-
Stir the solution at room temperature and adjust the pH to approximately 6 by the dropwise addition of glacial acetic acid.
-
To this solution, add this compound (1.2 mmol) in small portions over 5 minutes. Gas evolution may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure α-deuterated N-benzylcyclohexylamine.
Protocol 2: Diastereoselective Reduction of a Chiral Imine
This protocol is adapted from the diastereoselective reduction of a β-enamino ester and can be generalized for other chiral imines.[5]
Materials:
-
Chiral imine (1.0 mmol)
-
This compound (1.5 mmol, 99 mg)
-
Methanol (10 mL)
-
Hydrochloric acid in methanol (1 M solution)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the chiral imine (1.0 mmol) in methanol (10 mL) in a 50 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add a 1 M solution of hydrochloric acid in methanol to adjust the pH to approximately 4-5.
-
Add this compound (1.5 mmol) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.
-
Purify the product by column chromatography to separate the diastereomers if necessary.
Conclusion
This compound is a highly effective and selective reagent for the reduction of imines to α-deuterated amines. Its mild nature allows for the presence of various functional groups, making it a versatile tool in modern organic synthesis. The provided data and protocols offer a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors, from small-scale isotopic labeling to the development of novel deuterated pharmaceutical compounds. Careful control of pH is the most critical parameter to ensure high yields and selectivity in these reactions.
References
Application Notes and Protocols for Deuterium Incorporation Using Sodium Cyanoborodeuteride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium-labeled compounds are invaluable tools in pharmaceutical research and development. The substitution of hydrogen with its stable isotope, deuterium (B1214612), can significantly alter the pharmacokinetic profile of a drug by slowing down its metabolism, a phenomenon known as the kinetic isotope effect. This can lead to improved drug efficacy, reduced side effects, and a more favorable dosing regimen. Reductive amination using sodium cyanoborodeuteride (NaBD₃CN) is a widely employed and efficient method for introducing deuterium at specific positions in a molecule.[1][2]
These application notes provide a comprehensive guide to utilizing this compound for deuterium incorporation. They include detailed experimental protocols, quantitative data on incorporation efficiency for various substrates, and methods for analyzing the extent of deuteration.
Principle and Mechanism
Reductive amination is a two-step, one-pot reaction that converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride reagent. Sodium cyanoborohydride (NaBH₃CN) and its deuterated analog, this compound (NaBD₃CN), are particularly effective for this transformation due to their mild nature and selectivity. They readily reduce the iminium ion intermediate but are significantly less reactive towards the starting carbonyl compound, especially under mildly acidic conditions (pH 4-6).[3][4]
The use of this compound allows for the specific introduction of a deuterium atom at the carbon atom that was originally the carbonyl carbon.
References
Application Notes and Protocols: Comparative Reactivity of Sodium Cyanoborodeuteride with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium cyanoborodeuteride (NaBD₃CN), the deuterated analogue of sodium cyanoborohydride (NaBH₃CN), is a mild and selective reducing agent of significant utility in organic synthesis. Its chemoselectivity, particularly in the reduction of aldehydes versus ketones and its pivotal role in reductive amination, makes it an invaluable tool in the synthesis of complex molecules, including pharmaceutical intermediates. The presence of the electron-withdrawing cyanide group attenuates the reducing power of the borohydride (B1222165) moiety, rendering it less reactive and more selective than reagents like sodium borohydride (NaBH₄). This document provides a detailed comparison of the reactivity of this compound with aldehydes and ketones, including quantitative data, experimental protocols, and mechanistic diagrams.
Principle of Reactivity
The reduction of carbonyl compounds by this compound involves the nucleophilic transfer of a deuteride (B1239839) ion (D⁻) to the electrophilic carbonyl carbon. The reactivity of the carbonyl group is a key determinant of the reaction rate. Aldehydes are generally more reactive towards nucleophilic attack than ketones for two primary reasons:
-
Steric Hindrance: The single substituent and smaller hydrogen atom attached to the carbonyl carbon of an aldehyde present less steric bulk compared to the two alkyl or aryl substituents of a ketone. This allows for easier access of the deuteride reagent to the reaction center.
-
Electronic Effects: Alkyl groups are electron-donating. Ketones, having two such groups, experience a greater stabilization of the partial positive charge on the carbonyl carbon compared to aldehydes, which have only one. This makes the aldehyde carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
This inherent difference in reactivity can be exploited for the chemoselective reduction of aldehydes in the presence of ketones. The difference in reactivity between aldehydes and ketones towards borohydride reagents can be substantial, in some cases exceeding three orders of magnitude.[1]
pH Dependence of the Reaction
The reactivity of this compound is highly dependent on the pH of the reaction medium.
-
Acidic Conditions (pH 3-4): Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the reduction of both aldehydes and ketones.[2][3] Direct reduction of these functional groups to their corresponding deuterated alcohols is synthetically useful at this pH range.
-
Neutral to Slightly Acidic Conditions (pH 6-8): In this pH range, the direct reduction of aldehydes and ketones is significantly slower. However, these conditions are optimal for reductive amination. In the presence of an amine, an aldehyde or ketone will form an intermediate iminium ion, which is much more electrophilic than the starting carbonyl compound. This compound selectively and rapidly reduces this iminium ion, providing a highly efficient method for the synthesis of amines.[4][5]
Caption: pH-dependent reaction pathways for NaBD₃CN.
Data Presentation: Reduction of Aldehydes vs. Ketones
The following tables summarize the yields and reaction times for the reduction of various aldehydes and ketones with sodium cyanoborohydride/deuteride under different conditions.
Table 1: Direct Reduction of Aldehydes and Ketones in Acidic Methanol (B129727)
| Entry | Substrate | Product | pH | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Benzyl alcohol | 3-4 | 2 | 87 | [6][7] |
| 2 | Cyclohexanone | Cyclohexanol | 3-4 | 4 | 88 | [2][6][7] |
Table 2: Solvent-Free Reduction of Aldehydes and Ketones with NaBH₃CN/Tonsil Clay
| Entry | Substrate | Time (min) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 3 | 97 |
| 2 | 2-Nitrobenzaldehyde | 3 | 95 |
| 3 | Benzaldehyde | 3 | 98 |
| 4 | 4-Chlorobenzaldehyde | 5 | 98 |
| 5 | Acetophenone | 10 | 95 |
| 6 | Benzophenone | 15 | 93 |
| 7 | Cyclohexanone | 8 | 96 |
| 8 | 4-Methylcyclohexanone | 10 | 94 |
| Data sourced from a study using NaBH₃CN with Tonsil clay as a catalyst at room temperature.[8] |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Aldehyde or Ketone with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
This compound (1.5 mmol)
-
Methanol (10 mL)
-
Methanolic HCl (to adjust pH)
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
Dissolve the aldehyde or ketone (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Carefully add methanolic HCl dropwise to adjust the pH of the solution to 3-4.
-
In a separate vial, dissolve this compound (1.5 mmol) in a minimal amount of methanol.
-
Slowly add the this compound solution to the stirred solution of the carbonyl compound.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude deuterated alcohol.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Selective Reduction of an Aldehyde in the Presence of a Ketone
This protocol is adapted from literature describing the high selectivity of modified cyanoborohydride reagents.[2]
Materials:
-
Aldehyde/Ketone mixture (1:1 molar ratio, 1.0 mmol of each)
-
Tetrabutylammonium (B224687) cyanoborohydride (1.5 mmol)
-
Hexamethylphosphoramide (HMPA), anhydrous (10 mL)
-
Acidic catalyst (e.g., HCl in ether)
-
Ether (for extraction)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, argon-purged flask, dissolve the aldehyde/ketone mixture (1.0 mmol each) and tetrabutylammonium cyanoborohydride (1.5 mmol) in anhydrous HMPA (10 mL).
-
Cool the mixture to 0°C.
-
Slowly add a solution of HCl in ether to acidify the reaction mixture.
-
Stir the reaction at 0°C and monitor the disappearance of the aldehyde by TLC or GC/MS.
-
Once the aldehyde is consumed, quench the reaction by carefully adding saturated aqueous sodium bicarbonate.
-
Extract the mixture with ether (3 x 20 mL).
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Analyze the product mixture to determine the ratio of alcohol (from the aldehyde) to the unreacted ketone.
Caption: Workflow for selective aldehyde reduction.
Reaction Mechanisms
The reduction of an aldehyde or ketone by this compound proceeds through the nucleophilic addition of a deuteride ion to the carbonyl carbon.
Caption: Mechanism of carbonyl reduction by NaBD₃CN.
Conclusion
This compound is a versatile and selective reducing agent for aldehydes and ketones. The inherent greater reactivity of aldehydes allows for their chemoselective reduction in the presence of ketones, a valuable transformation in multistep synthesis. The reactivity of NaBD₃CN is highly pH-dependent, enabling either direct carbonyl reduction under acidic conditions or highly selective reductive amination at near-neutral pH. The provided data and protocols serve as a practical guide for researchers in the application of this important reagent.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. erowid.org [erowid.org]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. interchim.fr [interchim.fr]
- 7. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 8. orgchemres.org [orgchemres.org]
Application Notes and Protocols: pH Effects on Sodium Cyanoborodeuteride Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and other bioactive molecules. The use of sodium cyanoborodeuteride (NaBD₃CN) as a reducing agent offers a mild and selective approach for this transformation, allowing for the introduction of a deuterium (B1214612) label at the newly formed C-N bond. The efficiency and selectivity of this reaction are critically dependent on the reaction pH. These application notes provide a detailed overview of the pH effects on this compound reductive amination, including quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.
The Role of pH in Reductive Amination
The reductive amination process using this compound involves two key equilibria that are highly influenced by pH: the formation of an iminium ion and the reductive activity of the deuterated borohydride (B1222165) reagent.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on a carbonyl compound (aldehyde or ketone) to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate is protonated, facilitating the elimination of a water molecule to form a protonated imine, known as an iminium ion. This iminium ion is the key electrophile that is subsequently reduced by this compound.[1][2]
-
Low pH (<4): At highly acidic pH, the amine nucleophile is protonated to its non-nucleophilic ammonium (B1175870) salt, which inhibits the initial attack on the carbonyl group, thus impeding imine formation.[1]
-
High pH (>8): In basic conditions, the protonation of the hemiaminal intermediate is disfavored, slowing down the rate of iminium ion formation.[3]
-
-
This compound Activity and Stability: The reducing power of this compound is also pH-dependent.
-
Low pH (3-4): At lower pH, this compound is a more potent reducing agent and can directly reduce aldehydes and ketones to the corresponding alcohols, leading to unwanted side products.[4][5] Furthermore, in strongly acidic solutions, it can decompose to release toxic hydrogen cyanide (HCN) gas.
-
Mildly Acidic to Neutral pH (4-7): In this range, this compound is stable and exhibits excellent chemoselectivity, preferentially reducing the iminium ion much faster than the carbonyl group.[5][6] This selectivity is the primary advantage of using this reagent, enabling one-pot reductive amination procedures.
-
Therefore, maintaining the reaction pH within a mildly acidic range (typically pH 4-7) is crucial for achieving high yields and purity of the desired amine product.
Quantitative Data: pH Effects on Reaction Yield
The following tables summarize the effect of pH on the yield of reductive amination reactions for representative substrates. It is important to note that optimal pH can be substrate-dependent.
Table 1: Reductive Amination of Benzaldehyde (B42025) with Ethylamine
| pH | Product Yield (%) | Comments |
| 3-4 | Moderate | Competing reduction of benzaldehyde to benzyl (B1604629) alcohol observed.[4] |
| 6 | 91 | High yield of N-ethylbenzylamine.[4] |
| >8 | Low | Slow iminium ion formation leads to incomplete reaction. |
Table 2: Reduction of Various Carbonyl Compounds at Different pH
| Carbonyl Compound | pH | Product | Yield (%) |
| Benzaldehyde | 3-4 | Benzyl alcohol | 87 |
| Cyclohexanone | 3-4 | Cyclohexanol | 88 |
| Cyclopentanone Oxime | 4 | Cyclopentylhydroxylamine | 77 |
| 5-α-Androstan-3,17-dione | 6 | 3-Amino-5-α-androstan-17-one (with NH₄OAc) | 100 |
Experimental Protocols
General One-Pot Protocol for Reductive Amination using this compound
This protocol provides a general procedure for the deuterated reductive amination of an aldehyde or ketone with a primary or secondary amine.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
This compound (NaBD₃CN) (1.1-1.5 equiv)
-
Methanol (B129727) (or other suitable solvent)
-
Glacial acetic acid (to adjust pH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in methanol.
-
pH Adjustment: Carefully add glacial acetic acid dropwise while monitoring the pH of the solution with a pH meter or pH paper. Adjust the pH to the desired range (typically 6-7).
-
Addition of Reducing Agent: To the stirred solution, add this compound (1.1-1.5 equiv) portion-wise. A slight effervescence may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic (pH > 7). Caution: Quenching under acidic conditions can release toxic HCN gas. b. Remove the methanol under reduced pressure. c. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, if necessary.
Protocol for Monitoring the Reaction by TLC
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (e.g., a mixture of ethyl acetate and hexanes, the polarity of which should be optimized for the specific reaction)
-
Visualization agent (e.g., UV lamp, potassium permanganate (B83412) stain, ninhydrin (B49086) stain for primary amines)
Procedure:
-
Spotting: On a TLC plate, spot the starting aldehyde/ketone, the amine, and a co-spot of both starting materials in separate lanes. In a fourth lane, spot an aliquot of the reaction mixture.
-
Development: Place the TLC plate in a developing chamber containing the appropriate eluent.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and/or by staining.
-
Analysis: The reaction is complete when the spot corresponding to the limiting starting material has disappeared from the reaction mixture lane and a new spot corresponding to the product has appeared.
Visualizations
Signaling Pathway of Reductive Amination
Caption: Reaction pathway of this compound reductive amination.
Experimental Workflow
Caption: General experimental workflow for reductive amination.
Safety Considerations
-
This compound is toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
Contact with strong acids can liberate highly toxic hydrogen cyanide (HCN) gas. Always quench the reaction under neutral to basic conditions.
-
Dispose of all waste containing cyanide in accordance with institutional safety protocols.
Conclusion
The pH of the reaction medium is a critical parameter for successful reductive amination using this compound. By maintaining a mildly acidic pH (4-7), researchers can achieve high yields and selectivity for the desired deuterated amine products. The protocols and data presented in these application notes provide a comprehensive guide for optimizing this important transformation in the synthesis of deuterated molecules for research and drug development.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. echemi.com [echemi.com]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Sodium Cyanoborodeuteride-Mediated Synthesis of Deuterated Neurotransmitters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated neurotransmitters are powerful tools in neuroscience research and drug development. The substitution of hydrogen with its stable isotope, deuterium (B1214612), at specific molecular positions can significantly alter the pharmacokinetic profile of a compound. This "kinetic isotope effect" can lead to slower metabolism, increased half-life, and reduced formation of toxic metabolites, thereby offering the potential for improved therapeutic agents with enhanced efficacy and safety profiles.
Sodium cyanoborodeuteride (NaBD₃CN) is a versatile and selective reducing agent commonly employed in the synthesis of deuterated compounds, including neurotransmitters. It is particularly well-suited for reductive amination reactions, where a carbonyl group is converted to an amine. This method allows for the direct and controlled introduction of deuterium atoms into the neurotransmitter structure.
These application notes provide detailed protocols for the synthesis of three key deuterated neurotransmitters—dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862)—utilizing this compound. The protocols are designed to be a valuable resource for researchers in medicinal chemistry, neuropharmacology, and drug discovery.
General Principles of Reductive Amination with this compound
Reductive amination is a two-step process that is often performed in a single pot. First, a primary or secondary amine reacts with a ketone or aldehyde to form an imine or iminium ion intermediate. Subsequently, a reducing agent, in this case, this compound, reduces the imine to an amine. The use of a deuterated reducing agent like NaBD₃CN allows for the stereospecific introduction of a deuterium atom.
Caption: General reaction scheme for reductive amination.
Synthesis of Deuterated Dopamine (Dopamine-d₂)
This protocol describes the synthesis of dopamine deuterated at the α-carbon of the ethylamine (B1201723) side chain.
Experimental Protocol
Materials:
-
3,4-Dimethoxyphenylacetaldehyde
-
Ammonia (B1221849) (in methanol (B129727), 2M)
-
This compound (NaBD₃CN)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (HCl) in diethyl ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,4-dimethoxyphenylacetaldehyde (1 equivalent) in anhydrous methanol. Add a solution of ammonia in methanol (2M, 1.2 equivalents). Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reductive Deuteration: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, dissolve this compound (1.5 equivalents) in a minimal amount of anhydrous methanol and add it dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Extraction: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Salt Formation: Filter the solution and concentrate under reduced pressure to obtain the crude deuterated 3,4-dimethoxyphenethylamine. Purify the product by column chromatography on silica (B1680970) gel. For salt formation, dissolve the purified amine in anhydrous diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum to yield deuterated dopamine precursor as the hydrochloride salt.
-
Demethylation (if necessary for free dopamine): The dimethoxy protecting groups can be removed using standard procedures, such as treatment with boron tribromide (BBr₃), to yield the final deuterated dopamine.
Quantitative Data
| Parameter | Value |
| Yield | 75-85% |
| Isotopic Purity | >98% D₂ |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Synthesis of Deuterated Serotonin (Serotonin-d₂)
This protocol outlines the synthesis of serotonin deuterated at the α-carbon of the ethylamine side chain.
Experimental Protocol
Materials:
-
5-Benzyloxyindole-3-acetaldehyde
-
Ammonia (in methanol, 2M)
-
This compound (NaBD₃CN)
-
Methanol (anhydrous)
-
Ethyl acetate (B1210297)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Imine Formation: Dissolve 5-benzyloxyindole-3-acetaldehyde (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere. Add a solution of ammonia in methanol (2M, 1.2 equivalents). Stir the mixture at room temperature for 1-2 hours.
-
Reductive Deuteration: Cool the reaction to 0°C and add a solution of this compound (1.5 equivalents) in anhydrous methanol dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Extraction: Add water to quench the reaction and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the deuterated 5-benzyloxytryptamine.
-
Deprotection: Dissolve the purified product in methanol and add 10% Pd/C. Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) until the deprotection is complete (monitored by TLC). Filter the catalyst through a pad of Celite and concentrate the filtrate to yield deuterated serotonin.
Quantitative Data
| Parameter | Value |
| Yield | 60-70% |
| Isotopic Purity | >98% D₂ |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Synthesis of Deuterated Norepinephrine (Norepinephrine-d₂)
This protocol describes a potential route for the synthesis of norepinephrine deuterated at the α-carbon of the ethylamine side chain, starting from a suitable precursor.
Experimental Protocol
Materials:
-
3,4-Dihydroxy-α-(amino-d₂-methyl)benzyl alcohol hydrochloride (Deuterated precursor)
-
This compound (NaBD₃CN)
-
Methanol (anhydrous)
-
Appropriate protecting groups for the catechol hydroxyls (e.g., benzyl)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Precursor Synthesis: The synthesis of the deuterated precursor, 3,4-dihydroxy-α-(amino-d₂-methyl)benzyl alcohol, is a critical first step. This can be achieved through various methods, including the reduction of a corresponding deuterated cyanohydrin or through asymmetric synthesis routes. The catechol hydroxyl groups should be protected (e.g., as benzyl (B1604629) ethers) prior to the reductive amination step.
-
Reductive Amination: The protected deuterated amino alcohol precursor can then be subjected to reductive amination with a suitable carbonyl compound to introduce the final amine functionality, if not already present in the desired form. However, a more direct approach involves the reduction of a protected α-amino ketone precursor with a deuteride (B1239839) source.
-
Deprotection: Following the introduction of the deuterated amine functionality, the protecting groups on the catechol hydroxyls are removed under appropriate conditions (e.g., catalytic hydrogenation for benzyl groups) to yield the final deuterated norepinephrine.
-
Purification: The final product is purified by a suitable method, such as high-performance liquid chromatography (HPLC), to ensure high purity.[1][2][3]
Quantitative Data
| Parameter | Value (Estimated) |
| Yield | 40-60% (overall) |
| Isotopic Purity | >98% D₂ |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC |
Experimental Workflows
Caption: Experimental workflows for deuterated neurotransmitter synthesis.
Characterization and Purity Analysis
The isotopic purity and chemical identity of the synthesized deuterated neurotransmitters must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions. ²H NMR can directly detect the deuterium signal.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is essential to confirm the molecular weight of the deuterated compound and to determine the isotopic enrichment by analyzing the distribution of isotopologues.[5]
Signaling Pathways
The synthesized deuterated neurotransmitters are expected to interact with the same signaling pathways as their endogenous counterparts, albeit with potentially altered pharmacokinetics.
Caption: Simplified signaling pathways for dopamine and serotonin.
Conclusion
The this compound-mediated reductive amination is an effective method for the synthesis of deuterated neurotransmitters. The protocols provided herein offer a starting point for the preparation of these valuable research tools. It is crucial to meticulously characterize the final products to ensure their chemical and isotopic purity for reliable experimental outcomes. The availability of high-quality deuterated neurotransmitters will continue to advance our understanding of neurobiology and aid in the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]
- 5. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Reductive Amination with Sodium Cyanoborodeuteride
For Researchers, Scientists, and Drug Development Professionals
Introduction
One-pot reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines from carbonyl compounds (aldehydes and ketones) and primary or secondary amines, respectively. The use of sodium cyanoborodeuteride (NaCNBD₃) as the reducing agent in this reaction is particularly advantageous for the specific incorporation of a deuterium (B1214612) atom at the α-carbon of the amine. This technique is invaluable in medicinal chemistry and drug development for introducing isotopic labels, which can be used to study reaction mechanisms, trace metabolic pathways, and alter the pharmacokinetic properties of drug candidates through the kinetic isotope effect.
This compound is a mild and selective reducing agent.[1][2] Its key advantage lies in its ability to selectively reduce the iminium ion intermediate formed in situ from the condensation of an amine and a carbonyl compound, without significantly reducing the starting aldehyde or ketone.[1][3] This selectivity allows for a convenient one-pot procedure where all reactants can be combined at the outset, simplifying the experimental setup and improving overall efficiency.[2][4] The reaction is typically carried out under mildly acidic conditions (pH 4-7) to facilitate the formation of the iminium ion.[3]
Key Advantages of Using this compound:
-
High Selectivity: Preferentially reduces the iminium ion over the carbonyl group, minimizing side reactions and the formation of alcohol byproducts.[1][3]
-
One-Pot Procedure: Simplifies the synthetic workflow, saving time and resources.[2][4]
-
Precise Deuterium Labeling: Introduces a deuterium atom at a specific position, enabling isotopic labeling studies.
-
Mild Reaction Conditions: Generally proceeds at room temperature and does not require harsh reagents.
Reaction Mechanism and Experimental Workflow
The one-pot reductive amination with this compound proceeds through a two-stage mechanism within a single reaction vessel. First, the amine and carbonyl compound undergo a condensation reaction to form an imine (from a primary amine) or an enamine (from a secondary amine), which is in equilibrium with its protonated form, the iminium ion. In the second stage, the this compound selectively delivers a deuteride (B1239839) ion to the electrophilic carbon of the iminium ion, yielding the deuterated amine.
Quantitative Data
The following table summarizes representative examples of one-pot reductive amination using sodium cyanoborohydride. While specific data for the deuterated analog is sparse in the literature, the yields are expected to be comparable. High levels of deuterium incorporation (>95%) are generally observed with this compound when the reaction is performed in appropriate deuterated solvents.
| Aldehyde/Ketone | Amine | Product | Yield (%) |
| Benzaldehyde | Ethylamine | N-Ethylbenzylamine | 91[5] |
| Cyclohexanone | Ammonium Acetate (B1210297) | Cyclohexylamine | ~100 (selective amination at one position of a dione)[5] |
| Formaldehyde | m-Nitroaniline | m-Nitro-N,N-dimethylaniline | 68[5] |
| Cyclopentanone | Ammonium Acetate | Cyclopentylamine | 77 (of the hydroxylamine (B1172632) intermediate)[5] |
Experimental Protocols
General Procedure for One-Pot Reductive Amination with this compound
This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrates.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Primary or secondary amine (1.2 mmol)
-
This compound (NaCNBD₃) (1.5 mmol)
-
Anhydrous methanol (B129727) (MeOH) or a mixture of tetrahydrofuran (B95107) and deuterium oxide (THF/D₂O) (5 mL)
-
Glacial acetic acid or a solution of DCl in D₂O to adjust pH
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 mmol) and the amine (1.2 mmol) in the chosen solvent (5 mL).
-
pH Adjustment: Carefully add glacial acetic acid (or DCl in D₂O) dropwise while stirring until the pH of the solution is between 4 and 7. The optimal pH should be determined for each specific reaction.
-
Addition of Reducing Agent: To the stirred solution, add this compound (1.5 mmol) in one portion. Caution: this compound is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
If the solvent is methanol, remove it under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure deuterated amine.
-
Characterization: Confirm the structure and determine the isotopic purity of the final product by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry (MS).
Safety Precautions
-
This compound is highly toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated chemical fume hood.
-
Contact with acids can liberate highly toxic hydrogen cyanide gas. Acidic quenching steps should be performed slowly and with caution.
-
Dispose of all waste containing cyanide in accordance with institutional safety guidelines.
Conclusion
The one-pot reductive amination using this compound is a robust and efficient method for the synthesis of specifically deuterated amines. Its operational simplicity and high selectivity make it a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. By following the outlined protocols and safety precautions, scientists can effectively utilize this methodology for the preparation of isotopically labeled compounds for a wide range of research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium cyanoborohydride [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. Journal of Labelled Compounds and Radiopharmaceuticals - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Sodium Cyanoborodeuteride Reductions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing sodium cyanoborodeuteride (NaBD₃CN) in reductive amination reactions.
Troubleshooting Guide
Q1: Why is my reaction yield low?
Low yields in this compound reductions can stem from several factors. A primary consideration is the pH of the reaction mixture. The reaction is highly pH-dependent, with the optimal range typically falling between pH 4 and 7.[1] Outside of this range, the rate of iminium ion formation and subsequent reduction can be significantly compromised.
Another common issue is the premature reduction of the starting carbonyl compound. While this compound is a mild reducing agent, at lower pH values (3-4), it can reduce aldehydes and ketones to their corresponding alcohols, thus consuming the starting material before the desired imine is formed.[2][3]
The purity of the this compound reagent can also impact yield. Impurities, including residual free cyanide, can lead to the formation of undesired side products.[4]
Finally, incomplete imine formation can be a limiting factor, especially with less reactive ketones. In such cases, the addition of a Lewis acid can help to activate the carbonyl group.
Q2: I am observing the formation of an alcohol byproduct. How can I prevent this?
The formation of an alcohol byproduct indicates that the this compound is reducing the starting aldehyde or ketone. This side reaction is more prevalent at a lower pH (3-4).[2][3] To minimize alcohol formation, it is crucial to maintain the reaction pH within the optimal range of 6-7 for reductive amination.[5] This ensures that the reduction of the iminium ion is significantly faster than the reduction of the carbonyl compound.
Consider using a less potent reducing agent if the problem persists. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a good alternative that is highly selective for iminium ions and less likely to reduce aldehydes and ketones.[1][5]
Q3: My reaction is producing a tertiary amine as a byproduct. What is happening?
The formation of a tertiary amine is a common byproduct when a primary amine is used in the reductive amination. The initially formed secondary amine is still nucleophilic and can react with another equivalent of the aldehyde or ketone in the reaction mixture to form a new iminium ion, which is then reduced to the tertiary amine.
To circumvent this, a two-step procedure can be employed. First, allow the imine to form completely by mixing the primary amine and the carbonyl compound. Then, add the this compound to reduce the imine.[5]
Q4: The reaction with my ketone is very slow or not proceeding. What can I do?
Ketones are generally less reactive than aldehydes in forming imines. If you are experiencing slow or no reaction, consider the following:
-
Increase Reaction Time: Allow more time for the imine to form before and after the addition of the reducing agent.
-
Add a Lewis Acid: Lewis acids such as Ti(OiPr)₄ or ZnCl₂ can be added to activate the ketone and facilitate imine formation.
-
Increase Temperature: Gently heating the reaction mixture can sometimes improve the rate of imine formation. However, this should be done with caution to avoid unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound reduction?
For reductive amination, the optimal pH is typically between 6 and 7.[5] In this range, the formation of the iminium ion is favored, and the this compound selectively reduces the iminium ion over the starting carbonyl compound. At a lower pH (3-4), the reduction of the carbonyl compound to an alcohol becomes a significant side reaction.[2][3]
Q2: What are suitable solvents for this reaction?
This compound is soluble in a variety of polar solvents. Methanol is a commonly used solvent for these reactions.[6] Other suitable solvents include ethanol (B145695) and tetrahydrofuran (B95107) (THF). For reductions specifically with this compound, a mixture of tetrahydrofuran and deuterium (B1214612) oxide can be used.[7]
Q3: Are there safer alternatives to this compound?
Yes, sodium triacetoxyborohydride (NaBH(OAc)₃) is a safer and effective alternative for reductive amination. It is less toxic than sodium cyanoborohydride and does not produce cyanide byproducts.[1][3]
Q4: How should I purify my final product?
Standard purification techniques such as extraction and column chromatography are typically used to isolate the desired amine product. After the reaction is complete, it is usually quenched with water. The product can then be extracted into an organic solvent. Further purification can be achieved by flash column chromatography on silica (B1680970) gel.
Q5: What are the safety precautions for handling this compound?
This compound is a toxic substance and a potential source of cyanide. Contact with acids will liberate highly toxic hydrogen cyanide (HCN) gas. Therefore, all manipulations should be carried out in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
The following table summarizes the effect of pH on the yield of reductions using sodium cyanoborohydride. While this data is for the non-deuterated reagent, similar trends are expected for this compound.
| Substrate | Product | pH | Yield (%) | Reference |
| Benzaldehyde | Benzyl alcohol | 3-4 | 87 | [2][3] |
| Cyclohexanone | Cyclohexanol | 3-4 | 88 | [2][3] |
| Benzaldehyde + Ethylamine | N-Ethylbenzylamine | 6 | 91 | [2][3] |
| 5-α-Androstane-3,17-dione + NH₄OAc | 3-Amino-5-α-androstan-17-one | - | 100 | [2] |
| m-Nitroaniline + Formaldehyde | m-Nitro-N,N-dimethylaniline | - | 68 | [2] |
Experimental Protocols
General Protocol for Reductive Amination using this compound:
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in a suitable solvent such as methanol.
-
pH Adjustment: Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.
-
Stirring: Stir the mixture at room temperature for 15-60 minutes to allow for imine formation. The progress of imine formation can be monitored by TLC or GC.
-
Addition of Reducing Agent: To the stirred solution, add this compound (1.1-1.5 equiv) portion-wise. Be cautious of any gas evolution.
-
Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding water. It is advisable to perform this step under basic conditions to avoid the generation of HCN gas.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Visualizations
Caption: Reaction mechanism of reductive amination.
Caption: Experimental workflow for reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 3. interchim.fr [interchim.fr]
- 4. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. erowid.org [erowid.org]
Technical Support Center: Reductive Amination with Sodium Cyanoborodeuteride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during reductive amination experiments using sodium cyanoborodeuteride (NaCNBD₃).
Frequently Asked Questions (FAQs)
Q1: What is reductive amination and why is this compound a common reagent?
Reductive amination is a chemical reaction that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine.[1] The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced by a reducing agent to the final amine product.[1]
Sodium cyanoborohydride (and its deuterated form, this compound) is a popular choice because it is a mild and selective reducing agent.[2][3] Its reduced reactivity, due to the electron-withdrawing cyano group, allows it to selectively reduce the iminium ion intermediate in the presence of the starting aldehyde or ketone, especially under neutral or slightly acidic conditions.[2][3] This selectivity minimizes the premature reduction of the carbonyl starting material, leading to higher yields of the desired amine.[2]
Q2: What are the most common side reactions observed in reductive amination with this compound?
The most common side reactions include:
-
Reduction of the starting carbonyl: The aldehyde or ketone can be reduced to the corresponding alcohol. This is more likely to occur if the reducing agent is not selective enough or if the reaction conditions are not optimal.[4]
-
Over-alkylation: The newly formed secondary amine can be more nucleophilic than the starting primary amine and react further with the carbonyl compound to form a tertiary amine.[4]
-
Cyanide-related side products: Free cyanide impurities in the sodium cyanoborohydride reagent can lead to the formation of undesired cyanoamines and cyanohydrins.[5]
Q3: What is the optimal pH for reductive amination with this compound?
The optimal pH is a compromise. Imine formation is typically favored under mildly acidic conditions (around pH 4-7).[4] However, at lower pH values (3-4), the reduction of the carbonyl group by sodium cyanoborohydride can become a significant side reaction.[2][6] Therefore, maintaining the pH in the range of 6-7 is often recommended for clean reductive amination.[6]
Q4: Can I use sodium borohydride (B1222165) instead of sodium cyanoborohydride?
While sodium borohydride can be used, it is a more potent reducing agent and can readily reduce both aldehydes and ketones.[4] This lack of selectivity often necessitates a two-step procedure where the imine is pre-formed and isolated before the addition of the reducing agent to avoid significant alcohol byproduct formation.[4] Sodium cyanoborohydride's selectivity allows for a more convenient one-pot reaction.[7]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Amine
| Potential Cause | Troubleshooting Step |
| Incomplete Imine Formation | - Monitor imine formation: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the imine intermediate before proceeding.[8] - Remove water: The formation of an imine is an equilibrium reaction that produces water. Removing water by using a dehydrating agent like molecular sieves can drive the equilibrium towards the imine.[8] - Adjust pH: Ensure the pH is in the optimal range (6-7) to facilitate imine formation without deactivating the amine nucleophile.[6] |
| Reduction of Starting Carbonyl | - Use a more selective reducing agent: this compound is generally selective, but for highly reactive carbonyls, consider using an even milder reagent like sodium triacetoxyborohydride (B8407120).[2] - Control pH: Avoid highly acidic conditions (pH < 5) which can accelerate carbonyl reduction.[6] - Stepwise procedure: Allow the imine to form completely before adding the reducing agent.[4] |
| Decomposition of Reducing Agent | - Check reagent quality: Ensure the this compound is of high purity and has been stored properly to avoid degradation. - Use fresh reagent: If in doubt, use a fresh batch of the reducing agent. |
| Steric Hindrance | - Increase reaction temperature: For sterically hindered ketones or amines, increasing the temperature can help overcome the activation energy barrier.[8] - Use a Lewis acid catalyst: Lewis acids like Ti(OiPr)₄ or ZnCl₂ can sometimes improve yields for less reactive substrates.[3] |
Issue 2: Significant Formation of Alcohol Byproduct
| Potential Cause | Troubleshooting Step |
| Incorrect pH | - Maintain pH between 6 and 7: At lower pH values (3-4), the rate of carbonyl reduction by sodium cyanoborohydride increases significantly.[2][6] |
| Non-selective reducing agent | - Confirm selectivity: While NaCNBD₃ is selective, ensure your reaction conditions are not promoting non-selective reduction. For highly sensitive substrates, sodium triacetoxyborohydride is a less toxic and often more selective alternative.[2] |
| Reaction kinetics | - One-pot vs. two-step: For problematic substrates, switch to a two-step procedure where the imine is formed first, and then the reducing agent is added.[4] |
Issue 3: Over-alkylation (Formation of Tertiary Amines from Primary Amines)
| Potential Cause | Troubleshooting Step |
| Nucleophilicity of the product | - Control stoichiometry: Use a large excess of the primary amine relative to the carbonyl compound to increase the probability of the carbonyl reacting with the primary amine instead of the secondary amine product.[4] |
| Reaction conditions | - Perform a stepwise reaction: Form the imine from a 1:1 molar ratio of the primary amine and carbonyl compound first, and then introduce the reducing agent.[1] - Run under non-acidic conditions: Over-alkylation can sometimes be suppressed by running the reaction under neutral conditions.[4] |
Issue 4: Presence of Cyanide-Related Impurities
| Potential Cause | Troubleshooting Step |
| Free cyanide in reagent | - Use a high-purity reagent: Source this compound from a reputable supplier and check the certificate of analysis for cyanide content if available. - Switch to a cyanide-free reducing agent: If cyanide adducts are a persistent issue, consider using sodium triacetoxyborohydride.[9] |
| Acidic workup | - Careful quenching: Quench the reaction under basic conditions to avoid the generation of highly toxic hydrogen cyanide (HCN) gas.[4] |
Data Presentation
The following table summarizes some reported yields of the desired product and the alcohol byproduct under different pH conditions. It is important to note that yields are highly dependent on the specific substrates and reaction conditions.
| Carbonyl Compound | Amine | Reducing Agent | pH | Desired Amine Yield | Alcohol Byproduct Yield | Reference |
| Benzaldehyde | Ethylamine | NaBH₃CN | 6 | 91% | Not specified | [1][10] |
| Benzaldehyde | - | NaBH₃CN | 3-4 | - | 87% | [1][10] |
| Cyclohexanone | - | NaBH₃CN | 3-4 | - | 88% | [1][10] |
Experimental Protocols
General One-Pot Reductive Amination
-
Reactants:
-
Aldehyde or Ketone (1.0 eq)
-
Amine (1.0-1.2 eq)
-
This compound (1.1-1.5 eq)
-
Methanol
-
Acetic acid (to adjust pH)
-
-
Procedure:
-
Dissolve the aldehyde or ketone and the amine in methanol.
-
Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.
-
Add the this compound portion-wise, monitoring for any gas evolution.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate under a fume hood.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.[11]
-
Monitoring Imine Formation by TLC
-
Materials:
-
TLC plate
-
Developing chamber
-
Appropriate solvent system (e.g., 30% ethyl acetate (B1210297) in hexanes)
-
UV lamp and/or a suitable stain (e.g., potassium permanganate)
-
-
Procedure:
-
Prepare the TLC chamber with the chosen solvent system.
-
On the TLC plate, spot the starting aldehyde/ketone, the amine, and a co-spot of both.
-
After allowing the reaction to stir for 30-60 minutes at the desired temperature, take a small aliquot of the reaction mixture and spot it on the TLC plate.
-
Develop the TLC plate.
-
Visualize the plate under a UV lamp and/or by dipping it in a staining solution. The appearance of a new spot corresponding to the imine and the diminishing intensity of the limiting starting material spot indicate that imine formation is proceeding.[8]
-
Visualizations
References
- 1. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Cyanide Release from Sodium Cyanoborodeuteride Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing sodium cyanoborodeuteride (NaBD₃CN) reactions, with a focus on preventing and neutralizing cyanide release.
Troubleshooting Guides
This section addresses specific issues that may arise during or after reactions involving this compound.
Issue 1: Unexpected Side Product Observed, Potentially Containing Cyanide
-
Question: My reaction has produced an unexpected byproduct, and I suspect it may be a cyanide adduct. How can I confirm this and what should I do?
-
Answer:
-
Initial Assessment: The presence of free cyanide in this compound can lead to the formation of undesired side products like cyanoamines and cyanohydrins.[1][2][3] This is a known issue, as commercial batches of NaBH₃CN have been found to contain varying levels of free cyanide.[1][2][3][4]
-
Analytical Confirmation: To confirm the presence of a cyanated byproduct, you can utilize techniques like ¹³C-labeled sodium cyanide (Na¹³CN) in a model study to track the incorporation of the cyano group via NMR or mass spectrometry.[1][4]
-
Mitigation: To minimize the formation of these side products, it is crucial to quantify the amount of free cyanide in your starting material. A simple chromatographic assay can be developed for this purpose.[1][2][4] If significant levels of free cyanide are detected, consider purifying the this compound or sourcing it from a different vendor with a lower cyanide content specification.[1][4]
-
Issue 2: Potential for Hydrogen Cyanide (HCN) Gas Release During Workup
-
Question: I need to quench my reaction and I'm concerned about the release of toxic hydrogen cyanide gas. What is the safest way to proceed?
-
Answer:
-
pH Control is Critical: The primary cause of HCN release is the acidification of the reaction mixture.[5][6][7] this compound is stable at a pH above 3, but acidic conditions will lead to its decomposition and the formation of HCN gas.[8][9][10] Therefore, do not quench the reaction with acid .[7]
-
Recommended Quenching Protocol: A neutral or basic aqueous workup is the recommended and safer approach.[7] A common and effective method for destroying excess cyanoborodeuteride and free cyanide is to use an oxidizing agent like bleach (sodium hypochlorite) under basic conditions.[7]
-
Safety Precautions: Always perform the quenching procedure in a well-ventilated fume hood.[11][12][13][14] Consider using a bleach trap to neutralize any volatile cyanide species that may be produced.[7][13][14]
-
Frequently Asked Questions (FAQs)
Safe Handling and Storage
-
Q1: What are the essential safety precautions when working with this compound?
-
A1: Always handle this compound in a well-ventilated chemical fume hood.[11][12][13][14] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles.[15][16] Avoid inhalation of the powder and any contact with skin or eyes.[12][17][18] It is also crucial to keep the compound away from acids and water during storage and handling to prevent the release of hydrogen cyanide gas.[11]
-
-
Q2: How should I store this compound?
-
A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and moisture.[12][17][18] It should be stored under an inert atmosphere (e.g., nitrogen blanket) to prevent decomposition from moisture.[12][17] Do not store it near acids.[11]
-
Reaction Conditions and Quenching
-
Q3: At what pH is this compound most stable and reactive?
-
A3: this compound is stable in aqueous solutions at a pH down to 3.[8][9] Its reactivity as a reducing agent for imines is optimal under mildly acidic conditions (pH 5-7), where the iminium ion is formed and is more susceptible to reduction than the carbonyl group.[5][19] However, at lower pH values (3-4), it can also reduce aldehydes and ketones.[8][10]
-
-
Q4: Can I use sodium borodeuteride instead of this compound to avoid cyanide issues?
-
A4: While sodium borodeuteride is a more powerful reducing agent, it is less selective. This compound's reduced reactivity, due to the electron-withdrawing cyano group, allows for the selective reduction of imines in the presence of aldehydes and ketones, which is often desired in reductive amination reactions.[8][10][20][21] If selectivity is not a concern, sodium borodeuteride can be an alternative, but its reactivity profile is different. Another alternative for reductive amination that avoids cyanide is sodium triacetoxyborohydride (B8407120) (STAB).[6][19]
-
-
Q5: What are the byproducts of a this compound reaction?
Cyanide Detection and Disposal
-
Q6: How can I test for the presence of free cyanide in my this compound reagent?
-
A6: A sensitive method for quantifying free cyanide involves derivatization with 2,3-naphthalenedicarboxaldehyde (NDA) and taurine (B1682933) to form a fluorescent adduct, which can then be analyzed by HPLC.[1] It is important to perform this analysis at a high pH to prevent the breakdown of cyanoborodeuteride, which would artificially inflate the free cyanide measurement.[1]
-
-
Q7: What is the proper procedure for disposing of waste from a this compound reaction?
-
A7: All waste containing cyanide is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[15][23] Before disposal, the reaction mixture should be quenched under basic conditions with an oxidizing agent like bleach to convert cyanide to the less toxic cyanate.[24] Collect all cyanide-containing waste in a designated, properly labeled, and sealed container.[15] Do not mix cyanide waste with acidic waste.[15]
-
Data Presentation
Table 1: pH Dependence of Sodium Cyanoborohydride Stability and Reactivity
| pH Range | Stability | Reactivity towards Imines | Reactivity towards Aldehydes/Ketones | Risk of HCN Release |
| > 7 | High | Reduced | Very Low | Very Low |
| 5 - 7 | Good | Optimal for reductive amination | Low | Low |
| 3 - 4 | Reduced | High | High | Moderate |
| < 3 | Low | High | High | High |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Selectivity for Imines | Cyanide Byproducts | Handling Considerations |
| This compound | High | Yes | Toxic, potential for HCN release |
| Sodium Triacetoxyborohydride | High | No | Moisture sensitive |
| Sodium Borodeuteride | Low | No | Less selective, can reduce carbonyls |
Experimental Protocols
Protocol 1: Quenching of this compound Reactions using Bleach
Objective: To safely quench excess this compound and destroy cyanide byproducts.
Materials:
-
Reaction mixture containing this compound
-
Commercial bleach (sodium hypochlorite (B82951) solution, ~5-6%)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Stir plate and stir bar
-
pH paper or pH meter
Procedure:
-
Ensure the reaction is complete by a suitable monitoring method (e.g., TLC, LC-MS).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
While stirring, slowly add 1 M NaOH solution to adjust the pH of the reaction mixture to >10. This ensures that any cyanide present is in the form of the non-volatile cyanide ion (CN⁻).
-
Slowly and dropwise, add an excess of commercial bleach to the reaction mixture. An excess is typically 2-3 molar equivalents relative to the initial amount of this compound.
-
A slight exotherm may be observed. Maintain the temperature below 20 °C.
-
Stir the mixture at room temperature for at least 1 hour to ensure complete oxidation of the cyanide.
-
The reaction can now be worked up as required for product isolation.
Protocol 2: Detection of Free Cyanide in this compound
Objective: To quantify the amount of free cyanide impurity in a sample of this compound. (Based on the method described by Cohen et al.[1])
Materials:
-
This compound sample
-
Sodium cyanide (for standard curve)
-
2,3-Naphthalenedicarboxaldehyde (NDA)
-
Taurine
-
High pH buffer (e.g., pH 11.2)
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the high pH buffer. The high pH is crucial to prevent the decomposition of the cyanoborodeuteride itself, which would lead to an overestimation of the free cyanide content.[1]
-
-
Derivatization:
-
In a separate vial, mix the NDA and taurine solutions.
-
Add an aliquot of the this compound solution to the NDA/taurine mixture.
-
Allow the derivatization reaction to proceed for a set amount of time at a controlled temperature. This reaction forms a fluorescent 1-cyano-2-substituted benzoisoindole adduct.[1]
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the components using a suitable column and mobile phase.
-
Detect the fluorescent adduct using a fluorescence detector.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of sodium cyanide that have been subjected to the same derivatization procedure.
-
Quantify the amount of free cyanide in the this compound sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: Workflow for safely quenching this compound reactions.
Caption: Troubleshooting logic for common issues in NaBD₃CN reactions.
References
- 1. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - American Chemical Society - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. Sodium cyanoborohydride [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Sodium cyanoborohydride - Sciencemadness Wiki [sciencemadness.org]
- 9. Sodium cyanoborohydride CAS#: 25895-60-7 [m.chemicalbook.com]
- 10. Sodium cyanoborohydride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. chemistry.osu.edu [chemistry.osu.edu]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. uthsc.edu [uthsc.edu]
- 16. nj.gov [nj.gov]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. oxfordlabchem.com [oxfordlabchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 21. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 22. quora.com [quora.com]
- 23. assets.thermofisher.cn [assets.thermofisher.cn]
- 24. Cyanide - Wikipedia [en.wikipedia.org]
Technical Support Center: The Effect of Temperature on Sodium Cyanoborodeuteride Reaction Rate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of temperature on reaction rates when using sodium cyanoborodeuteride.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the rate of reactions involving this compound?
A1: In general, increasing the reaction temperature increases the rate of reaction.[1] This is because higher temperatures provide the reactant molecules with more kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of overcoming the activation energy barrier of the reaction. For many chemical reactions, a common rule of thumb is that the reaction rate doubles for every 10°C increase in temperature, although this is an approximation.
Q2: At what temperatures are reactions with this compound typically performed?
A2: Reactions involving this compound, particularly reductive aminations, are often carried out at a range of temperatures depending on the reactivity of the substrates. Common temperatures include 0°C, room temperature (approximately 20-25°C), and elevated temperatures such as 50°C or higher.[2] For instance, some protocols suggest stirring for several hours at room temperature or overnight at 4°C.[3] In cases with less reactive or sterically hindered substrates, the temperature may be increased to the reflux temperature of the solvent.
Q3: Is this compound stable at elevated temperatures?
Q4: Will increasing the temperature introduce side reactions?
A4: While increasing the temperature can accelerate the desired reaction, it can also promote side reactions. A common side reaction in reductive aminations is the reduction of the starting aldehyde or ketone to an alcohol. Using a milder reducing agent like this compound (or its non-deuterated form) helps to minimize this, as it is more selective for the iminium ion over the carbonyl group. However, at significantly elevated temperatures, the selectivity may decrease. It is crucial to monitor the reaction closely when increasing the temperature.
Troubleshooting Guide
Issue 1: My reductive amination reaction is very slow or has a low conversion rate at room temperature.
Cause:
-
Steric Hindrance: The aldehyde/ketone or the amine may be sterically hindered, which slows down the formation of the imine intermediate and/or the subsequent reduction.
-
Poor Nucleophilicity of the Amine: The amine may not be sufficiently nucleophilic to attack the carbonyl group effectively.
-
Inefficient Imine Formation: The equilibrium for imine formation may not be favorable under the current conditions. The presence of water can also hydrolyze the imine back to the starting materials.
Solution:
-
Increase the Reaction Temperature: Gradually increasing the temperature can provide the necessary energy to overcome the activation barrier. For example, a reaction that does not proceed at room temperature may show significant conversion at 70-75°C.[1]
-
Use a Dehydrating Agent: Adding molecular sieves can help to remove water from the reaction mixture, shifting the equilibrium towards imine formation.
-
Optimize pH: Reductive amination with sodium cyanoborohydride is most efficient in mildly acidic conditions (pH 4-6). This is because the reduction of the iminium ion is much faster than the reduction of the carbonyl group under these conditions.
-
Use a Lewis Acid Catalyst: For particularly challenging substrates, the addition of a Lewis acid such as titanium(IV) isopropoxide can help to activate the carbonyl group and promote imine formation.
Issue 2: I am observing the reduction of my starting aldehyde/ketone to an alcohol.
Cause:
-
Incorrect pH: While sodium cyanoborohydride is selective, its ability to reduce aldehydes and ketones increases at lower pH (3-4).
-
High Reaction Temperature: Excessively high temperatures may decrease the selectivity of the reducing agent.
Solution:
-
Control the pH: Maintain a pH between 6 and 8 to favor the reduction of the iminium ion over the carbonyl group.
-
Stepwise Procedure: First, allow the imine to form completely (monitor by TLC or LC-MS) and then add the this compound. This can minimize the time the reducing agent is in the presence of the unreacted carbonyl compound.
-
Moderate the Temperature: If you have increased the temperature to improve the rate, try to find an optimal temperature that provides a reasonable reaction rate without significant side product formation.
Data Presentation
The following table summarizes the effect of temperature on the yield of the primary amine product in the reductive amination of an aldehyde to synthesize milnacipran (B1663801) hydrochloride, using sodium cyanoborohydride. The reactivity of this compound is expected to be very similar.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Room Temperature | 12 | 0 |
| 2 | 50-55 | 12 | 60 |
| 3 | 70-75 | 12 | 90 |
Data adapted from a study on the synthesis of milnacipran hydrochloride.[1]
Experimental Protocols
Protocol: Monitoring the Effect of Temperature on the Rate of Reductive Amination
This protocol describes a general procedure to assess the impact of temperature on the reaction rate of a reductive amination using this compound.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Amine (1.2 equiv)
-
This compound (1.5 equiv)
-
Anhydrous methanol
-
Acetic acid
-
Reaction vials
-
Stir plate and stir bars
-
Temperature-controlled heating block or oil bath
-
TLC plates and developing chamber
-
LC-MS for more accurate monitoring
Procedure:
-
Reaction Setup: In separate reaction vials, dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.2 equiv) in anhydrous methanol.
-
pH Adjustment: Add a small amount of acetic acid to bring the pH to approximately 5-6.
-
Temperature Control: Place each vial in a heating block or oil bath set to the desired temperatures (e.g., 25°C, 40°C, 55°C, 70°C).
-
Initiation of Reduction: Once the reaction mixtures have reached the target temperatures, add this compound (1.5 equiv) to each vial.
-
Reaction Monitoring: At regular time intervals (e.g., every 30 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate to monitor the disappearance of the starting materials and the appearance of the product. For more precise data, inject an aliquot into an LC-MS.
-
Data Analysis: Compare the rate of product formation at different temperatures to determine the optimal temperature for the reaction.
Mandatory Visualization
Caption: Pathway of reductive amination.
Caption: Troubleshooting workflow for slow reactions.
References
Technical Support Center: Optimizing Sodium Cyanoborodeuteride Reductions
Welcome to the technical support center for optimizing solvent conditions for sodium cyanoborodeuteride (NaBD₃CN) reductions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this powerful synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over other reducing agents like sodium borodeuteride?
A1: The primary advantage of this compound is its enhanced selectivity. The electron-withdrawing cyanide group makes it a milder reducing agent than sodium borodeuteride.[1] This allows for the selective reduction of iminium ions in the presence of more sensitive functional groups like aldehydes and ketones, making it ideal for one-pot reductive amination reactions.[2]
Q2: What is the optimal pH range for a this compound reduction?
A2: The optimal pH is crucial for the success of the reaction and is substrate-dependent. Generally, a mildly acidic environment (pH 4-7) is required.[3] This pH range is a compromise: it needs to be acidic enough to promote the formation of the iminium ion intermediate, but not so acidic that the amine nucleophile is fully protonated and non-reactive, or that the this compound decomposes rapidly.[4] For the reduction of aldehydes and ketones, a pH of 3-4 is often effective, while reductive aminations are typically carried out at a pH of 6-7.[5][6]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in a range of polar solvents, including water, methanol, ethanol, and tetrahydrofuran (B95107) (THF).[7] It is generally insoluble in nonpolar aprotic solvents like benzene (B151609) or hexane.
Q4: What are the primary safety concerns when working with this compound?
A4: The main safety concern is the potential release of highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids.[2] Therefore, all reactions and workups should be performed in a well-ventilated fume hood. Additionally, this compound itself is toxic and should be handled with appropriate personal protective equipment.
Q5: Can this compound reduce other functional groups?
A5: this compound is a highly selective reducing agent and generally will not reduce amides, esters, lactones, nitro groups, or epoxides under the conditions used for reductive amination.[1]
Troubleshooting Guide
Problem 1: Low or no yield of the desired amine.
| Possible Cause | Solution |
| Incorrect pH | The pH of the reaction mixture is critical. If the pH is too high, iminium ion formation will be slow. If it's too low, the amine starting material will be protonated and non-nucleophilic. Monitor the pH throughout the reaction and adjust as necessary with a dilute acid (e.g., acetic acid or HCl in a suitable solvent). |
| Inefficient imine formation | For sterically hindered ketones or weakly nucleophilic amines, imine formation can be the rate-limiting step. Consider pre-forming the imine before adding the reducing agent. The use of a dehydrating agent, such as molecular sieves, can also help to drive the equilibrium towards imine formation. |
| Poor quality of the reducing agent | This compound can degrade over time, especially if not stored under anhydrous conditions. Use a fresh bottle or test the activity of your reagent on a simple substrate. |
| Presence of water (for some substrates) | While NaBD₃CN is stable in water, for some reactions, the presence of excess water can hinder imine formation. Consider using a dry solvent. |
Problem 2: The starting aldehyde or ketone is reduced to the corresponding alcohol.
| Possible Cause | Solution |
| pH is too acidic | At a lower pH (around 3-4), the rate of carbonyl reduction by this compound increases.[6] For reductive aminations, maintain a pH between 6 and 7 to favor imine reduction over carbonyl reduction.[5] |
| Reducing agent is too strong | If you are using a stronger reducing agent like sodium borohydride, reduction of the carbonyl is a common side reaction. This compound is the preferred reagent for one-pot reductive aminations due to its selectivity for the iminium ion.[4] |
| Slow imine formation | If imine formation is slow, the reducing agent will have more opportunity to react with the starting carbonyl compound. Ensure conditions are optimized for rapid imine formation. |
Problem 3: Formation of cyanide-related side products.
| Possible Cause | Solution |
| Free cyanide impurities in the reagent | Commercial batches of sodium cyanoborohydride can contain free cyanide as an impurity, which can lead to the formation of cyanohydrins or cyanoamines.[8][9] If this is a concern, consider screening the reagent for free cyanide content. |
| Decomposition of the reagent | In strongly acidic conditions, sodium cyanoborohydride can decompose to release HCN. Maintain the recommended pH range to minimize decomposition. |
Data Presentation
The following table summarizes the impact of solvent and pH on the yield of selected sodium cyanoborohydride reductions.
| Substrate | Amine | Solvent | pH | Yield (%) | Reference |
| Benzaldehyde | - | Methanol | 3-4 | 87 (as benzyl (B1604629) alcohol) | [6] |
| Cyclohexanone | - | Methanol | 3-4 | 88 (as cyclohexanol) | [6] |
| Benzaldehyde | Ethylamine | Methanol | 6 | 91 | [6] |
| 5-α-androstane-3,17-dione | Ammonium Acetate (B1210297) | Methanol | ~7 | 100 (at 3-position) | [6] |
| m-Nitroaniline | Formaldehyde | Acetonitrile | Not specified | 68 (N,N-dimethylated) | [6] |
Experimental Protocols
General Protocol for One-Pot Reductive Amination using this compound
This protocol provides a general procedure for the reductive amination of an aldehyde or ketone. The specific amounts and reaction times should be optimized for each substrate.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
This compound (1.1-1.5 equiv)
-
Methanol (or another suitable solvent)
-
Glacial acetic acid (to adjust pH)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in methanol.
-
Stir the mixture at room temperature. Monitor the formation of the imine intermediate by a suitable technique (e.g., TLC, GC, or NMR).
-
Once imine formation is evident, adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.
-
Slowly add the this compound (1.1-1.5 equiv) portion-wise to the reaction mixture. Be cautious of any gas evolution.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Upon completion, carefully quench the reaction by the slow addition of water in a fume hood.
-
Adjust the pH of the aqueous mixture to be basic (pH > 9) with an appropriate base (e.g., NaOH solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography, if necessary.
Visualizations
Signaling Pathway of Reductive Amination
Caption: Reaction pathway for reductive amination.
Troubleshooting Workflow for Low Yield
References
- 1. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 2. Sodium cyanoborohydride [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 8. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from Sodium Cyanoborodeuteride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving sodium cyanoborodeuteride.
Frequently Asked Questions (FAQs)
Q1: What is the most critical safety precaution when quenching a reaction involving this compound?
A1: The most critical safety precaution is to avoid acidic conditions during the quench.[1] Acidic workups can lead to the rapid generation of highly toxic hydrogen cyanide (HCN) gas. It is imperative to perform the reaction and quench in a well-ventilated fume hood and to ensure the reaction mixture is kept at a neutral or basic pH during the workup.
Q2: How can I safely quench the excess this compound?
A2: A safe and effective method for quenching excess this compound is the slow and careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another weak base until gas evolution ceases. This should be done in an ice bath to control any potential exotherm. A neutral aqueous workup is also a safe alternative.[1]
Q3: What are the common byproducts in a this compound reaction, and how can they be removed?
A3: Common byproducts include boron salts and unreacted starting materials. Boron-containing byproducts can often form complexes with the desired amine product.[2] These can typically be removed by performing a basic wash during the workup, which can break up these complexes. Unreacted aldehydes, ketones, or amines can be removed through acid-base extraction or column chromatography.
Q4: When should I choose acid-base extraction versus column chromatography for purification?
A4: The choice depends on the properties of your product and the impurities.
-
Acid-base extraction is highly effective for separating basic amine products from neutral or acidic impurities.[3][4] It is a relatively quick and scalable purification method.
-
Column chromatography is more suitable for separating compounds with similar polarities, such as the desired amine product from a closely related imine intermediate or other non-basic impurities that are not effectively removed by extraction.[5][6]
Q5: What are some common issues encountered during the purification of amines produced in these reactions?
A5: Common issues include:
-
Low product yield: This can be due to incomplete reaction, product loss during workup, or degradation.
-
Persistent imine impurity: Indicates an incomplete reduction step.
-
Co-elution of product and starting materials: This is common when the product and starting materials have similar polarities.
-
Formation of emulsions during extraction: This can make phase separation difficult.
-
Product streaking on TLC or column chromatography: This is often due to the basic nature of amines interacting with the acidic silica (B1680970) gel.[4]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS to ensure the consumption of starting materials. If the reaction has stalled, consider extending the reaction time or gently heating the mixture. |
| Product Lost in Aqueous Layer During Extraction | The protonated amine may be soluble in the acidic aqueous layer. Ensure the aqueous layer is made sufficiently basic (pH > 10) before back-extraction of the free amine.[7] |
| Emulsion Formation During Workup | To break emulsions, try adding brine (saturated NaCl solution) to the separatory funnel. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.[8] |
| Product Degradation | Some amines are sensitive to oxidation.[4] Work up the reaction promptly and consider using degassed solvents. If the product is thermally labile, avoid high temperatures during solvent evaporation. |
Problem 2: Product Contaminated with Starting Materials or Byproducts
| Potential Cause | Suggested Solution |
| Co-elution of Product and Starting Amine/Aldehyde | If the product and starting materials have similar polarities, an acid-base extraction is often the best approach to separate the basic amine product from neutral or acidic starting materials.[8] |
| Persistent Imine Impurity | This indicates that the reduction was incomplete. Ensure that a sufficient excess of this compound was used and that the reaction was allowed to proceed to completion.[5] |
| Boron Byproducts Complexed with the Amine | Wash the organic layer with a basic solution (e.g., 1M NaOH) to break up the boron-amine complexes. |
| Streaking on Silica Gel Chromatography | The basicity of amines can cause poor separation on acidic silica gel.[4] To mitigate this, add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonia (B1221849) in methanol (B129727), to the eluent.[9] Alternatively, using an amine-functionalized silica column can provide better results.[5] |
Experimental Protocols
Protocol 1: General Quenching Procedure
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring.
-
Continue the addition until gas evolution ceases.
-
Allow the mixture to warm to room temperature.
-
Proceed with the extraction protocol.
Protocol 2: Acid-Base Extraction for Amine Purification
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and water.
-
Acidic Wash: Add 1M HCl to the separatory funnel to protonate the amine, making it water-soluble. Shake the funnel and allow the layers to separate.
-
Drain the aqueous layer containing the protonated amine into a clean flask.
-
Wash the organic layer with 1M HCl two more times, combining all aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is greater than 10. This will deprotonate the amine, making it insoluble in water.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel and extract the "free" amine with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified amine.[7]
Protocol 3: Flash Column Chromatography of Amines
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the desired eluent system.
-
Loading: Carefully load the adsorbed product onto the top of the column.
-
Elution: Elute the column with an appropriate solvent system. For basic amines, a common and effective eluent is a gradient of methanol in dichloromethane, often with a small percentage of a basic modifier.[10]
-
Example Solvent System: A gradient of 0-10% Methanol in Dichloromethane containing 0.1-1% triethylamine.[9]
-
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
The following table presents a qualitative comparison of the purification methods. Actual yields and purity are highly dependent on the specific substrate and reaction conditions.
| Purification Method | Typical Yield Range | Typical Purity Range | Advantages | Disadvantages |
| Acid-Base Extraction | Good to Excellent | Good to High | Fast, scalable, effective for removing non-basic impurities. | Less effective for separating amines with very similar basicity or from basic impurities. |
| Column Chromatography | Fair to Good | High to Excellent | Excellent for separating compounds with similar polarities. | Can be time-consuming, potential for product loss on the column, may require solvent modifiers for basic compounds.[5] |
| Distillation | Good to Excellent | High to Excellent | Effective for volatile, thermally stable amines. | Not suitable for non-volatile or thermally sensitive compounds. |
Visualizations
Experimental Workflow for Purification
Caption: General purification workflow for products from this compound reactions.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low product yield in reductive amination workups.
References
- 1. scribd.com [scribd.com]
- 2. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
- 3. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. labcluster.com [labcluster.com]
- 8. m.youtube.com [m.youtube.com]
- 9. rsc.org [rsc.org]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Sodium Cyanoborodeuteride (NaBD₃CN) Solutions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and storage of sodium cyanoborodeuteride solutions. It is intended for researchers, scientists, and drug development professionals to ensure the effective and safe use of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid this compound?
A1: Solid this compound is hygroscopic and sensitive to moisture.[1] It should be stored in a tightly closed container in a cool, dry place.[1][2] For long-term storage, it is recommended to keep it under an inert atmosphere, such as a nitrogen blanket, and in a locked poison room or cabinet.[1][2]
Q2: How should I prepare a this compound solution to maximize its stability?
A2: Due to its instability in acidic and neutral aqueous solutions, it is recommended to prepare solutions of this compound in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or in aqueous solutions with a high pH.[3] For aqueous applications, dissolving the reagent in a solution of sodium hydroxide (B78521) (e.g., 1M NaOH) can enhance its stability.[3][4] Always prepare solutions fresh for best results and use them in a chemical fume hood.[1][4][5]
Q3: What are the signs of degradation of a this compound solution?
A3: Degradation of this compound can be indicated by a decrease in its reductive activity, leading to incomplete or slow reactions. Visually, you might observe gas evolution (hydrogen and hydrogen cyanide) if the solution is exposed to acidic conditions or moisture.[1] A change in the solution's appearance or the presence of precipitates may also indicate decomposition. Regular purity checks using analytical methods like NMR or titration are the most reliable way to assess degradation.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in water, methanol, ethanol, and tetrahydrofuran (THF).[6][7] It is slightly soluble in diethylene glycol dimethyl ether and insoluble in nonpolar solvents such as ether, benzene, and hexane.[6]
Q5: What are the primary chemical incompatibilities of this compound?
A5: this compound is incompatible with strong oxidizing agents, acids, and water or moist air, as contact can lead to the release of toxic and flammable gases.[1] It is crucial to avoid mixing it with acidic solutions, as this will cause rapid decomposition and the liberation of hydrogen cyanide.[1]
Troubleshooting Guides
Problem 1: Reductive Amination Reaction is Sluggish or Incomplete.
-
Possible Cause 1: Degraded Reagent. The this compound solution may have degraded due to improper storage or age.
-
Solution: Prepare a fresh solution of this compound immediately before use. Ensure the solid reagent has been stored correctly in a desiccated environment.
-
-
Possible Cause 2: Incorrect pH. The reaction pH may be too low, causing rapid decomposition of the reducing agent.
-
Solution: While reductive amination is often more efficient in slightly acidic conditions, the pH should be carefully controlled to maintain the stability of the cyanoborodeuteride.[4] A pH range of 6-7 is a common starting point for many procedures. If the reaction mixture is too acidic, consider using a buffer or adjusting the pH.
-
-
Possible Cause 3: Inappropriate Solvent. The solvent used may not be suitable for the reaction or may contain impurities (e.g., water).
-
Solution: Use anhydrous solvents, especially when working with non-aqueous systems. Ensure the chosen solvent is compatible with all reactants.
-
Problem 2: Unexpected Side Products are Observed.
-
Possible Cause 1: Reduction of Other Functional Groups. Although this compound is a mild reducing agent, it can reduce other functional groups under certain conditions.
-
Solution: Review the selectivity of this compound. It is known to be a milder reducing agent than sodium borohydride (B1222165) and typically does not reduce esters, amides, or nitro groups.[8] If you observe reduction of these groups, verify the reaction conditions (pH, temperature) and the purity of your starting materials.
-
-
Possible Cause 2: Contamination. The reaction may be contaminated with water or other reactive species.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere if necessary. Use high-purity, anhydrous solvents.
-
Data Presentation
Table 1: Storage and Handling of Solid this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | Room Temperature | To be stored in a cool, dry place.[1][9] |
| Atmosphere | Under Nitrogen Blanket | Prevents contact with moisture from the air.[1][2] |
| Container | Tightly Closed Container | Protects from atmospheric moisture.[1][2] |
| Location | Poison Room, Locked | Due to its high toxicity.[1][2] |
| Handling | In a Chemical Fume Hood | To avoid inhalation of dust or decomposition products.[1][5] |
Table 2: Stability and Incompatibility of this compound Solutions
| Condition | Stability/Compatibility | Notes |
| Acidic pH (e.g., pH < 4) | Unstable | Rapid decomposition with evolution of hydrogen cyanide and hydrogen gas.[1] |
| Neutral pH (in water) | Moderately Unstable | Hydrolyzes over time. |
| Alkaline pH (e.g., in 1M NaOH) | Relatively Stable | The recommended condition for aqueous solutions.[3] |
| Aprotic Solvents (e.g., THF) | Relatively Stable | Should be anhydrous. |
| Protic Solvents (e.g., Methanol) | Use with Caution | Can react, especially in the presence of acids. |
| Contact with Water/Moisture | Incompatible | Reacts to release flammable gases.[1] |
| Contact with Oxidizing Agents | Incompatible | Can lead to vigorous reactions.[1] |
Experimental Protocols
Protocol for Assessing the Stability of a this compound Solution
This protocol provides a general framework for evaluating the stability of a this compound solution. Specific analytical parameters may need to be optimized based on the available instrumentation.
1. Objective: To determine the degradation rate of this compound in a specific solvent under defined storage conditions.
2. Materials:
- This compound (high purity)
- Anhydrous solvent of interest (e.g., THF, Methanol) or aqueous buffer (e.g., 0.1 M NaOH)
- Inert gas (Nitrogen or Argon)
- Volumetric flasks and pipettes
- Storage vials (e.g., amber glass vials with PTFE-lined caps)
- Analytical instrument (e.g., NMR spectrometer, HPLC with a suitable detector, or titration setup)
3. Procedure:
- Solution Preparation:
- In a chemical fume hood, accurately weigh a specific amount of this compound.
- Dissolve the solid in the chosen solvent within a volumetric flask to prepare a stock solution of known concentration (e.g., 0.1 M).
- Ensure the solvent is of high purity and anhydrous if required. For aqueous solutions, use a buffer of the desired pH.
- Sample Storage:
- Aliquot the stock solution into several storage vials, ensuring each vial is filled to minimize headspace.
- Purge the headspace with an inert gas before sealing the vials.
- Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light).
- Analysis:
- At predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days), retrieve a vial for analysis.
- Analyze the concentration of this compound remaining in the solution using a validated analytical method.
- NMR Spectroscopy: ¹¹B NMR can be used to monitor the disappearance of the BH₃CN signal and the appearance of degradation products.
- Titration: Iodometric titration can be used to determine the concentration of the active hydride.
- Data Analysis:
- Plot the concentration of this compound as a function of time.
- From this data, calculate the degradation rate and the half-life of the solution under the tested conditions.
Visualizations
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemistry.osu.edu [chemistry.osu.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. bloomtechz.com [bloomtechz.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 9. This compound (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-7364-1 [isotope.com]
Technical Support Center: Lewis Acids in Sodium Cyanoborodeuteride Mediated Reactions
Welcome to the technical support center for sodium cyanoborodeuteride mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of Lewis acids in these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a Lewis acid in a this compound mediated reductive amination?
A Lewis acid is added to a this compound mediated reductive amination to increase the reaction rate and improve the yield, particularly when dealing with less reactive carbonyl compounds (ketones) or sterically hindered substrates.[1][2] The Lewis acid activates the carbonyl group towards nucleophilic attack by the amine, thereby facilitating the formation of the crucial iminium ion intermediate which is then rapidly reduced by the this compound.[3]
Q2: Which Lewis acids are commonly used in conjunction with this compound?
Commonly employed Lewis acids for this purpose include titanium(IV) isopropoxide (Ti(OiPr)₄), titanium(IV) chloride (TiCl₄), and zinc chloride (ZnCl₂).[1][2] The choice of Lewis acid can depend on the specific substrates and reaction conditions.
Q3: When should I consider using a Lewis acid in my reductive amination reaction?
You should consider using a Lewis acid under the following circumstances:
-
The reaction with your ketone or sterically hindered aldehyde is slow or provides a low yield.
-
Imine formation is known to be difficult for your specific substrate combination.[1]
-
You are unable to use a large excess of the amine to drive the imine formation equilibrium.[1]
-
The reaction conditions need to be kept neutral or are intolerant to acidic conditions that might otherwise be used to promote imine formation.[1]
Q4: Can the use of a Lewis acid lead to any side reactions?
While Lewis acids can be beneficial, they can also promote side reactions if not used carefully. Potential side reactions include:
-
Over-alkylation: Formation of a tertiary amine from a primary amine if the product amine is more nucleophilic than the starting amine.
-
Aldol condensation: For carbonyl compounds with enolizable protons.
-
Lewis acid-mediated decomposition of sensitive functional groups present in the substrate.
Careful control of stoichiometry, reaction temperature, and the choice of a suitable Lewis acid can help minimize these unwanted side reactions.
Q5: What are the safety precautions I should take when using this compound and Lewis acids?
This compound is a potential source of cyanide. Contact with strong acids will liberate highly toxic hydrogen cyanide (HCN) gas.[4] Therefore, it is crucial to handle this reagent with care and in a well-ventilated fume hood. The addition of a Lewis acid can influence the overall acidity of the reaction mixture, so careful, controlled addition is recommended. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete imine/iminium ion formation. | Add a Lewis acid (e.g., Ti(OiPr)₄, ZnCl₂) to activate the carbonyl group.[1][2] For reactions sensitive to water, consider adding a dehydrating agent like molecular sieves. |
| Low reactivity of the carbonyl substrate (e.g., hindered ketone). | Increase the reaction temperature moderately. Use a more potent Lewis acid, but monitor for side reactions. | |
| Degradation of the reducing agent. | Ensure the this compound is of good quality and has been stored properly. Prepare fresh solutions if necessary. | |
| Formation of Alcohol Side Product | Reduction of the starting carbonyl compound. | This is more common with stronger reducing agents like sodium borohydride. This compound is generally selective for the iminium ion.[3] If alcohol formation is still observed, ensure the pH is not too acidic, as this can accelerate carbonyl reduction. |
| Over-alkylation of Primary Amines | The secondary amine product is reacting further with the carbonyl compound. | Use a stoichiometric amount of the amine.[5] Alternatively, perform the reaction in a stepwise manner by first forming the imine and then adding the reducing agent. |
| Slow Reaction Rate | Steric hindrance in either the carbonyl compound or the amine. | The use of a Lewis acid is highly recommended.[1] Increasing the reaction temperature may also be beneficial. |
| Inefficient iminium ion formation. | Optimize the pH of the reaction. A mildly acidic pH (around 5-6) is often optimal for imine formation.[3] |
Data Presentation
Table 1: Effect of Lewis Acid on the Yield of Reductive Amination
| Carbonyl Substrate | Amine | Lewis Acid | Yield (%) | Reference |
| Cyclohexanone | Aniline | None | ~40% | Hypothetical Data |
| Cyclohexanone | Aniline | ZnCl₂ | >90% | [2] |
| 2-Pentanone | Benzylamine | None | ~55% | Hypothetical Data |
| 2-Pentanone | Benzylamine | Ti(OiPr)₄ | >95% | [3] |
Note: The "Hypothetical Data" is included for comparative purposes to illustrate the typical improvement seen with the addition of a Lewis acid, as specific comparative studies are not always readily available in a single source.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Reductive Amination using this compound
This protocol describes a general method for the reductive amination of a ketone with a primary amine using titanium(IV) isopropoxide as the Lewis acid.
Materials:
-
Ketone (1.0 equiv)
-
Primary amine (1.1 equiv)
-
Titanium(IV) isopropoxide (1.2 equiv)
-
This compound (1.5 equiv)
-
Anhydrous ethanol (B145695)
-
Dichloromethane (B109758) (for workup)
-
Saturated aqueous sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
To a stirred solution of the ketone (1.0 equiv) in anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen), add the primary amine (1.1 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add titanium(IV) isopropoxide (1.2 equiv) dropwise to the solution. A color change or formation of a precipitate may be observed.
-
Stir the resulting mixture at room temperature for 1 hour to facilitate imine formation.
-
In a separate flask, dissolve this compound (1.5 equiv) in anhydrous ethanol.
-
Add the this compound solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of water.
-
Filter the mixture through a pad of celite to remove titanium salts, washing the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).
Visualizations
Caption: Reaction mechanism of a Lewis acid-catalyzed reductive amination.
References
Technical Support Center: Sodium Cyanoborodeuteride (NaBD₃CN)
Welcome to the technical support center for the use of sodium cyanoborodeuteride in reductive amination. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize over-reduction and other common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is over-reduction in the context of reductive amination with NaBD₃CN, and why does it happen?
A1: Over-reduction refers to the undesired reduction of the starting carbonyl compound (aldehyde or ketone) to its corresponding alcohol. This occurs when the reducing agent reacts with the carbonyl group before it can form an imine or iminium ion with the amine. This compound is a mild and selective reducing agent, but over-reduction can still happen if reaction conditions are not optimal.[1][2] The key is that NaBD₃CN is much more reactive towards the protonated imine (iminium ion) than the neutral carbonyl group.[2][3] If imine formation is slow or the pH is too low, the carbonyl group may be reduced instead.
Q2: Why is pH control so critical when using NaBD₃CN?
A2: pH control is the most critical factor for a successful reductive amination. The reaction involves two key equilibria: the formation of the imine from the carbonyl and amine, and the protonation of the imine to form the reactive iminium ion.
-
Imine Formation: This step is favored under mildly acidic conditions (typically pH 4-5) where the carbonyl oxygen can be protonated, accelerating nucleophilic attack by the amine.[4]
-
Iminium Ion Reduction: The actual species reduced by NaBD₃CN is the iminium ion. The rate of reduction of iminium ions is significantly faster than that of aldehydes or ketones, especially at a pH of 6-7.[3][5]
If the pH is too low (e.g., < 4), the reducing agent can become more aggressive and reduce the carbonyl directly.[5] If the pH is too high, the concentration of the iminium ion will be too low for an efficient reaction.
Q3: What makes this compound a better choice than sodium borodeuteride (NaBD₄) for this reaction?
A3: The primary advantage of NaBD₃CN over NaBD₄ is its enhanced selectivity.[1][4] The electron-withdrawing cyano group makes NaBD₃CN a milder reducing agent than NaBD₄.[2][6] This reduced reactivity means it is not potent enough to significantly reduce aldehydes or ketones under neutral or mildly acidic conditions but is strong enough to rapidly reduce the more electrophilic iminium ion.[2][4] This selectivity minimizes the competing over-reduction side reaction, leading to higher yields of the desired amine.[4]
Q4: Can I use NaBD₃CN in any solvent?
A4: Solvent choice is important. Methanol is commonly used, but it's crucial to ensure compatibility. For deuteration specifically, using a deuterated solvent system like tetrahydrofuran/deuterium oxide (THF/D₂O) is recommended to avoid isotopic dilution.[7] The solvent must be capable of dissolving the reagents and be compatible with the chosen pH range and reducing agent.
Troubleshooting Guide
Issue 1: Significant amount of over-reduced alcohol is observed.
This is the most common problem and typically points to an imbalance between the rate of imine formation and the rate of reduction.
| Potential Cause | Solution | Explanation |
| Incorrect pH | Adjust and maintain the reaction pH between 5 and 7. | This pH range optimizes the concentration of the iminium ion, which is reduced much faster than the carbonyl starting material.[3][5] |
| Slow Imine Formation | 1. Pre-stir the carbonyl and amine for 30-60 minutes before adding NaBD₃CN.[4]2. Add a dehydrating agent like molecular sieves. | Allowing time for the imine equilibrium to be established increases the concentration of the target for reduction. Removing water drives the equilibrium towards the imine. |
| Incorrect Reagent Stoichiometry | Use a slight excess of the amine (if feasible) and optimize the amount of NaBD₃CN. Avoid large excesses of the reducing agent.[8] | A large excess of the reducing agent can increase the rate of the undesired carbonyl reduction. |
| Steric Hindrance | Increase the reaction temperature. | For sterically hindered ketones or amines, higher temperatures can help overcome the activation energy for imine formation. |
Issue 2: The reaction is slow or does not go to completion.
If you observe starting material remaining after a prolonged reaction time, consider the following troubleshooting steps.
| Potential Cause | Solution | Explanation |
| Inactive Reducing Agent | Test the activity of your NaBD₃CN on a simple, reactive ketone like acetone (B3395972) or cyclohexanone. | Sodium cyanoborohydride and its deuterated analog can degrade over time. A simple test can confirm its viability. |
| Low Concentration of Iminium Ion | Check and adjust the pH to the optimal range of 5-7. | The reaction rate is dependent on the concentration of the iminium ion. If the pH is too high, the concentration will be too low for an efficient reaction. |
| Incomplete Imine Formation | Monitor imine formation via TLC or another analytical method before and after adding the reducing agent. | This helps diagnose whether the issue lies with the initial condensation step or the subsequent reduction. |
| Precipitation of Reagents | Choose a solvent system in which all reactants and intermediates are soluble. | If a component crashes out of solution, the reaction will be significantly hindered. |
Experimental Protocols
General Protocol for Reductive Amination using NaBD₃CN
This protocol provides a general guideline. Specific amounts and reaction times should be optimized for your particular substrates.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carbonyl compound (1.0 eq) and a suitable solvent (e.g., methanol, THF).
-
Amine Addition: Add the amine (1.0-1.2 eq) to the solution.
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate imine formation. For slow or sterically hindered reactions, adding a dehydrating agent like 3Å or 4Å molecular sieves can be beneficial.
-
pH Adjustment: Adjust the pH of the mixture to between 5 and 7 by the dropwise addition of a suitable acid (e.g., acetic acid or a DCl solution in D₂O for deuterated studies).[7]
-
Reducing Agent Addition: In a separate flask, dissolve this compound (NaBD₃CN) (1.2-1.5 eq) in the same solvent. Add this solution dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS). Spot for the disappearance of the imine intermediate and the starting carbonyl.
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid solution (caution: HCN gas may be evolved, perform in a well-ventilated fume hood).[3] Adjust the pH to be basic (pH > 9) with an appropriate base (e.g., NaOH solution).
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product as necessary (e.g., column chromatography, distillation).
Visual Guides
The following diagrams illustrate key concepts and workflows for troubleshooting.
Caption: Troubleshooting workflow for over-reduction issues.
Caption: Competing reaction pathways in reductive amination.
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. Sodium cyanoborohydride [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 7. erowid.org [erowid.org]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
impact of substrate purity on sodium cyanoborodeuteride reactions
Welcome to the technical support center for sodium cyanoborodeuteride (NaBH₃CN-d₃) reactions. This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the impact of substrate purity on reductive amination outcomes.
Frequently Asked Questions (FAQs)
Q1: My reductive amination is resulting in a low yield. What are the most common causes related to my substrates?
A1: Low yields are frequently traced back to issues with the initial imine/iminium ion formation, which is the crucial first step before reduction. Key factors related to your substrates include:
-
Incomplete Imine Formation: The equilibrium between the carbonyl compound (aldehyde/ketone) and the amine to form the imine can be unfavorable. The presence of water, a byproduct of this reaction, can inhibit the equilibrium. Consider adding a dehydrating agent like molecular sieves.[1]
-
Steric Hindrance: If either your carbonyl compound or amine is sterically bulky, the rate of imine formation can be significantly reduced.[1]
-
Poor Amine Nucleophilicity: Electron-poor aromatic amines are generally less reactive and may result in no product formation.[2]
-
Use of Amine Salts: Amine salts (e.g., hydrochlorides) are not sufficiently nucleophilic to react. The amine must be in its free-base form. You can add a non-nucleophilic base like triethylamine (B128534) (NEt₃) to neutralize the salt in situ, though this may sometimes lower the yield by 5-15%.[2]
-
Substrate Insolubility: If your aldehyde, ketone, or amine is not fully soluble in the chosen reaction solvent, it will lead to poor or no conversion.[2]
Q2: I am observing significant amounts of over-alkylation (e.g., a tertiary amine when I wanted a secondary amine). How can I prevent this?
A2: Over-alkylation occurs when the newly formed amine product is more nucleophilic than the starting amine and reacts further with the carbonyl substrate.[3] This is a common issue when using primary amines.[1]
-
Control Stoichiometry: Use a large excess of the primary amine relative to the aldehyde or ketone. This statistically favors the reaction of the carbonyl with the more abundant primary amine.[3]
-
Adopt a Two-Step (Indirect) Procedure: First, allow the imine to form completely by mixing the carbonyl and amine (often with a dehydrating agent). Then, in a second step, add the this compound. This method offers better control and is highly recommended for reactions prone to dialkylation.[3]
Q3: My starting aldehyde or ketone is being reduced to an alcohol. What is causing this?
A3: This side reaction indicates that your reducing agent is reacting with the carbonyl group before it can form an imine. While this compound is specifically chosen for its selectivity for the iminium ion over the carbonyl group, certain conditions can promote alcohol formation:[4][5]
-
Incorrect pH: The reaction should be maintained at a mildly acidic pH (typically 4-6). If the pH is too low (e.g., 3-4), the reduction of the carbonyl group itself can become significant.[4][6]
-
Stepwise Addition: For sensitive substrates, it is best to allow the imine to form for a period (e.g., 30-60 minutes) before introducing the this compound.[1]
Q4: I am seeing an unexpected byproduct with a mass indicating the addition of a cyanide (-CN) group. Where is this coming from?
A4: This byproduct is an α-amino nitrile. It arises from the nucleophilic addition of free cyanide to the iminium ion intermediate.[3] The source of the free cyanide is the this compound reagent itself, which can contain residual sodium cyanide (NaCN) from its manufacturing process or release it under certain conditions.[7] This side product can sometimes account for up to 20% of the product mixture.[3] To mitigate this, consider screening your reagent for free cyanide content or using a safer alternative like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[3][7]
Troubleshooting Guide
Low conversion, unexpected byproducts, or a complex product mixture can often be diagnosed by systematically evaluating the reaction components and conditions.
Summary of Potential Issues and Quantitative Impact
| Issue | Potential Cause(s) | Quantitative Impact / Observation | Recommended Solution(s) |
| Low Yield / No Reaction | Water in substrates/solvent; Sterically hindered substrates; Insoluble substrates; Use of amine salts. | Reaction stalls or proceeds very slowly. | Add molecular sieves; Use a Lewis acid (e.g., Ti(iPrO)₄) for hindered substrates; Choose a solvent that dissolves all reactants; Free-base amine salts with NEt₃.[1][2][8] |
| Over-alkylation | Primary amine substrate reacts further after initial amination. | Formation of undesired secondary or tertiary amines. | Use a large excess of the primary amine; Perform a two-step (indirect) reaction.[3] |
| Alcohol Byproduct | Reduction of starting aldehyde/ketone. | Significant formation of the corresponding alcohol. | Ensure pH is not too low (optimal is 4-6); Add NaBD₃CN after allowing time for imine formation.[1][4] |
| α-Amino Nitrile Byproduct | Free cyanide impurity in the NaBD₃CN reagent. | Byproduct with mass +26 Da (CN group) observed; can be up to 20% of product mixture.[3] | Screen reagent for cyanide; Use a different reducing agent like NaBH(OAc)₃; Maintain careful pH control (6-8).[3] |
| Reduced Yield with Amine Salts | Use of NEt₃ to free-base an amine salt in situ. | A 5% to 15% reduction in yield can sometimes occur.[2] | Isolate the free-based amine before starting the reaction. |
Troubleshooting Workflow Diagram
This decision tree can help diagnose common problems in your reductive amination reaction.
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination with this compound
This protocol is a general guideline for a one-pot (direct) reductive amination.[9][10] Modifications may be necessary based on the specific reactivity and properties of the substrates.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
This compound (NaBD₃CN) (1.2 - 1.5 equiv)
-
Methanol (B129727) (MeOH) or other suitable solvent
-
Acetic Acid (optional, to adjust pH)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.0 - 1.2 equiv) in methanol (~0.1 - 0.5 M).
-
Stir the mixture at room temperature. If desired, adjust the pH of the solution to between 4 and 6 by the dropwise addition of glacial acetic acid.
-
Allow the imine/iminium ion to form by stirring for 20-60 minutes at room temperature. For reactions involving water-sensitive substrates or to drive the equilibrium, 3Å or 4Å molecular sieves can be added at the start.
-
Add the this compound (1.2 - 1.5 equiv) to the solution in portions. Note: Gas evolution (hydrogen) may occur.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until gas evolution ceases and the pH is basic.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or other suitable methods.
Safety Note: this compound is highly toxic. Contact with strong acids liberates highly toxic hydrogen cyanide (HCN) gas.[4] Always handle this reagent in a well-ventilated fume hood and perform acidic workups with extreme caution, ensuring the solution is quenched and basic before concentration.
General Reaction Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 10. Sodium cyanoborohydride [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Selective Reduction: Sodium Cyanoborodeuteride vs. Sodium Borodeuteride
In the landscape of synthetic organic chemistry, the selective reduction of functional groups is a cornerstone of molecular architecture. For researchers and professionals in drug development, the choice of reducing agent is critical to achieving high yields and purity. This guide provides an objective comparison between two common deuterated reducing agents, sodium cyanoborodeuteride (NaBD₃CN) and sodium borodeuteride (NaBD₄), with a focus on their application in selective reductions, particularly reductive amination.
Core Principles: Reactivity and Selectivity
The fundamental difference between this compound and sodium borodeuteride lies in their hydridic—or in this case, deuteridic—donor strength, which is influenced by their electronic structure.
-
Sodium Borodeuteride (NaBD₄): A relatively strong reducing agent, NaBD₄ is capable of reducing a variety of carbonyl compounds, including aldehydes and ketones.[1][2] Its broad reactivity can be a disadvantage in reactions where selectivity is required, such as in the presence of multiple reducible functional groups.
-
This compound (NaBD₃CN): The presence of an electron-withdrawing cyanide group in NaBD₃CN significantly tempers its reducing power, making it a much milder and more selective agent than NaBD₄.[3][4] This reduced reactivity is the key to its utility in one-pot reductive amination reactions, as it selectively reduces iminium ions while leaving aldehydes and ketones largely untouched under neutral or slightly acidic conditions.[5][6][7]
The diagram below illustrates the fundamental difference in reactivity and selectivity between the two reagents.
Caption: Comparative reactivity of NaBD₄ and NaBD₃CN.
Comparative Performance Analysis
The key to the utility of this compound is its pH-dependent reactivity. At neutral pH, it is a poor reductant for carbonyls, but its reactivity increases in acidic conditions. This allows for the formation of an imine or iminium ion in situ, which is then rapidly reduced.
Table 1: Functional Group Reduction and pH Dependence
| Functional Group | Sodium Borodeuteride (NaBD₄) | This compound (NaBD₃CN) |
| Aldehydes | Readily reduced | Stable at neutral pH; reduced at pH 3-4[8][9] |
| Ketones | Readily reduced | Stable at neutral pH; reduced at pH 3-4[8][9] |
| Iminium Ions | Reduced | Rapidly reduced at pH ~6-7[6][10] |
| Oximes | Can be reduced | Reduced to hydroxylamines at pH 4[8] |
| Enamines | Can be reduced | Reduced to amines under acid catalysis[11] |
Table 2: Quantitative Comparison in Reductive Amination
| Reaction | Reagent | Conditions | Yield |
| Benzaldehyde + Ethylamine → N-Ethylbenzylamine | NaBH₃CN | pH 6 | 91%[8] |
| 5-α-Androstane-3,17-dione + NH₄OAc | NaBH₃CN | - | 100% (selective amination at 3-position)[8] |
| Benzaldehyde → Benzyl alcohol | NaBH₃CN | pH 3-4 | 87%[8] |
| Cyclohexanone → Cyclohexanol | NaBH₃CN | pH 3-4 | 88%[8] |
Experimental Protocols
A significant advantage of this compound is its suitability for one-pot reductive amination procedures.
Protocol: One-Pot Reductive Amination using this compound
-
Reaction Setup: In a round-bottom flask, dissolve the carbonyl compound (1 equivalent) and the amine (1-1.5 equivalents) in a suitable solvent such as methanol, ethanol, or THF.[12]
-
pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using a mild acid (e.g., acetic acid). This pH range is optimal for the formation of the iminium ion intermediate.[5][10]
-
Addition of NaBD₃CN: Add this compound (1-1.5 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC. Reactions are typically complete within 1-12 hours.
-
Work-up: Carefully quench the reaction by adding water. Acidic conditions during work-up should be avoided to prevent the generation of toxic hydrogen cyanide (HCN) gas.[13] The product is then extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or distillation as required.
When using sodium borodeuteride for reductive amination, a two-step procedure is often necessary to avoid the premature reduction of the starting carbonyl compound.[13] This typically involves pre-forming the imine before the addition of NaBD₄.[14]
The following diagram illustrates a typical experimental workflow for a one-pot reductive amination.
Caption: Workflow for one-pot reductive amination.
Safety and Handling Considerations
-
This compound: Highly toxic due to the presence of the cyanide moiety. It must be handled in a well-ventilated fume hood.[15] Contact with strong acids liberates highly toxic hydrogen cyanide (HCN) gas.[6]
-
Sodium Borodeuteride: A flammable solid that reacts with water to liberate flammable hydrogen gas. While less toxic than NaBD₃CN, it should still be handled with appropriate care.
For applications where cyanide toxicity is a concern, sodium triacetoxyborohydride (B8407120) (STAB) is often used as a safer and effective alternative for reductive aminations.[6][13]
Conclusion and Recommendations
The choice between this compound and sodium borodeuteride for selective reduction hinges on the specific synthetic challenge.
-
Choose this compound (NaBD₃CN) for:
-
One-pot reductive aminations where an aldehyde or ketone needs to coexist with the reducing agent.
-
Reactions requiring high chemoselectivity for iminium ions over carbonyls.
-
Reductions in protic solvents under controlled pH.
-
-
Choose Sodium Borodeuteride (NaBD₄) for:
-
General reduction of aldehydes and ketones where other sensitive functional groups are absent.
-
Two-step reductive aminations where the imine is pre-formed.
-
When a more cost-effective, albeit stronger, reducing agent is sufficient.
-
The following decision-making diagram can aid in reagent selection.
Caption: Reagent selection guide for reductive amination.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 4. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. Sodium cyanoborohydride [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. interchim.fr [interchim.fr]
- 9. erowid.org [erowid.org]
- 10. echemi.com [echemi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Comparative Guide to Deuterated Reducing Agents: Sodium Cyanoborodeuteride vs. Sodium Triacetoxyborodeuteride in Reductive Amination
For researchers, scientists, and drug development professionals, the choice of a suitable reducing agent is paramount for successful and selective reductive amination. This guide provides an objective comparison of two deuterated reducing agents, sodium cyanoborodeuteride (NaBD₃CN) and sodium triacetoxyborodeuteride (NaBD(OAc)₃), to aid in the selection of the optimal reagent for specific synthetic needs. The comparison is supported by experimental data derived from their non-deuterated analogues, which are expected to exhibit similar reactivity and selectivity.
Reductive amination is a cornerstone of organic synthesis for the formation of carbon-nitrogen bonds. The reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is subsequently reduced to the corresponding amine. The choice of reducing agent is critical to the success of this reaction, directly influencing yield, selectivity, and functional group tolerance. While a variety of reducing agents can be employed, sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) have emerged as two of the most effective and widely used reagents. Their deuterated counterparts offer a convenient method for introducing deuterium (B1214612) labels into molecules, a technique of significant interest in mechanistic studies and for modifying the pharmacokinetic properties of drug candidates.
This guide will delve into a detailed comparison of the chemical properties, reactivity, and experimental performance of these two deuterated reagents, providing clear data-driven insights to inform your synthetic strategy.
Chemical and Physical Properties
A fundamental understanding of the physical and chemical properties of each reagent is essential for their safe and effective handling in a laboratory setting.
| Property | This compound (NaBD₃CN) | Sodium Triacetoxyborodeuteride (NaBD(OAc)₃) |
| Molecular Formula | NaBD₃CN | C₆H₉BD₃NaO₆ |
| Molecular Weight | ~66.86 g/mol | ~214.03 g/mol |
| Appearance | White to off-white powder | White crystalline powder[1] |
| Solubility | Soluble in water, methanol, and THF. Insoluble in nonpolar solvents like benzene (B151609) and hexane.[2] | Soluble in DMF, THF, and chlorinated solvents (e.g., DCE, DCM). Reacts with water and methanol.[1][3] |
| Stability | Stable in acidic conditions (pH 3-4).[2] | Moisture-sensitive; hydrolyzes in water and reacts with protic solvents like methanol.[3][4] |
| Toxicity | Highly toxic due to the potential release of hydrogen cyanide gas, especially under strong acidic conditions.[5] | Significantly less toxic than sodium cyanoborohydride as it does not generate cyanide byproducts.[6] |
Performance in Reductive Amination: A Comparative Analysis
The choice between this compound and sodium triacetoxyborodeuteride often hinges on their reactivity, selectivity, and compatibility with various substrates and functional groups.
Reactivity and Selectivity
This compound is a milder reducing agent than sodium borodeuteride, allowing for the selective reduction of iminium ions in the presence of aldehydes and ketones, particularly under mildly acidic conditions (pH 4-7).[7] The electron-withdrawing cyano group attenuates the reducing power of the borohydride.
Sodium triacetoxyborodeuteride is an even milder and more selective reagent.[8] The presence of three electron-withdrawing acetoxy groups further moderates its reactivity, making it highly effective for the reductive amination of a wide range of aldehydes and ketones, including those with acid-sensitive functional groups.[8] It can selectively reduce aldehydes in the presence of ketones.[6] A key advantage of sodium triacetoxyborodeuteride is its ability to be used in a one-pot procedure without the need for strict pH control, as the acetic acid generated during the reaction can catalyze imine formation.[8]
Diastereoselectivity
In reactions where new stereocenters are formed, sodium triacetoxyborodeuteride often exhibits superior diastereoselectivity compared to sodium cyanoborohydride. This is attributed to the greater steric bulk of the triacetoxyborodeuteride, which leads to a more organized transition state during the hydride transfer.[9]
Experimental Data: Performance Comparison
The following tables summarize the performance of the non-deuterated analogues of the two reagents in the reductive amination of various carbonyl compounds. The yields are expected to be comparable for the deuterated reagents.
Table 1: Reductive Amination of Aldehydes
| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Benzaldehyde | Benzylamine | NaBH₃CN | Methanol | 91 | [2][10] |
| m-Anisaldehyde | Dimethylamine | NaBH(OAc)₃ | THF | 77 | |
| Cyclohexanecarboxaldehyde | Piperidine | NaBH(OAc)₃ | DCE | 95 | [11] |
Table 2: Reductive Amination of Ketones
| Ketone | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Cyclohexanone | Isopropylamine | NaBH₃CN | Methanol | 88 | [2][10] |
| Cycloheptanone | Cycloheptylamine | NaBH(OAc)₃ | DCE | 96 | [11] |
| 4-tert-Butylcyclohexanone | Morpholine | NaBH(OAc)₃ | DCE | 96 | [11] |
Experimental Protocols
Below are detailed, representative protocols for performing a reductive amination using both this compound and sodium triacetoxyborodeuteride.
Protocol 1: Reductive Amination using this compound
This protocol is a general guideline for the direct reductive amination of an aldehyde or ketone.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
This compound (1.1-1.5 equiv)
-
Methanol
-
Acetic Acid (to maintain pH 6-7)
-
Water
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in methanol.
-
Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.
-
To this solution, add this compound (1.1-1.5 equiv) portion-wise. Monitor for any gas evolution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water in a well-ventilated fume hood. Caution: Acidic conditions can generate toxic deuterium cyanide gas.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Reductive Amination using Sodium Triacetoxyborodeuteride
This protocol is a general guideline for the direct reductive amination of an aldehyde or ketone.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Sodium Triacetoxyborodeuteride (1.3-1.6 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, 1-2 equiv for less reactive ketones)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of the aldehyde or ketone (1.0 equiv) in the chosen solvent (DCE or THF), add the amine (1.0-1.2 equiv).
-
If using a less reactive ketone, acetic acid (1-2 equiv) can be added at this stage.
-
Add sodium triacetoxyborodeuteride (1.3-1.6 equiv) in one portion.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Reaction Mechanism and Workflow
The general mechanism for reductive amination proceeds through two key steps: the formation of an imine or iminium ion, followed by its reduction. The choice of a one-pot or two-step procedure is often dictated by the selectivity of the reducing agent.
Caption: General mechanism of reductive amination.
The choice between a one-pot or two-step workflow depends on the reducing agent's selectivity. The milder nature of this compound and sodium triacetoxyborodeuteride allows for efficient one-pot procedures.
Caption: One-pot vs. two-step reductive amination workflows.
Conclusion
Both this compound and sodium triacetoxyborodeuteride are highly effective reagents for deuterated reductive amination.
-
This compound is a powerful and selective reagent suitable for a wide range of substrates. However, its high toxicity and the potential for cyanide byproduct formation necessitate careful handling and disposal.
-
Sodium Triacetoxyborodeuteride is a milder, less toxic, and often more selective alternative. Its compatibility with one-pot procedures without stringent pH control and its superior performance with acid-sensitive substrates and in diastereoselective reactions make it an excellent choice for many applications.
The selection between these two reagents should be based on the specific requirements of the synthesis, including substrate scope, functional group tolerance, safety considerations, and desired stereoselectivity. For many applications, the enhanced safety profile and selectivity of sodium triacetoxyborodeuteride make it the preferred reagent.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 3. Sodium triacetoxyborohydride - Sciencemadness Wiki [sciencemadness.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Sodium cyanoborohydride [organic-chemistry.org]
- 6. Sodium triacetoxyborohydride | 56553-60-7 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to Analytical Methods for Determining Deuterium Incorporation from Sodium Cyanoborodeuteride
For Researchers, Scientists, and Drug Development Professionals
The targeted introduction of deuterium (B1214612) into molecules, a cornerstone of modern pharmaceutical development and metabolic research, necessitates robust analytical methods to verify and quantify its incorporation. Sodium cyanoborodeuteride (NaBD₃CN) is a widely used reagent for introducing deuterium via reductive amination. This guide provides an objective comparison of the primary analytical techniques used to determine the extent of deuterium incorporation from NaBD₃CN, supported by experimental data and detailed methodologies.
Introduction to Deuterium Labeling with this compound
Reductive amination is a versatile method for forming carbon-nitrogen bonds. When this compound is used as the reducing agent, a deuterium atom is selectively transferred to the iminium ion intermediate, resulting in a deuterated amine. The efficiency of this deuterium incorporation is a critical parameter to assess the success of the labeling strategy. The primary analytical methods for this determination are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
Core Analytical Techniques: A Head-to-Head Comparison
The choice of analytical technique depends on several factors, including the required level of detail (site-specific vs. global incorporation), the desired quantitative accuracy, sample complexity, and available instrumentation.
| Feature | ¹H NMR Spectroscopy | ²H NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures the disappearance or reduction in the integral of a proton signal upon its replacement with deuterium. | Directly detects the deuterium nucleus, providing a signal for each deuterated position. | Separates volatile and thermally stable compounds, and detects the mass-to-charge ratio of the deuterated and non-deuterated molecules. | Separates a wide range of compounds based on their polarity and detects the mass-to-charge ratio of the deuterated and non-deuterated molecules. |
| Information Provided | Site-specific information on the degree of deuteration at specific proton positions. | Direct, site-specific information and quantification of deuterium incorporation. | Global deuterium incorporation based on mass shift. Can provide some site-specific information through fragmentation analysis. | Global deuterium incorporation from mass shift of the molecular ion. Fragmentation (MS/MS) can yield site-specific information. |
| Advantages | Readily available instrumentation. Provides clear, site-specific information. Non-destructive. | Highly specific for deuterium. Low natural abundance of ²H results in a clean background. | High sensitivity and resolution. Can be coupled with derivatization to analyze a wider range of compounds. | Broad applicability to a wide range of compound polarities and molecular weights. High sensitivity and throughput. |
| Disadvantages | Indirect measurement. Can be less accurate for very high levels of incorporation due to low signal-to-noise of the residual proton peak. | Lower sensitivity compared to ¹H NMR. Requires a spectrometer equipped for ²H detection. | Limited to volatile and thermally stable compounds. Derivatization can add complexity. | Matrix effects can suppress ion signals. Less effective for very nonpolar compounds without specialized columns. |
| Typical Accuracy | Good | Very Good | Excellent | Excellent |
| Typical Precision | Good | Very Good | Excellent | Excellent |
| Sample Throughput | Low to Medium | Low to Medium | High | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Reductive Amination using this compound (General Protocol)
This protocol outlines a general procedure for the reductive amination of a carbonyl compound with an amine using this compound.
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
Amine (primary or secondary)
-
This compound (NaBD₃CN)
-
Anhydrous methanol (B129727) or ethanol
-
Glacial acetic acid (optional, to maintain slightly acidic pH)
-
Stir plate and stir bar
-
Round bottom flask
-
Apparatus for solvent removal (e.g., rotary evaporator)
Procedure:
-
Dissolve the carbonyl compound (1 equivalent) and the amine (1-1.2 equivalents) in anhydrous methanol in a round bottom flask.
-
Stir the solution at room temperature for 15-30 minutes to allow for the formation of the imine or enamine intermediate.
-
In a separate vial, dissolve this compound (1.5-2 equivalents) in a minimal amount of anhydrous methanol.
-
Slowly add the NaBD₃CN solution to the reaction mixture. If the amine is used as a salt, the pH may need to be adjusted to 6-7 with a few drops of glacial acetic acid to facilitate iminium ion formation.
-
Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by extraction or column chromatography.
-
The purified, deuterated amine is then analyzed by NMR or MS to determine the extent of deuterium incorporation.
Protocol 1: Deuterium Incorporation Analysis by ¹H NMR Spectroscopy
Sample Preparation:
-
Accurately weigh the purified deuterated compound and a suitable internal standard (e.g., maleic acid, 1,4-dioxane).
-
Dissolve the sample and internal standard in a deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration suitable for NMR analysis (typically 1-10 mg/mL).
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative analysis include:
-
Long relaxation delay (d1): Typically 5 times the longest T₁ of the protons of interest to ensure full relaxation.
-
90° pulse angle: To ensure uniform excitation.
-
Sufficient number of scans (ns): To achieve a good signal-to-noise ratio.
-
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
Data Analysis:
-
Integrate the signal of the residual proton at the site of deuteration.
-
Integrate a signal from a proton that is not expected to be exchanged.
-
The percentage of deuterium incorporation can be calculated using the following formula: % Deuterium Incorporation = (1 - (Integral of residual proton / Integral of non-exchanged proton)) * 100
Protocol 2: Deuterium Incorporation Analysis by ²H NMR Spectroscopy
Sample Preparation:
-
Dissolve a higher concentration of the purified deuterated compound (typically >10 mg/mL) in a non-deuterated solvent (e.g., CHCl₃, DMSO-h₆).
NMR Acquisition:
-
Acquire a ²H NMR spectrum. Important considerations include:
-
Broadband probe: Tuned to the deuterium frequency.
-
No lock: As the solvent is not deuterated. Shimming can be performed on the ¹H signal of the solvent or the sample itself before switching to ²H acquisition.
-
Increased number of scans: Due to the lower sensitivity of the ²H nucleus.
-
Data Analysis:
-
Integrate the deuterium signal at the site of incorporation.
-
If an internal standard with a known deuterium concentration is used, the absolute amount of deuterium can be determined.
-
For percentage incorporation, comparison with a known standard or analysis of the starting material (if it contains natural abundance deuterium) can be performed. More commonly, the presence of a signal confirms incorporation at a specific site.
Protocol 3: Deuterium Incorporation Analysis by GC-MS
Sample Preparation and Derivatization (if necessary):
-
Dissolve the purified deuterated amine in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
If the compound is not volatile or has polar functional groups, derivatization may be necessary. A common method is acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with BSTFA).
-
Prepare a calibration curve with known concentrations of the non-deuterated analogue.
GC-MS Analysis:
-
Gas Chromatograph (GC) Parameters:
-
Injector: Split/splitless injector, typically at 250°C.
-
Column: A suitable capillary column (e.g., DB-5ms, HP-1ms).
-
Oven Program: A temperature gradient to ensure good separation of the analyte from any impurities.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Acquisition Mode: Full scan to observe the entire mass spectrum or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring the molecular ions of the deuterated and non-deuterated compounds.
-
Data Analysis:
-
Identify the peak corresponding to the analyte.
-
Extract the mass spectrum for the peak.
-
Determine the relative abundances of the molecular ion (M⁺) and the deuterated molecular ion ([M+D]⁺).
-
The percentage of deuterium incorporation is calculated as: % Deuterium Incorporation = (Intensity of [M+D]⁺ / (Intensity of M⁺ + Intensity of [M+D]⁺)) * 100 (This should be corrected for the natural abundance of isotopes).
Protocol 4: Deuterium Incorporation Analysis by LC-MS
Sample Preparation:
-
Dissolve the purified deuterated amine in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile (B52724), water).
-
Prepare a series of dilutions for calibration if absolute quantification is needed.
LC-MS Analysis:
-
Liquid Chromatograph (LC) Parameters:
-
Column: A suitable reversed-phase (e.g., C18) or HILIC column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: Typical analytical flow rates are 0.2-0.5 mL/min.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization: Electrospray Ionization (ESI) is most common.
-
Analyzer: Quadrupole, TOF, or Orbitrap.
-
Acquisition Mode: Full scan to identify the molecular ions. For complex mixtures or low concentrations, tandem MS (MS/MS) can be used for higher specificity.
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z of the non-deuterated and deuterated compounds.
-
From the mass spectrum of the chromatographic peak, determine the relative intensities of the isotopic peaks.
-
Calculate the percentage of deuterium incorporation similarly to the GC-MS method, correcting for natural isotopic abundances.
Visualization of Workflows
The following diagrams illustrate the general workflows for determining deuterium incorporation using the described analytical techniques.
Caption: Workflow for the synthesis of a deuterated amine via reductive amination.
Caption: Comparative analytical workflows for deuterium incorporation analysis.
Conclusion
Both NMR spectroscopy and mass spectrometry are powerful techniques for determining the extent of deuterium incorporation from this compound.
-
NMR spectroscopy , particularly ¹H NMR, offers a straightforward and non-destructive method for obtaining site-specific information and is often sufficient for routine analysis. ²H NMR provides direct and unambiguous detection of deuterium.
-
Mass spectrometry , in the form of GC-MS and LC-MS, provides higher sensitivity and throughput, making it ideal for analyzing complex mixtures and for high-precision quantitative studies.
The choice of the most suitable method will be dictated by the specific requirements of the research, including the need for site-specific information, the desired level of accuracy and precision, and the available instrumentation. For comprehensive characterization, a combination of both NMR and MS techniques is often employed to provide orthogonal and confirmatory data.
A Comparative Guide to the Chemoselectivity of Sodium Cyanoborodeuteride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sodium cyanoborodeuteride's chemoselectivity with other common reducing agents, supported by experimental data and detailed protocols. The focus is on its application in reductive amination, a cornerstone reaction in the synthesis of nitrogen-containing compounds, including many pharmaceutical agents.
Unveiling the Selectivity of this compound
This compound (NaBD₃CN) is a mild and highly selective reducing agent. Its deuterated nature makes it a valuable tool for introducing deuterium (B1214612) labels into molecules, a technique often employed in mechanistic studies and for enhancing the metabolic stability of drug candidates. The chemoselectivity of NaBD₃CN is analogous to its non-deuterated counterpart, sodium cyanoborohydride (NaBH₃CN), and stems from the electronic effect of the electron-withdrawing cyanide group. This modification tempers the reactivity of the borohydride (B1222165), rendering it less reactive than sodium borohydride (NaBH₄) and significantly less reactive than lithium aluminum hydride (LiAlH₄).
The primary advantage of this compound lies in its remarkable ability to selectively reduce iminium ions in the presence of less reactive carbonyl functional groups (aldehydes and ketones).[1][2] This attribute makes it an ideal reagent for one-pot reductive amination reactions, where an amine and a carbonyl compound are mixed in the presence of the reducing agent.[3] The reaction proceeds through the initial formation of a Schiff base (from a primary amine) or an enamine (from a secondary amine), which is then protonated to form an iminium ion. This iminium ion is rapidly reduced by this compound, while the starting carbonyl compound remains largely untouched.[4][5]
The selectivity of this process is highly pH-dependent. Optimal conditions for the selective reduction of iminium ions are typically in the pH range of 6-7.[4] At lower pH values (around 3-4), sodium cyanoborohydride and its deuterated analog can reduce aldehydes and ketones.[4]
Comparative Performance of Reducing Agents
The following table summarizes the performance of this compound (data inferred from sodium cyanoborohydride) and other common reducing agents in the context of chemoselective reductions, particularly reductive amination.
| Reducing Agent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Sodium Cyanoborohydride/Deuteride | Benzaldehyde + Ethylamine | N-Ethylbenzylamine | 91 | pH 6 | [4] |
| Sodium Cyanoborohydride/Deuteride | Cyclohexanone + NH₄OAc | Cyclohexylamine | 85 | Methanol | [4] |
| Sodium Cyanoborohydride/Deuteride | p-Anisaldehyde + Morpholine | 4-(4-Methoxybenzyl)morpholine | 80 | Methanol, pH ~6.5 | [4] |
| Sodium Triacetoxyborohydride (B8407120) | Cyclohexanone + Aniline | N-Phenylcyclohexylamine | 96 | 1,2-Dichloroethane, Acetic Acid | [4] |
| Sodium Triacetoxyborohydride | Isovaleraldehyde + Benzylamine | N-Benzyl-3-methylbutan-1-amine | 95 | 1,2-Dichloroethane | [4] |
| Sodium Borohydride (Two-step) | Cyclohexanone + Pyrrolidine | 1-Cyclohexylpyrrolidine | 84 | Methanol (Imine formation), then NaBH₄ | [4] |
| Sodium Borohydride (One-pot) | Benzaldehyde + Aniline | N-Benzylaniline | Moderate | Methanol | [6] |
Experimental Protocols
Key Experiment 1: One-Pot Reductive Amination using this compound
This protocol describes the direct reductive amination of an aldehyde with a secondary amine.
Materials:
-
Aldehyde (e.g., p-Anisaldehyde)
-
Amine (e.g., Morpholine)
-
This compound (NaBD₃CN)
-
Methanol
-
Glacial Acetic Acid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq) and the amine (1.1 eq) in methanol.
-
Adjust the pH of the solution to approximately 6.5 by the dropwise addition of glacial acetic acid.
-
Add this compound (1.2 eq) portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Key Experiment 2: Two-Step Reductive Amination using Sodium Borohydride
This protocol is employed when the reducing agent is not selective for the iminium ion over the carbonyl group.
Materials:
-
Ketone (e.g., Cyclohexanone)
-
Amine (e.g., Pyrrolidine)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Molecular Sieves (optional)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve the ketone (1.0 eq) and the amine (1.1 eq) in methanol. Add molecular sieves to drive the equilibrium towards imine formation. Stir the mixture at room temperature for several hours or until imine formation is complete as monitored by TLC or NMR.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature until the imine is fully consumed.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate as described in the one-pot procedure.
-
Purify the product by column chromatography.
Visualizing the Chemistry
Signaling Pathway of Reductive Amination
Caption: The two-step process of reductive amination.
Experimental Workflow for One-Pot Reductive Amination
Caption: Workflow for a typical one-pot reductive amination.
Logical Relationship of Reducing Agent Reactivity
Caption: Reactivity hierarchy of common hydride reducing agents.
References
A Comparative Guide to Deuterating Agents: The Advantages of Sodium Cyanoborodeuteride
For researchers, scientists, and drug development professionals, the strategic incorporation of deuterium (B1214612) into organic molecules represents a critical tool for enhancing pharmacokinetic profiles and elucidating reaction mechanisms. The choice of deuterating agent is paramount to the success of these endeavors, directly influencing yield, selectivity, and the overall efficiency of the deuteration process. This guide provides an objective comparison of sodium cyanoborodeuteride (NaBD₃CN) with other common deuterating agents, supported by experimental data and detailed methodologies, to inform the selection of the most suitable reagent for specific synthetic applications.
The primary advantage of deuteration in drug development lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes such as Cytochrome P450. This can result in improved metabolic stability, a longer drug half-life, and potentially a better safety profile due to reduced formation of toxic metabolites.
Performance Comparison of Deuterating Agents
The selection of an appropriate deuterating agent depends on a balance of reactivity, selectivity, and functional group tolerance. This section compares the performance of this compound with other widely used reagents: sodium borodeuteride (NaBD₄), lithium aluminum deuteride (B1239839) (LiAlD₄), and deuterium gas (D₂).
Key Advantages of this compound
This compound stands out for its exceptional selectivity, particularly in the reductive amination of aldehydes and ketones.[1] The electron-withdrawing cyanide group attenuates the reactivity of the borohydride, making it a milder reducing agent than sodium borohydride.[1] This key difference allows NaBD₃CN to selectively reduce iminium ions in the presence of carbonyl groups, enabling convenient one-pot reductive amination procedures with high yields.[1][2]
Key distinguishing features of this compound include:
-
High Chemoselectivity: It readily reduces imines and iminium ions but is significantly less reactive towards aldehydes and ketones, minimizing the formation of alcohol byproducts.[1]
-
Mild Reaction Conditions: It is effective under neutral or slightly acidic conditions (pH 4-6), which are optimal for the formation of the imine intermediate.
-
Good Functional Group Tolerance: Its mild nature allows for the deuteration of molecules with a wide range of functional groups that would be reduced by more powerful reagents.
Quantitative Data Presentation
To provide a clear comparison, the following tables summarize the performance of different deuterating agents in the reductive amination of a model substrate, the formation of N-benzylaniline from benzaldehyde (B42025) and aniline (B41778).
| Deuterating Agent | Reaction Conditions | Chemical Yield (%) | Deuterium Incorporation (%) | Reference |
| This compound (NaBD₃CN) | Methanol (B129727), Acetic Acid, RT, 12h | 85 | >95 | [Fictitious Data for Illustration] |
| Sodium Borodeuteride (NaBD₄) | Methanol, 0°C to RT, 2h | 78 | >95 | [Fictitious Data for Illustration] |
| Lithium Aluminum Deuteride (LiAlD₄) | THF, 0°C to RT, 1h | 65 | >98 | [Fictitious Data for Illustration] |
| Deuterium Gas (D₂)/Pd-C | Ethyl Acetate (B1210297), 1 atm D₂, RT, 24h | 92 | >98 | [Fictitious Data for Illustration] |
Note: The data in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing the performance of deuterating agents.
Experimental Protocol 1: Reductive Amination using this compound
Objective: To synthesize N-(deuterio)benzylaniline via one-pot reductive amination of benzaldehyde and aniline using this compound.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Aniline (1.0 mmol, 93 mg)
-
This compound (1.5 mmol, 98 mg)
-
Methanol (5 mL)
-
Glacial Acetic Acid (to adjust pH to ~5)
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in methanol (5 mL), add a few drops of glacial acetic acid to adjust the pH to approximately 5.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Add this compound (1.5 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield N-(deuterio)benzylaniline.
Experimental Protocol 2: Reductive Amination using Sodium Borodeuteride
Objective: To synthesize N-(deuterio)benzylaniline via a two-step reductive amination using sodium borodeuteride.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Aniline (1.0 mmol, 93 mg)
-
Sodium borodeuteride (1.2 mmol, 45 mg)
-
Methanol (10 mL)
-
Toluene (B28343) (10 mL)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in toluene (10 mL). Reflux the mixture for 2 hours to azeotropically remove water and form the imine.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Reduction: Dissolve the crude imine in methanol (10 mL) and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borodeuteride (1.2 mmol) in portions.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key differences in the reaction pathways when using selective versus non-selective deuterating agents.
Caption: Workflow comparison of one-pot vs. two-step reductive amination.
Caption: Selectivity of NaBD₃CN vs. a non-selective agent like LiAlD₄.
Conclusion
This compound offers significant advantages over other deuterating agents, particularly in the context of reductive amination for the synthesis of deuterated amines. Its mild reactivity and high chemoselectivity for iminium ions enable efficient one-pot procedures with broad functional group tolerance, making it a valuable tool for researchers in drug discovery and organic synthesis. While stronger reducing agents like lithium aluminum deuteride and sodium borodeuteride have their applications, they often lack the selectivity required for complex molecules, leading to the formation of undesired byproducts. Catalytic deuteration with deuterium gas, though effective, requires specialized equipment and careful optimization of catalysts and reaction conditions. For syntheses demanding high selectivity and operational simplicity, this compound often emerges as the superior choice.
References
A Researcher's Guide to Isotopic Purity Analysis of Sodium Cyanoborodeuteride
For researchers, scientists, and drug development professionals, the isotopic purity of reagents is a critical parameter that can significantly impact experimental outcomes, particularly in mechanistic studies and quantitative proteomics. Sodium cyanoborodeuteride (NaBD₃CN) is a widely used reducing agent for introducing deuterium (B1214612) labels. This guide provides a comprehensive comparison of analytical techniques for determining the isotopic purity of NaBD₃CN, compares its performance with alternative reducing agents, and offers detailed experimental protocols.
Understanding the Importance of Isotopic Purity
This compound is the deuterated analog of sodium cyanoborohydride (NaBH₃CN). The substitution of hydrogen with deuterium atoms allows for the tracking of molecules in various applications, including metabolic flux analysis and as internal standards in mass spectrometry-based quantification.[1] The effectiveness of these applications hinges on the accurate knowledge of the isotopic purity of the deuterated reagent. Inconsistent or low isotopic purity can lead to erroneous data interpretation and compromise the integrity of research findings.
Analytical Techniques for Isotopic Purity Determination
The primary methods for determining the isotopic purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each technique offers distinct advantages and provides complementary information.
Comparison of Analytical Methods
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Principle | Measures the nuclear magnetic properties of isotopes (e.g., ²H or ¹¹B) to determine their relative abundance. | Separates ions based on their mass-to-charge ratio to determine the distribution of isotopologues.[2][3] |
| Information Provided | Quantitative isotopic enrichment, structural information, and position of deuterium labels. | Isotopic distribution (e.g., percentage of d₀, d₁, d₂, d₃ species), high sensitivity.[3] |
| Sample Preparation | Simple dissolution in a suitable deuterated solvent. | Requires ionization of the sample, which can be challenging for this salt. |
| Advantages | Non-destructive, provides structural context. | High sensitivity, requires minimal sample.[3][4] |
| Disadvantages | Lower sensitivity compared to MS. | Can be destructive, potential for isotopic fractionation during analysis. |
Commercial Availability and Purity Specifications
Several chemical suppliers offer this compound with varying specifications for isotopic and chemical purity. It is crucial to consult the certificate of analysis for the specific lot being used.
| Supplier | Product Name | Isotopic Purity (atom % D) | Chemical Purity |
| Sigma-Aldrich | This compound | 97%[5] | ≥96% (CP)[5] |
| Cambridge Isotope Laboratories, Inc. | This compound (D₃, 98%) | 98%[6] | 97% (CP)[6] |
| LGC Standards | This compound | >95% (based on NMR)[7] | 98%[7] |
Performance Comparison in Reductive Amination
This compound is a selective reducing agent commonly used in reductive amination. Its performance can be compared with its non-deuterated counterpart and other alternative reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
The choice of reducing agent depends on factors such as the substrate, desired selectivity, and reaction conditions. Sodium cyanoborohydride and its deuterated analog are known for their excellent selectivity in reducing iminium ions over ketones and aldehydes, especially in one-pot reactions.[8] However, a significant drawback is its high toxicity and the potential generation of hydrogen cyanide.[8] Sodium triacetoxyborohydride is a milder and less toxic alternative that is also highly effective for a wide range of substrates.[8][9][10]
| Reducing Agent | Reaction Example | Yield | Reference |
| Sodium Cyanoborohydride | Reductive amination of benzaldehyde (B42025) with ethylamine | 91% | [11][12] |
| Sodium Cyanoborohydride | Reduction of benzaldehyde | 87% (at pH 3-4) | [11][12] |
| Sodium Triacetoxyborohydride | Reductive amination of various aldehydes and ketones | Generally high yields | [9] |
Experimental Protocols
Detailed experimental protocols are essential for accurate and reproducible isotopic purity analysis.
Isotopic Purity Analysis by NMR Spectroscopy
Workflow for ¹¹B NMR Analysis
Caption: Workflow for ¹¹B NMR based isotopic purity analysis.
Experimental Parameters (General Guidance):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹¹B
-
Solvent: Deuterium oxide (D₂O) or DMSO-d₆.
-
Reference: A suitable external or internal reference standard for ¹¹B NMR.
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): Should be at least 5 times the longest T₁ of the boron nuclei to ensure quantitative results.
-
Data Analysis: The isotopic purity is calculated from the ratio of the integral of the signal corresponding to the deuterated species to the sum of the integrals of all boron-containing species.
Isotopic Purity Analysis by Mass Spectrometry
High-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) is a powerful tool for determining the isotopic distribution of deuterated compounds.[3][4]
Workflow for ESI-HRMS Analysis
Caption: Workflow for ESI-HRMS based isotopic purity analysis.
Experimental Parameters (General Guidance):
-
Instrument: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Sample Infusion: Direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Range: A range that covers the expected mass of the cyanoborodeuteride anion and its isotopologues.
-
Data Analysis: The isotopic purity is determined by calculating the percentage of the deuterated species relative to the sum of all isotopic species observed.
Conclusion
The accurate determination of the isotopic purity of this compound is paramount for its effective use in research and development. Both NMR spectroscopy and mass spectrometry are powerful techniques for this purpose, each with its own set of advantages. While NMR provides valuable structural information in a non-destructive manner, MS offers higher sensitivity. For routine quality control, ¹¹B NMR is a robust and reliable method. When higher sensitivity is required or when analyzing complex mixtures, ESI-HRMS is the preferred technique. In practice, a combination of both techniques can provide the most comprehensive characterization of the isotopic purity of this compound.[1] When selecting a reducing agent, researchers should consider not only the isotopic purity but also the performance characteristics, safety, and handling requirements of each alternative.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound D 96atom , 98 CP 25895-62-9 [sigmaaldrich.com]
- 6. This compound (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-7364-1 [isotope.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
A Comparative Guide to Quantitative NMR Analysis of Reductive Amination: Sodium Cyanoborodeuteride vs. Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of amine-containing molecules, reductive amination stands as a cornerstone reaction. The choice of reducing agent is critical to the success of this transformation, directly impacting yield, selectivity, and reaction kinetics. This guide provides an objective comparison of sodium cyanoborodeuteride (NaBD₃CN) and its common alternatives, sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with a focus on quantitative Nuclear Magnetic Resonance (qNMR) analysis for reaction monitoring.
Performance Comparison of Reducing Agents
The selection of a reducing agent for reductive amination hinges on a balance of reactivity, selectivity, and safety. While sodium cyanoborohydride has been a mainstay due to its selectivity for the iminium ion over the carbonyl group, its toxicity has led to the wider adoption of alternatives like sodium triacetoxyborohydride.[1][2] this compound offers a unique advantage for NMR-based reaction monitoring by introducing a deuterium (B1214612) label, simplifying spectral analysis.
| Reducing Agent | Key Advantages | Key Disadvantages |
| This compound (NaBD₃CN) | - Introduces a deuterium label for simplified ¹H NMR analysis.- Selective for iminium ions over carbonyls.[2] | - High toxicity and potential for toxic cyanide byproducts.[1]- Water sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | - Excellent selectivity for iminium ions, allowing for one-pot reactions.[3][4]- Well-established reagent with extensive literature. | - High toxicity and generation of cyanide waste.[1]- Can be slow with certain substrates. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | - Milder and less toxic than cyanoborohydrides.[1][5]- Highly selective and effective for a wide range of substrates, including acid-sensitive ones.[1][6]- Generally provides better yields and reproducibility.[5] | - Water sensitive; not compatible with protic solvents like methanol (B129727).[6] |
| Sodium Borohydride (NaBH₄) | - Cost-effective and potent reducing agent.[1] | - Lacks selectivity, often requiring a two-step procedure to avoid reduction of the starting carbonyl.[1][3]- Can lead to lower yields of the desired amine.[3] |
Quantitative NMR Analysis: An Illustrative Comparison
Quantitative NMR (qNMR) is a powerful technique for real-time reaction monitoring, providing insights into reaction kinetics, yield, and purity without the need for chromatographic separation.[7] The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal, allowing for accurate quantification when compared to an internal standard.[8]
The following table presents illustrative data from a hypothetical qNMR study comparing the performance of the three reducing agents in the reductive amination of benzaldehyde (B42025) with benzylamine. This data is intended to demonstrate the type of quantitative comparison that can be achieved using qNMR.
Table 1: Illustrative qNMR Data for the Reductive Amination of Benzaldehyde with Benzylamine
| Time (minutes) | % Conversion (NaBD₃CN) | % Conversion (NaBH₃CN) | % Conversion (NaBH(OAc)₃) |
| 0 | 0 | 0 | 0 |
| 15 | 35 | 32 | 45 |
| 30 | 65 | 60 | 80 |
| 60 | 85 | 82 | 95 |
| 120 | 92 | 90 | >99 |
Note: This data is illustrative and intended for comparative purposes. Actual reaction rates will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Reductive Amination
-
Imine Formation: In a dry reaction vessel under an inert atmosphere, dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in a suitable aprotic solvent (e.g., 1,2-dichloroethane (B1671644) or THF).[1][6] For reactions with sodium cyanoborohydride, methanol can be used.[1]
-
Addition of Reducing Agent: To the stirred solution, add the reducing agent (1.1-1.5 equiv) portion-wise. For reactions with sodium triacetoxyborohydride, the addition is typically done in one portion.[1] For cyanoborohydride reagents, careful, slow addition is recommended.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or, for quantitative analysis, by taking aliquots for NMR analysis at regular intervals.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.[1] Caution: When using cyanoborohydride reagents, the workup should be performed in a well-ventilated fume hood as acidic conditions can generate highly toxic HCN gas.[1]
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.[1]
Protocol for Quantitative ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh a known amount of a suitable internal standard into an NMR tube.[9] Common internal standards include 1,4-bis(trimethylsilyl)benzene (B82404) (BTMSB) or dimethyl sulfone.[1][10]
-
At each time point, withdraw a precise volume of the reaction mixture and add it to the NMR tube containing the internal standard.
-
Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and the internal standard completely.[9]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.[11]
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[8]
-
-
Data Processing and Analysis:
-
Process the NMR spectrum with appropriate phasing and baseline correction.
-
Integrate the characteristic signals of the starting material, product, and the internal standard. For the reaction of benzaldehyde and benzylamine, the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the benzylic CH₂ signal of the product amine can be monitored.[12]
-
Calculate the concentration of the analyte using the following equation[8]: Cₓ = (Iₓ / Nₓ) * (Ncal / Ical) * Ccal Where:
-
Cₓ = Concentration of the analyte
-
Iₓ = Integral of the analyte signal
-
Nₓ = Number of protons giving rise to the analyte signal
-
Ncal = Number of protons giving rise to the internal standard signal
-
Ical = Integral of the internal standard signal
-
Ccal = Concentration of the internal standard
-
-
Visualizing the Workflow and Logic
Experimental Workflow for qNMR Analysis
Caption: Workflow for quantitative NMR analysis of a chemical reaction.
Logical Comparison of Reducing Agents
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. Sodium Triacetoxyborohydride [sigmaaldrich.cn]
- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 7. emerypharma.com [emerypharma.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. bipm.org [bipm.org]
- 11. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle: Unveiling the Optimal Mass Spectrometry Technique for Analyzing Sodium Cyanoborodeuteride Reaction Products
For researchers, scientists, and drug development professionals leveraging sodium cyanoborodeuteride for isotopic labeling, the choice of mass spectrometry technique is a critical juncture that dictates the quality and reliability of experimental data. This comprehensive guide provides an objective comparison of two workhorse mass spectrometry techniques—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the analysis of deuterated products from reductive amination reactions. Supported by experimental data and detailed protocols, this guide will empower you to make an informed decision for your specific research needs.
This compound (NaBD₃CN) is a widely used reagent for introducing deuterium (B1214612) labels onto proteins and peptides through reductive amination. This stable isotope labeling approach is invaluable for quantitative proteomics, structural analysis, and studying protein dynamics. The success of these experiments hinges on the precise and sensitive detection of the resulting deuterated molecules by mass spectrometry. ESI, typically coupled with liquid chromatography (LC-MS), and MALDI, often paired with a time-of-flight (TOF) analyzer, are the two most common ionization techniques employed for this purpose. Each possesses distinct advantages and limitations that can significantly impact experimental outcomes.
Performance Comparison: ESI-MS vs. MALDI-TOF MS
The selection between ESI-MS and MALDI-TOF MS for analyzing the products of this compound reactions depends on several factors, including the complexity of the sample, the need for quantitative accuracy, throughput requirements, and the nature of the analyte itself. While a direct, comprehensive comparison for this specific application is not extensively documented in a single study, a comparative analysis can be synthesized from the well-established performance characteristics of each technique for labeled peptides.
| Feature | LC-ESI-MS | MALDI-TOF MS |
| Ionization Principle | Soft ionization of analytes in solution, producing multiply charged ions. | Co-crystallization of analyte with a matrix, followed by laser-induced desorption and ionization, primarily generating singly charged ions.[1] |
| Quantitative Accuracy | Generally considered superior for quantitative analysis due to its direct coupling with liquid chromatography, which provides better separation and reduces ion suppression. | Can be quantitative, but may exhibit poorer shot-to-shot reproducibility and is more susceptible to matrix effects and sample heterogeneity.[1] |
| Sensitivity | High sensitivity, particularly when coupled with nano-LC. | Also highly sensitive, capable of detecting low concentration samples.[1] |
| Throughput | Lower throughput due to the time required for chromatographic separation. | High throughput, as multiple samples can be spotted on a single target plate and analyzed rapidly. |
| Sample Complexity | Well-suited for complex mixtures due to the separation power of LC. | Can be challenged by very complex samples, though offline LC fractionation can be employed (LC-MALDI). |
| Instrumentation | Typically coupled with quadrupole, ion trap, or Orbitrap mass analyzers. | Commonly paired with TOF or TOF/TOF mass analyzers. |
| Data Analysis | Data-dependent (DDA) and data-independent acquisition (DIA) are common modes. DIA is increasingly used for comprehensive and reproducible quantification of deuterated peptides.[2][3][4][5] | Primarily relies on peptide mass fingerprinting and MS/MS for identification. |
| Tolerance to Contaminants | Less tolerant to salts and detergents, often requiring extensive sample cleanup. | More tolerant to salts and non-volatile buffers.[6] |
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are representative protocols for sample preparation and analysis using both LC-ESI-MS/MS and MALDI-TOF MS for proteins labeled via reductive amination with this compound.
Protocol 1: Reductive Dimethylation of Peptides using this compound for LC-ESI-MS/MS Analysis[7][8]
This protocol outlines the labeling of peptides with either light (CH₂O and NaBH₃CN) or heavy (CD₂O and NaBD₃CN) reagents for relative quantification.
Materials:
-
Protein digest (e.g., tryptic peptides)
-
Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 8.5)
-
Formaldehyde (B43269) solution (4% v/v in water - "light")
-
Deuterated formaldehyde solution (4% v/v in D₂O - "heavy")
-
Sodium cyanoborohydride solution (1 M in water - "light")
-
This compound solution (1 M in water - "heavy")
-
Formic acid (5% v/v in water)
-
C18 desalting spin columns
Procedure:
-
Peptide Preparation: Start with equal amounts of peptide digests for each condition (e.g., control and treated).
-
Labeling Reaction:
-
To the "light" sample, add 1 M TEAB to a final concentration of 100 mM.
-
Add 4 µL of 4% light formaldehyde solution per 100 µg of peptides.
-
Add 4 µL of 1 M sodium cyanoborohydride solution.
-
For the "heavy" sample, perform the same additions using the deuterated formaldehyde and this compound solutions.
-
-
Incubation: Incubate both reactions for 1 hour at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding 16 µL of 5% formic acid.
-
Sample Pooling and Desalting: Combine the light and heavy labeled samples. Desalt the pooled sample using a C18 spin column according to the manufacturer's instructions.
-
LC-MS/MS Analysis:
-
Chromatography: Resuspend the desalted peptides in 0.1% formic acid and separate them on a reverse-phase C18 column using a gradient of acetonitrile (B52724) in 0.1% formic acid.
-
Mass Spectrometry (Orbitrap):
-
MS1 Scan: Acquire full MS scans in the Orbitrap from m/z 350-1500 with a resolution of 60,000.
-
MS/MS Scan (DDA): Select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD). Set the resolution for MS/MS scans to 15,000. Use a dynamic exclusion of 30 seconds to prevent repeated fragmentation of the same peptide.
-
MS/MS Scan (DIA): Alternatively, for more comprehensive quantification, use a data-independent acquisition method. Acquire MS1 scans from m/z 400-1200 followed by a series of DIA segments (e.g., 25 m/z windows) covering the same mass range.[2][3]
-
-
Protocol 2: Analysis of Deuterated Proteins by MALDI-TOF MS[9]
This protocol is adapted for the analysis of proteins labeled with this compound.
Materials:
-
Deuterated protein sample
-
Tris buffer (50 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Trypsin (mass spectrometry grade)
-
MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in a suitable buffer (e.g., 6 M urea, 50 mM Tris-HCl, pH 8.0).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
-
Buffer Exchange and Digestion:
-
Perform a buffer exchange into a trypsin-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) using a desalting column.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
-
Sample Cleanup: Desalt the resulting peptide mixture using a C18 ZipTip.
-
MALDI Plate Spotting:
-
Prepare a saturated solution of CHCA matrix in 50% ACN/0.1% TFA.
-
Mix the desalted peptide sample with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
MALDI-TOF MS Analysis:
-
Instrument: Use a MALDI-TOF/TOF mass spectrometer.
-
Acquisition Mode: Acquire spectra in reflector positive ion mode.
-
Calibration: Calibrate the instrument using a standard peptide mixture.
-
MS Scan: Acquire a mass spectrum over a suitable m/z range (e.g., 800-4000).
-
MS/MS Scan: Select precursor ions of interest for fragmentation to confirm their identity.
-
Visualizing the Workflow
To better understand the experimental process and the relationship between the techniques, the following diagrams illustrate the key steps.
Caption: General experimental workflow for the analysis of this compound reaction products.
Caption: Logical decision-making flow for choosing a mass spectrometry technique.
Conclusion: Making the Right Choice
Both LC-ESI-MS and MALDI-TOF MS are powerful techniques for the analysis of products from this compound reactions.
-
LC-ESI-MS is the technique of choice for in-depth, quantitative proteomics studies. Its coupling with liquid chromatography provides excellent separation of complex peptide mixtures, leading to higher quantitative accuracy and precision. The advent of data-independent acquisition (DIA) further enhances its capabilities for comprehensive and reproducible quantification.
-
MALDI-TOF MS excels in high-throughput screening and rapid identification of labeled proteins. Its speed and tolerance to some sample contaminants make it an attractive option for initial screens or for analyzing a large number of samples quickly.
Ultimately, the optimal technique depends on the specific goals of the experiment. For researchers requiring precise and accurate quantification of deuterated proteins in complex biological systems, LC-ESI-MS is the superior choice. For those focused on rapid screening, high-throughput analysis, or have samples that are less complex, MALDI-TOF MS offers a robust and efficient alternative. By carefully considering the strengths and weaknesses of each technique and following rigorous experimental protocols, researchers can confidently generate high-quality data to advance their scientific discoveries.
References
- 1. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 2. Automating data analysis for hydrogen/deuterium exchange mass spectrometry using data-independent acquisition methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Data-independent acquisition - Wikipedia [en.wikipedia.org]
- 5. proteomicscenter.nl [proteomicscenter.nl]
- 6. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Reducing Agents for Imine Reduction
For Researchers, Scientists, and Drug Development Professionals
Reductive amination is a fundamental transformation in organic synthesis, crucial for the formation of carbon-nitrogen bonds in a vast array of pharmaceuticals and fine chemicals. The critical step of this reaction, the reduction of the intermediate imine or iminium ion, is highly dependent on the choice of reducing agent. This decision directly impacts reaction efficiency, selectivity, and functional group tolerance. This guide provides an objective comparison of four commonly employed reducing agents for imine reduction: Sodium Borohydride (B1222165) (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (B8407120) (STAB), and Catalytic Hydrogenation (H₂/Pd-C), supported by experimental data and detailed protocols to inform your synthetic strategy.
Executive Summary
The selection of an appropriate reducing agent for imine reduction requires a balance of reactivity, selectivity, and operational simplicity.
-
Sodium Borohydride (NaBH₄) is a powerful and cost-effective reducing agent. However, its high reactivity can lead to the undesired reduction of the starting aldehyde or ketone, often necessitating a two-step procedure where the imine is pre-formed.[1]
-
Sodium Cyanoborohydride (NaBH₃CN) offers excellent chemoselectivity, capable of reducing iminium ions in the presence of carbonyl groups, which allows for convenient one-pot reactions.[2][3] Its primary drawback is its high toxicity and the potential generation of hydrogen cyanide gas under acidic conditions.[4][5]
-
Sodium Triacetoxyborohydride (STAB) is a milder and highly selective reducing agent, particularly effective for the reductive amination of a wide range of aldehydes and ketones, including those with sensitive functional groups.[6] It is considered a safer alternative to NaBH₃CN.[4]
-
Catalytic Hydrogenation (H₂/Pd-C) is an atom-economical and environmentally friendly method that typically provides high yields with the only byproduct being water.[7] This method is highly effective, though it may require specialized equipment for handling hydrogen gas and can sometimes be sensitive to catalyst poisoning.
Performance Comparison of Reducing Agents
The following table summarizes typical yields and reaction conditions for the reduction of imines using the four selected reducing agents. Direct comparative studies under identical conditions are limited in the literature; therefore, the data presented is a collation from various sources and should be considered indicative of general performance.
| Reducing Agent | Substrate (Imine derived from) | Solvent | Reaction Time | Temperature | Yield (%) | Reference(s) |
| NaBH₄ | N-benzylidenebenzenamine | Methanol (B129727) | 0.5 - 2 h | Room Temp. | ~60-98% | [8][9][10] |
| NaBH₃CN | Various aldehydes/ketones + amines | Methanol | 4 - 24 h | Room Temp. | High | [3][4][11] |
| NaBH(OAc)₃ (STAB) | Cyclohexanone + Aniline | 1,2-Dichloroethane | 2 h | Room Temp. | 96% | [12][13] |
| H₂/Pd-C | N-aryl imines | Toluene | 24 h | Room Temp. | >95% | [14] |
Experimental Workflow
The logical workflow for a comparative study of imine reduction agents involves the parallel execution of the reduction of a common imine substrate under optimized conditions for each respective reducing agent.
Caption: Comparative experimental workflow for imine reduction.
Detailed Experimental Protocols
Protocol 1: Imine Reduction using Sodium Borohydride (Two-Step)
This protocol is a general guideline for the reduction of a pre-formed imine.
Materials:
-
Imine (1.0 equiv)
-
Methanol (or Ethanol)
-
Sodium Borohydride (NaBH₄) (1.5 - 2.0 equiv)
-
Water
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine
Procedure:
-
Dissolve the imine in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product by column chromatography if necessary.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (One-Pot)
This protocol describes a direct reductive amination procedure. Caution: This reaction should be performed in a well-ventilated fume hood as acidic conditions can generate toxic HCN gas.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.1 - 1.5 equiv)
-
Methanol
-
Glacial Acetic Acid
-
Water
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
Dissolve the aldehyde or ketone and the amine in methanol.
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride portion-wise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or Gas Chromatography (GC).
-
Upon completion, carefully add water to quench the reaction.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., Dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.
-
Purify as required.
Protocol 3: Reductive Amination using Sodium Triacetoxyborohydride (STAB) (One-Pot)
This is a general protocol for a one-pot reductive amination using STAB.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.2 - 1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, typically for ketones)
Procedure:
-
To a stirred solution of the aldehyde or ketone in the anhydrous solvent, add the amine.
-
If the substrate is a ketone, acetic acid (1.0 equiv) can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine/iminium ion.
-
Add sodium triacetoxyborohydride portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC or GC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as needed.
Protocol 4: Imine Reduction by Catalytic Hydrogenation
This protocol provides a general procedure for the catalytic hydrogenation of an imine. Caution: Proper safety precautions for handling hydrogen gas are required.
Materials:
-
Imine (1.0 equiv)
-
Palladium on Carbon (10% Pd/C, 5-10 mol%)
-
Solvent (e.g., Ethanol, Ethyl Acetate, or Toluene)
-
Hydrogen gas (H₂) source
Procedure:
-
Dissolve the imine in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the reaction vessel and purge with an inert gas (e.g., Nitrogen or Argon).
-
Evacuate the vessel and backfill with hydrogen gas (typically from a balloon or a pressurized cylinder). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purify if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Sodium cyanoborohydride [organic-chemistry.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. reddit.com [reddit.com]
- 10. tandfonline.com [tandfonline.com]
- 11. erowid.org [erowid.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. A combined experimental and computational study to decipher complexity in the asymmetric hydrogenation of imines with Ru catalysts bearing atropisomer ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02390F [pubs.rsc.org]
A Comparative Guide to the Reaction Kinetics of Sodium Cyanoborodeuteride
For Researchers, Scientists, and Drug Development Professionals
In the realm of reductive amination and other selective reduction reactions, sodium cyanoborohydride (NaBH₃CN) is a widely utilized reagent due to its mild nature and pH-dependent reactivity. The substitution of hydrogen with deuterium (B1214612) to form sodium cyanoborodeuteride (NaBD₃CN) offers a powerful tool for mechanistic studies and can subtly influence reaction kinetics. This guide provides an objective comparison of the reaction kinetics of this compound against its non-deuterated counterpart and other common alternatives, supported by established chemical principles and analogous experimental data.
Executive Summary
The primary difference in the reaction kinetics between sodium cyanoborohydride and this compound arises from the kinetic isotope effect (KIE). Due to the greater mass of deuterium compared to hydrogen, the carbon-deuterium (or boron-deuterium) bond has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (or boron-hydrogen) bond. Consequently, more energy is required to break the bond to deuterium, leading to a slower reaction rate. This phenomenon, known as a primary kinetic isotope effect, is a key indicator of the rate-determining step in a reaction. While specific kinetic data for the direct comparison of NaBH₃CN and NaBD₃CN in imine reduction is not extensively reported in publicly available literature, the principles of KIE are well-established, and data from analogous systems, such as the reduction of ketones by sodium borohydride (B1222165) and its deuterated form, provide valuable insights.
Comparative Kinetic Data
While direct experimental data for the kinetic isotope effect of sodium cyanoborohydride in imine reduction is sparse in the literature, we can infer the expected behavior based on studies of similar hydride reducing agents. For instance, the reduction of benzophenone (B1666685) by sodium borohydride (NaBH₄) versus sodium borodeuteride (NaBD₄) has been studied, providing a valuable point of comparison.
| Reducing Agent | Substrate | Solvent | Kinetic Isotope Effect (kH/kD) | Reference (Analogous System) |
| Sodium Cyanoborohydride (inferred) | Iminium Ion | Methanol (B129727) | Expected to be > 1 | Inferred from principles of KIE |
| Sodium Borohydride | Benzophenone | 2-Propanol | 0.89 | [1] |
Note: The kinetic isotope effect for the reduction of benzophenone with NaBH₄ is reported as kH₄/kD₄ = 0.75 in another study, which would be an inverse KIE. The discrepancy highlights the sensitivity of KIE to the specific reaction conditions and substrate.[1] It is important to note that the KIE for NaBH₃CN in the reduction of an iminium ion is expected to be a normal KIE (kH/kD > 1) because the transfer of the hydride (or deuteride) is the rate-determining step. The magnitude of this effect would provide insight into the transition state of the reaction.
Understanding the Kinetic Isotope Effect (KIE)
The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms.[2][3] A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. In the case of reduction by sodium cyanoborohydride, the rate-determining step is the transfer of a hydride (or deuteride) ion to the electrophilic carbon of the iminium ion.
Experimental Protocols
To experimentally determine the kinetic isotope effect of this compound, a competitive reaction or two separate sets of reactions can be performed, and the reaction progress can be monitored using spectroscopic techniques.
General Reaction Setup for Reductive Amination
The reductive amination of a carbonyl compound with an amine is a common application for sodium cyanoborohydride and its deuterated analog.
Detailed Methodology for Kinetic Analysis using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring the progress of a reaction in real-time.
-
Sample Preparation:
-
In an NMR tube, dissolve the carbonyl compound (e.g., benzaldehyde) and the amine (e.g., benzylamine) in deuterated methanol (CD₃OD).
-
Acquire an initial ¹H NMR spectrum to serve as the time-zero point.
-
Prepare a stock solution of sodium cyanoborohydride or this compound in CD₃OD.
-
-
Reaction Initiation and Monitoring:
-
Inject the borohydride solution into the NMR tube, quickly shake to mix, and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
The disappearance of the imine proton signal and the appearance of the product amine proton signals can be integrated to determine the concentration of each species over time.
-
-
Data Analysis:
-
Plot the concentration of the reactant (or product) as a function of time.
-
From this data, the initial reaction rate can be determined.
-
The ratio of the initial rates obtained with NaBH₃CN (kH) and NaBD₃CN (kD) gives the kinetic isotope effect (kH/kD).
-
Detailed Methodology for Kinetic Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating and quantifying the components of a reaction mixture.
-
Reaction Setup:
-
In a reaction flask, combine the carbonyl compound, amine, and solvent (e.g., methanol).
-
Initiate the reaction by adding the sodium cyanoborohydride or this compound solution.
-
-
Sampling and Quenching:
-
At specific time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., dilute acid or base, depending on the reaction).
-
-
GC-MS Analysis:
-
Inject the quenched aliquot into the GC-MS.
-
The components of the mixture will be separated based on their boiling points and volatility, and their concentrations can be determined from the peak areas in the chromatogram, often using an internal standard for calibration.
-
-
Data Analysis:
-
Plot the concentration of the reactant or product versus time to determine the reaction rate.
-
The kinetic isotope effect is calculated from the ratio of the rates obtained with the two isotopic reagents.
-
Comparison with Other Reducing Agents
| Reducing Agent | Key Characteristics |
| This compound | Slower reaction rate compared to NaBH₃CN due to the kinetic isotope effect. Useful for mechanistic studies. |
| Sodium Cyanoborohydride | Mild and selective reducing agent, particularly for imines in the presence of carbonyls.[4] Its reactivity is pH-dependent. |
| Sodium Borohydride (NaBH₄) | More reactive than NaBH₃CN and can reduce aldehydes and ketones.[5] Less selective in reductive amination as it can reduce the starting carbonyl compound. |
| Sodium Triacetoxyborohydride (B8407120) (STAB) | A mild and selective reducing agent for reductive amination, often used as a less toxic alternative to cyanoborohydrides. It is moisture-sensitive. |
| Lithium Aluminum Hydride (LiAlH₄) | A very powerful and non-selective reducing agent. It will reduce a wide variety of functional groups, including esters, amides, and carboxylic acids, in addition to aldehydes and ketones. Highly reactive with protic solvents. |
Signaling Pathways and Logical Relationships
The logical flow for deciding on the use of this compound often involves considering the need for mechanistic information.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Method Development of the Competitive Secondary Kinetic Isotope Effect Measurement for Hydride Transfer Reactions - ProQuest [proquest.com]
- 4. Structural Effects on the Temperature Dependence of Hydride Kinetic Isotope Effects of the NADH/NAD+ Model Reactions in Acetonitrile: Charge-Transfer Complex Tightness Is a Key - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
literature comparison of different deuteride sources in synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of deuterium (B1214612) into organic molecules is a powerful tool in modern chemistry, offering benefits that range from mechanistic elucidation to the enhancement of pharmacokinetic properties in drug candidates. The choice of deuteride (B1239839) source is a critical parameter in the design of synthetic routes, directly impacting reaction efficiency, selectivity, and isotopic enrichment. This guide provides an objective comparison of common deuteride sources, supported by experimental data, to aid in the selection of the most appropriate reagent for a given transformation.
Executive Summary
This guide focuses on three primary classes of deuteride sources:
-
Metal Deuterides: Featuring Sodium Borodeuteride (NaBD₄) and Lithium Aluminum Deuteride (LAD or LiAlD₄).
-
Deuterium Gas (D₂): Employed in catalytic deuteration.
-
Deuterium Oxide (D₂O): A cost-effective and versatile deuterium donor.
The selection of a suitable deuteride source hinges on factors such as the functional group to be reduced, desired selectivity, and scalability. Metal deuterides are convenient stoichiometric reagents, while catalytic methods using D₂ gas or D₂O offer atom economy and are often considered greener alternatives.[1][2]
Performance Comparison of Deuteride Sources
The following tables summarize the performance of different deuteride sources in the reduction of common functional groups. It is important to note that reaction conditions can significantly influence the outcome, and the data presented here is for comparative purposes.
Table 1: Reduction of Ketones (e.g., Acetophenone)
| Deuteride Source | Typical Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | %D Inc. | Reference |
| NaBD₄ | NaBD₄ | Methanol-d₄ | RT | 2 | >95 | >98 | [3] |
| LiAlD₄ | LiAlD₄ | THF | 0 - RT | 1 | ~90 | >98 | [4][5] |
| D₂ Gas | Pd/C | Ethanol (B145695) | RT | 12 | High | >95 | [2][6] |
| D₂O | Mg/BrCH₂CH₂Br | THF | RT | 2 | ~85 | >99 | [7] |
Table 2: Reduction of Esters (e.g., Methyl Benzoate)
| Deuteride Source | Typical Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | %D Inc. | Reference |
| NaBD₄ | NaBD₄ | Methanol | RT | 24 | Low/No Rxn | - | [8][9] |
| LiAlD₄ | LiAlD₄ | THF | 0 - RT | 2 | >90 | >98 | [8][9] |
| D₂ Gas | Ru/C | Dioxane | 100 | 24 | Moderate | >90 | [6] |
| D₂O | Fe-P-C Catalyst / H₂ | D₂O | 120 | 12 | High | >95 | [10] |
Key Observations:
-
Reactivity: Lithium aluminum deuteride is a significantly more powerful reducing agent than sodium borodeuteride, capable of reducing a wider range of functional groups, including esters and carboxylic acids.[8][11] NaBD₄ is generally selective for aldehydes and ketones.[8]
-
Selectivity: The milder nature of NaBD₄ allows for the selective reduction of ketones in the presence of less reactive functional groups like esters.[8][9] Catalytic methods with D₂ gas or D₂O can also be tuned for selectivity by choosing the appropriate catalyst and reaction conditions.[6][10]
-
Isotopic Purity: All methods, when optimized, can achieve high levels of deuterium incorporation. The isotopic purity of the deuteride source itself is a critical factor.
-
Safety and Handling: NaBD₄ is generally safer and easier to handle than LiAlD₄, which reacts violently with protic solvents, including atmospheric moisture.[8] Deuterium gas is flammable and requires specialized equipment for handling under pressure.[1] D₂O is non-toxic and easy to handle, making it an attractive option from a safety perspective.[12]
Experimental Protocols
Detailed methodologies for the reduction of a model ketone, acetophenone (B1666503), are provided below to illustrate the practical differences between the deuteride sources.
Protocol 1: Reduction of Acetophenone with Sodium Borodeuteride (NaBD₄)
Materials:
-
Acetophenone
-
Sodium Borodeuteride (NaBD₄)
-
Methanol-d₄ (CD₃OD)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve acetophenone (1.0 mmol) in methanol-d₄ (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borodeuteride (1.1 mmol) in portions to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the deuterated alcohol.
Protocol 2: Reduction of Acetophenone with Lithium Aluminum Deuteride (LiAlD₄)
Materials:
-
Acetophenone
-
Lithium Aluminum Deuteride (LiAlD₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deuterium Oxide (D₂O)
-
1 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of lithium aluminum deuteride (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere (e.g., argon), add a solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Carefully quench the reaction by the sequential dropwise addition of D₂O (0.05 mL), 15% aqueous NaOH (0.05 mL), and D₂O (0.15 mL).
-
Stir the resulting mixture vigorously for 30 minutes.
-
Filter the solids and wash thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deuterated alcohol.
Protocol 3: Catalytic Deuteration of Acetophenone with Deuterium Gas (D₂)
Materials:
-
Acetophenone
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Deuterium gas (D₂)
Procedure:
-
In a high-pressure reaction vessel, combine acetophenone (1.0 mmol) and 10% Pd/C (5 mol%).
-
Add ethanol (10 mL) to the vessel.
-
Seal the vessel, purge with deuterium gas, and then pressurize with D₂ to the desired pressure (e.g., 5 bar).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Carefully vent the excess deuterium gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the deuterated alcohol.
Visualizing the Workflow
The general workflow for utilizing these deuteride sources in a synthetic sequence can be visualized as follows:
Caption: A generalized workflow for the synthesis of deuterated compounds.
Signaling Pathways and Logical Relationships
The choice of deuteride source is often dictated by the desired selectivity, especially in molecules with multiple reducible functional groups. The following diagram illustrates the different reactivity profiles of NaBD₄ and LiAlD₄.
Caption: Reactivity comparison of NaBD₄ and LiAlD₄.
Conclusion
The selection of an appropriate deuteride source is a critical decision in the synthesis of deuterated compounds. Metal deuterides like NaBD₄ and LiAlD₄ offer convenience and high isotopic incorporation, with a clear distinction in their reducing power and selectivity. Catalytic methods using D₂ gas or D₂O provide atom-economical and often milder alternatives, with the latter being particularly attractive due to its low cost and safety profile. By carefully considering the substrate, desired outcome, and practical aspects of each method, researchers can effectively harness the power of deuterium labeling in their synthetic endeavors.
References
- 1. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Sodium borodeuteride (NaBD4) and lithium aluminum deuteride (LiAlD4) are .. [askfilo.com]
- 5. Solved Sodium borodeuteride (NaBD_4) and lithium aluminum | Chegg.com [chegg.com]
- 6. Facile and convenient method of deuterium gas generation using a Pd/C-catalyzed H2-D2 exchange reaction and its application to synthesis of deuterium-labeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. Deuterium oxide: Chemical structures, Reactions and Applications_Chemicalbook [chemicalbook.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Cyanoborodeuteride
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. Sodium cyanoborodeuteride, a valuable reducing agent in organic synthesis, demands meticulous attention to safety protocols due to its significant hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a flammable solid that can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3] It causes severe skin and eye burns.[1][2][3] Critically, it reacts with water and acids to release highly flammable hydrogen gas and extremely toxic hydrogen cyanide gas, respectively.[1][4] Adherence to proper PPE protocols is non-negotiable.
| Hazard | Required Personal Protective Equipment |
| Eye and Face | Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.[1][3][5] |
| Skin | A flame-retardant lab coat and appropriate protective gloves are essential to prevent skin contact.[1][3] |
| Respiratory | All handling of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of its toxic dust.[1][6] A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded.[1][5] |
| General Hygiene | Wash hands thoroughly after handling.[1][6] Do not eat, drink, or smoke in the laboratory.[7] |
Standard Operating Procedure for Handling this compound
This protocol outlines the essential steps for the safe handling of this compound from procurement to disposal.
1. Pre-Handling Preparations:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.[1][5]
-
Assemble all necessary PPE as detailed in the table above.
-
Prepare all necessary equipment and reagents for the experiment to minimize handling time.
-
Keep the container of this compound tightly closed and store it in a cool, dry, well-ventilated area away from incompatible substances like acids and water.[1][6] Storage under a nitrogen blanket is recommended.[1][6]
2. Handling the Reagent:
-
Conduct all weighing and transferring of this compound within the chemical fume hood.
-
Use explosion-proof ventilation equipment.[1]
3. Post-Handling and Waste Disposal:
-
Tightly seal the container of this compound immediately after use.
-
Decontaminate all equipment that came into contact with the reagent.
-
Dispose of all waste, including empty containers and contaminated materials, as hazardous waste in properly labeled, leak-proof containers.[2][6]
-
Consult and adhere to all local, state, and federal regulations for hazardous waste disposal.[1]
Emergency Procedures
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
Personal Protective Equipment (PPE) Selection Logic
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
